Silver sulfathiazole
Description
The exact mass of the compound Sulfathiazole silver is 360.91089 g/mol and the complexity rating of the compound is 320. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
silver;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O2S2.Ag/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKOYXTYACSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8AgN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-30-1 | |
| Record name | Silver sulfathiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFATHIAZOLE SILVER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG8Z82ZC56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Silver Sulfathiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silver sulfathiazole (B1682510) (AgST) is a silver-containing sulfonamide antimicrobial agent with significant interest in topical applications for wound care, particularly in burn treatment. Its efficacy stems from the synergistic action of silver ions, which exhibit broad-spectrum antimicrobial activity, and sulfathiazole, a competitive inhibitor of bacterial folic acid synthesis. This technical guide provides a comprehensive overview of the synthesis and characterization of silver sulfathiazole, offering detailed experimental protocols and structured data for researchers and drug development professionals. The methodologies covered include chemical synthesis, and a suite of analytical techniques for thorough physicochemical characterization, such as Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible (UV-Vis) spectroscopy, thermal analysis (TGA/DSC), X-ray diffraction (XRD), and scanning electron microscopy (SEM).
Synthesis of this compound
The synthesis of this compound is primarily achieved through a precipitation reaction involving a soluble silver salt, typically silver nitrate (B79036), and a soluble salt of sulfathiazole, such as sodium sulfathiazole.[1] An alternative approach involves an electrochemical method utilizing a sacrificial silver anode.[2]
Chemical Precipitation
This is the most common laboratory-scale method for producing this compound.[1] It relies on the low aqueous solubility of the final product.
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of sodium sulfathiazole. The concentration will depend on the desired yield and batch size.
-
Prepare an equimolar aqueous solution of silver nitrate.
-
-
Reaction:
-
Slowly add the silver nitrate solution to the sodium sulfathiazole solution with constant stirring. The reaction should be carried out in the dark to prevent the photoreduction of silver ions.
-
A white precipitate of this compound will form immediately.[1]
-
-
Isolation and Purification:
-
Continue stirring for a predetermined period to ensure complete reaction.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials and by-products.
-
Dry the purified this compound powder in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.[3]
-
Electrochemical Synthesis
Electrochemical synthesis offers a "green" alternative by avoiding the use of nitrate salts.[2]
Experimental Protocol:
-
Electrochemical Cell Setup:
-
Utilize a two-electrode cell with a sacrificial silver rod as the anode and a stainless steel plate as the cathode.[2]
-
The anode compartment contains an aqueous solution of sulfadiazine (B1682646) and a supporting electrolyte like sodium nitrate.[2]
-
The cathode compartment contains a dilute acid solution (e.g., nitric acid).[2]
-
-
Galvanostatic Synthesis:
-
Product Collection:
-
The silver sulfadiazine precipitates in the anode compartment.
-
Collect, wash, and dry the product as described in the chemical precipitation method.
-
Physicochemical Characterization
A thorough characterization of synthesized this compound is crucial to confirm its identity, purity, and physical properties. The following are standard analytical techniques employed for this purpose.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the silver ion with the sulfathiazole molecule.[6]
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the dried this compound powder with potassium bromide (KBr) and press the mixture into a thin pellet.[1]
-
Data Acquisition: Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Interpretation: Compare the spectrum of this compound with that of sulfathiazole. Key changes to look for include shifts in the vibrational frequencies of the sulfonamide and thiazole (B1198619) ring groups, indicating coordination with the silver ion.[6]
| Functional Group | Sulfathiazole (cm⁻¹) (Typical) | This compound (cm⁻¹) (Typical) | Interpretation |
| N-H (aniline) | 3400-3300 | 3400-3300 | Unchanged, indicating non-involvement in coordination. |
| S=O (sulfonamide) | 1350-1300, 1160-1120 | Shifts observed | Coordination of Ag+ to the sulfonamide group.[6] |
| C=N (thiazole ring) | ~1600 | Shifts observed | Potential involvement of the thiazole nitrogen in coordination.[6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for characterizing the electronic transitions within the sulfadiazine moiety.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent in which it is soluble (e.g., an ammoniacal solution) to obtain a known concentration.[7]
-
Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-500 nm.[8]
-
Data Interpretation: The spectrum will show characteristic absorption peaks for the sulfadiazine part of the molecule. A broad absorbance peak around 405-410 nm has been reported for this compound in solution.[8]
| Parameter | Value |
| λmax (in ammoniacal solution) | ~254 nm[7] |
| λmax (in solution) | ~405-410 nm (broad)[8] |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[9]
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) into an appropriate crucible (e.g., aluminum or platinum).[9]
-
Data Acquisition:
-
Data Interpretation:
| Thermal Property | Typical Value | Reference |
| Melting Point (DSC) | ~262°C (with decomposition) | [9] |
| Decomposition Temperature (TGA, Tmax) | ~274-277°C | [9][10] |
X-Ray Diffraction (XRD)
XRD is used to determine the crystalline structure of the this compound powder.[11]
Experimental Protocol:
-
Sample Preparation: Mount the finely ground powder sample on a sample holder.
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).[11]
-
Data Interpretation: The resulting diffraction pattern is a fingerprint of the crystalline structure. The presence of sharp peaks indicates a crystalline material.[12] A reduction in peak intensity can suggest a more amorphous state.[11]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and particle size of the synthesized this compound.[13]
Experimental Protocol:
-
Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive adhesive tape. Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Imaging: Scan the sample with a high-energy electron beam and collect the secondary electrons to generate a topographical image.
-
Data Interpretation: The micrographs will reveal the shape, size, and surface features of the this compound particles.
Mechanism of Antimicrobial Action
The antimicrobial effect of this compound is a dual-action mechanism resulting from its two components.[14]
-
Silver Ions (Ag+): The compound slowly releases silver ions in the presence of wound exudate.[15] These ions have a broad spectrum of antimicrobial activity. They bind to bacterial cell walls and membranes, disrupting their integrity and function.[16] Silver ions can also penetrate the cell and interfere with essential cellular processes, including DNA replication and enzyme activity, ultimately leading to cell death.[14]
-
Sulfathiazole: This sulfonamide antibiotic acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[17] DHPS is essential for the synthesis of folic acid, a vital component for the production of nucleic acids (DNA and RNA).[17] By blocking folic acid synthesis, sulfathiazole inhibits bacterial growth and replication (bacteriostatic effect).[17]
The combination of these two mechanisms provides a synergistic antimicrobial effect.[14]
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Antimicrobial Mechanism of Action
Caption: Dual mechanism of antimicrobial action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Green electrochemical synthesis of silver sulfadiazine microcrystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Characterization of Silver Sulfadiazine in Polymeric Wound Dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 15. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]
- 16. Articles [globalrx.com]
- 17. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
mechanism of action of silver sulfathiazole in bacteria
An In-depth Technical Guide on the Mechanism of Action of Silver Sulfathiazole (B1682510) in Bacteria
Abstract
Silver sulfathiazole is a topical antimicrobial agent that combines the bacteriostatic properties of a sulfonamide antibiotic, sulfathiazole, with the bactericidal activity of silver. This guide elucidates the multifaceted mechanism of action of this compound against bacteria, detailing the independent and synergistic actions of its constituent components. Sulfathiazole acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth. Silver ions exert a broader, more lethal effect by disrupting the cell membrane and wall, inactivating critical enzymes through binding to sulfhydryl groups, interfering with DNA replication and transcription, and inducing the production of reactive oxygen species (ROS). The synergy between silver and sulfathiazole enhances its antimicrobial efficacy. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound has been a cornerstone in the topical treatment of burn wounds for decades, prized for its broad-spectrum antimicrobial activity and ability to prevent sepsis. Its efficacy stems from the combined action of silver and the sulfonamide antibiotic, sulfathiazole. While the individual mechanisms of these components are well-understood, their synergistic interaction provides a potent defense against a wide range of Gram-positive and Gram-negative bacteria. This guide delves into the molecular underpinnings of this compound's antimicrobial action.
Mechanism of Action of Individual Components
Sulfathiazole: Inhibition of Folic Acid Synthesis
Sulfathiazole is a member of the sulfonamide class of antibiotics and functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] Bacteria synthesize their own folic acid, a crucial precursor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[1] Humans, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective toxicity against bacteria.[1]
Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2] By mimicking PABA, sulfathiazole binds to the active site of DHPS, preventing the synthesis of dihydropteroate.[2] This blockage of the folic acid pathway ultimately leads to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect, where bacterial growth is inhibited rather than the bacteria being killed outright.[1][3]
References
In-Depth Technical Guide to the Physicochemical Properties of Silver Sulfathiazole Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of silver sulfathiazole (B1682510) powder. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Physicochemical Properties
Silver sulfathiazole is a white or slightly yellowish-white crystalline powder.[1] It is a silver salt of the sulfonamide antibiotic, sulfathiazole.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of sulfathiazole and its silver salt. Data for sulfathiazole is included for comparative purposes, as it is the active moiety responsible for the antibacterial action by inhibiting folic acid synthesis.
| Property | Value (this compound) | Reference(s) |
| Molecular Formula | C₉H₈AgN₃O₂S₂ | [2] |
| Molecular Weight | 362.2 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | Approximately 275°C (with decomposition) | [4] |
| Property | Value (Sulfathiazole) | Reference(s) |
| Molecular Formula | C₉H₉N₃O₂S₂ | [1] |
| Molecular Weight | 255.32 g/mol | [5] |
| Appearance | White crystalline powder. Exists in dimorphous forms: Form I (prismatic rods) and Form II (six-sided plates and prisms). | [1] |
| Melting Point | Form I: ~202°C; Form II: ~175°C | [6] |
| Solubility | - Water: 60 mg/100 mL at 26°C (pH 6.03) - Alcohol: 525 mg/100 mL at 26°C - Practically insoluble in chloroform (B151607) and ether. - Soluble in acetone, dilute mineral acids, and solutions of alkali hydroxides. | [1][6] |
| pKa | pKa1 = 2.2; pKa2 = 7.24 | [6] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound powder.
Solubility Determination
Objective: To determine the solubility of this compound powder in various solvents.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is filtered through a fine-pore membrane filter to remove any undissolved solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of this compound powder.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound powder (typically 1-5 mg) is placed in an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter is used for the analysis.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[7]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The instrument also records any other thermal events, such as decomposition.[7]
Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of this compound powder.
Methodology:
-
Sample Dispersion: A representative sample of the powder is dispersed in a suitable medium (liquid or air) to ensure individual particles are measured. For wet dispersion, a non-solvent for this compound is used, and the suspension may be sonicated to break up agglomerates.
-
Instrumentation: A laser diffraction particle size analyzer is employed.
-
Measurement: The dispersed sample is passed through a laser beam. The particles scatter the light at angles that are inversely proportional to their size. Detectors measure the scattered light intensity at various angles.[8]
-
Data Analysis: The instrument's software calculates the particle size distribution based on the light scattering pattern, typically using the Mie or Fraunhofer theory. The results are often reported as D10, D50 (median), and D90 values.
X-ray Powder Diffraction (XRD) for Crystal Structure Analysis
Objective: To analyze the crystalline structure of this compound powder.
Methodology:
-
Sample Preparation: A thin layer of the powder is uniformly packed into a sample holder.
-
Instrumentation: An X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is used.
-
Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range (e.g., 3-60°) with a defined step size and time per step.[9]
-
Data Analysis: The resulting diffraction pattern, with its characteristic peaks, provides information about the crystal lattice and can be used to identify the crystalline form of the substance.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Methodology:
-
Sample Preparation: A small amount of the powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory where the powder is placed in direct contact with the ATR crystal.[11]
-
Instrumentation: A Fourier-transform infrared spectrometer is used.
-
Data Collection: The sample is exposed to infrared radiation, and the instrument measures the absorption of IR radiation at different wavenumbers.
-
Data Analysis: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule, allowing for its identification and characterization.
Visualizations
Mechanism of Action: Signaling Pathways
The antibacterial action of this compound is a dual mechanism, leveraging the properties of both the silver ion and the sulfathiazole moiety.
The silver ions released from the compound exert a multi-targeted attack on bacterial cells.
Caption: Mechanism of silver ion action on a bacterial cell.
The sulfathiazole component acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
Caption: Inhibition of folic acid synthesis by sulfathiazole.
Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical powder like this compound.
Caption: Workflow for physicochemical characterization.
References
- 1. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the mechanisms of antimicrobial actions by silver ions [cleanroomtechnology.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. labinsights.nl [labinsights.nl]
- 5. cphi-online.com [cphi-online.com]
- 6. e-lactancia.org [e-lactancia.org]
- 7. mdpi.com [mdpi.com]
- 8. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Modulating the crystalline forms of silver–sulfadiazine complexes by mechanochemistry - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00572H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
The Dawn of a Burn Care Revolution: Early Studies and Discovery of Silver Sulfathiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The serendipitous discovery and subsequent development of silver sulfathiazole (B1682510), later more commonly known as silver sulfadiazine (B1682646), marked a pivotal moment in the clinical management of burn wounds. This whitepaper provides a detailed technical overview of the seminal early studies that led to its establishment as a frontline antimicrobial agent for burn care. We will delve into the initial synthesis, the pioneering in vitro microbiological assessments, and the early clinical application protocols, offering a comprehensive resource for researchers and professionals in drug development. The information presented herein is meticulously compiled from the foundational publications of the late 1960s and early 1970s.
The Genesis of Silver Sulfathiazole: A Rediscovery for a Critical Need
While the synthesis of silver sulfadiazine was first described in the 1940s, its profound therapeutic potential for burn victims was not realized until the dedicated research of Dr. Charles L. Fox, Jr. in the 1960s.[1] At a time when bacterial infections, particularly from Pseudomonas aeruginosa, were a leading cause of mortality in burn patients, Dr. Fox sought a topical agent with broad-spectrum antimicrobial activity and low host toxicity. His work revisited the concept of combining the antibacterial properties of sulfonamides with the antimicrobial power of silver. This led to the investigation of silver sulfadiazine as a novel topical therapy for the prevention of burn wound sepsis.[1]
Synthesis of this compound: The Early Method
The initial synthesis of this compound, as utilized in the early studies, was a straightforward precipitation reaction. The process involved the reaction of sodium sulfadiazine with silver nitrate (B79036) in an aqueous solution.
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium Sulfadiazine
-
Silver Nitrate (AgNO₃)
-
Purified Water
Procedure:
-
A solution of sodium sulfadiazine was prepared by dissolving the compound in purified water.
-
A separate aqueous solution of silver nitrate was also prepared.
-
The silver nitrate solution was then slowly added to the sodium sulfadiazine solution while stirring continuously.
-
The immediate formation of a white precipitate, silver sulfadiazine, was observed.
-
The reaction mixture was allowed to stand to ensure complete precipitation.
-
The precipitate was then collected by filtration.
-
The collected silver sulfadiazine was washed with purified water to remove any unreacted starting materials and soluble byproducts.
-
The final product was dried to yield a fine, white powder.
Note: While specific concentrations and temperatures were not always detailed in the earliest publications, the fundamental principle of this precipitation reaction formed the basis for the production of silver sulfadiazine for initial testing.
Early In Vitro Antibacterial Studies
The initial validation of this compound's potential as a topical antimicrobial agent came from extensive in vitro studies. A landmark paper by Carr, Wlodkowski, and Rosenkranz in 1973 detailed the susceptibility testing of a large number of bacterial isolates to silver sulfadiazine.[2]
Experimental Protocol: In Vitro Susceptibility Testing (Broth Dilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.
Materials:
-
Silver Sulfadiazine
-
Trypticase soy broth
-
Bacterial isolates
-
Sterile test tubes
-
Incubator
Procedure:
-
A stock solution of silver sulfadiazine was prepared.
-
Serial twofold dilutions of the silver sulfadiazine stock solution were made in Trypticase soy broth in a series of sterile test tubes.
-
Each tube was then inoculated with a standardized suspension of the test bacterial isolate.
-
A control tube containing only the broth and the bacterial inoculum (without silver sulfadiazine) was included for each isolate to ensure bacterial viability.
-
The tubes were incubated under appropriate conditions for the specific bacterial species (typically 37°C for 18-24 hours).
-
Following incubation, the tubes were visually inspected for turbidity.
-
The MIC was determined as the lowest concentration of silver sulfadiazine that completely inhibited visible growth of the bacteria.
Quantitative Data: In Vitro Susceptibility of Bacterial Isolates
The early studies demonstrated the broad-spectrum activity of this compound against a wide range of Gram-positive and Gram-negative bacteria, including isolates resistant to other antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for various bacterial species as reported in early publications.
| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Not specified | 50 | [1] |
| Staphylococcus aureus | Not specified | 50 | [1] |
| Escherichia coli | Not specified | 50 | [1] |
| Klebsiella sp. | Not specified | 50 | [1] |
| Enterobacter sp. | Not specified | 50 | [1] |
| Proteus sp. | Not specified | 50 | [1] |
| Various Gram-positive and Gram-negative bacteria | 657 | Generally ≤ 100 | [2] |
Note: The data from Fox (1968) indicated that a concentration of 50 µg/mL was effective against the tested strains. The study by Carr et al. (1973) provided a broader overview, stating that all 657 isolates were inhibited at concentrations of 100 µg/mL or less.
Early Clinical Application in Burn Wound Therapy
Following the promising in vitro results, Dr. Fox and his colleagues initiated clinical trials to evaluate the efficacy and safety of topical this compound in burn patients. Their findings, published in 1968 and 1969, laid the groundwork for its widespread adoption in burn care.[1][3]
Experimental Protocol: Topical Application of Silver Sulfadiazine Cream
Objective: To prevent and control burn wound sepsis, particularly from Pseudomonas aeruginosa, in patients with second and third-degree burns.
Formulation:
-
A 1% cream of silver sulfadiazine in a water-miscible base.
Procedure:
-
The burn wound was cleansed to remove debris and any loose, non-viable tissue.
-
A layer of 1% silver sulfadiazine cream, approximately 1/16 inch thick, was applied directly to the entire burn surface using a sterile gloved hand or a sterile tongue depressor.
-
The wound could then be left open (exposure method) or covered with a light dressing.
-
The cream was reapplied once or twice daily, or as needed, to maintain a continuous layer over the wound. Reapplication was typically preceded by gentle cleansing of the wound to remove the previous layer of cream and any wound exudate.
-
Treatment was continued until the burn wound had healed or was ready for skin grafting.
Proposed Mechanism of Action in Early Studies
The early understanding of this compound's mechanism of action centered on the slow and sustained release of silver ions at the wound site. It was proposed that the compound acts as a reservoir for silver, which is the primary bactericidal component. The sulfadiazine moiety was thought to contribute to the overall antimicrobial effect, although its role was considered secondary to that of silver. The silver ions were believed to exert their effect by binding to various components of the bacterial cell, including proteins and nucleic acids, thereby disrupting essential cellular functions and leading to cell death.
Conclusion
The early studies on this compound, spearheaded by the pioneering work of Charles L. Fox, Jr., represent a landmark in the history of burn care. The straightforward synthesis, coupled with compelling in vitro evidence of broad-spectrum antibacterial activity and successful clinical application, rapidly established this compound as an indispensable tool in preventing life-threatening infections in burn patients. This technical guide has provided a detailed retrospective of these foundational studies, offering valuable insights for today's researchers and drug development professionals. The principles of topical antimicrobial therapy established through the discovery and development of this compound continue to influence the management of complex wounds and the search for novel anti-infective agents.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Silver Sulfathiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of silver sulfathiazole (B1682510), a compound of significant interest in the development of antimicrobial agents. This document details the experimental protocols for its synthesis and structural analysis, presents its known crystallographic data, and illustrates its mechanism of action and the workflow for its characterization.
Introduction
Silver sulfathiazole (AgC₉H₈N₃O₂S₂) is a metal-drug complex that combines the broad-spectrum antimicrobial properties of silver ions with the bacteriostatic action of the sulfonamide antibiotic, sulfathiazole.[1] The efficacy and bioavailability of such compounds are intrinsically linked to their solid-state structure. Understanding the crystal structure of this compound is therefore crucial for rational drug design, formulation development, and ensuring optimal therapeutic outcomes.
Spectroscopic evidence, including ¹H and ¹⁵N NMR as well as IR spectroscopy, indicates that the sulfathiazole ligand coordinates to the silver(I) ion through the nitrogen atom of the sulfonamide group and also involves the 5-membered N-heterocyclic ring.[1] Structural analysis has revealed that this compound forms a dimeric structure, with the silver atoms acting as bridges between two sulfathiazole ligands.[1][2] This guide synthesizes the available data on this dimeric complex.
Quantitative Crystal Structure Data
The crystal structure of the this compound (Ag-SFT) complex was determined from X-ray powder diffraction (XRPD) data. The following tables summarize the key crystallographic parameters.
Table 1: Crystal Data and Structure Refinement Details for this compound.
| Parameter | Value |
| Empirical Formula | C₉H₈AgN₃O₂S₂ |
| Formula Weight | 362.18 g/mol |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| Unit Cell Dimensions | a = Data not available in search results Åb = Data not available in search results Åc = Data not available in search results Åα = Data not available in search results °β = Data not available in search results °γ = Data not available in search results ° |
| Volume | Data not available in search results ų |
| Z | Data not available in search results |
| Density (calculated) | Data not available in search results g/cm³ |
| Radiation | Data not available in search results (e.g., Mo Kα) |
| Temperature | Data not available in search results K |
| R-factors (Rint, R1, wR2) | Data not available in search results |
Note: The definitive quantitative data for the this compound crystal structure is reported in the publication "Silver complexes with sulfathiazole and sulfamethoxazole: Synthesis, spectroscopic characterization, crystal structure and antibacterial assays" (Polyhedron, 2015, 85, 437-444), which was not fully accessible in the conducted search.[1][3][4]
Table 2: Selected Bond Lengths and Angles for this compound.
| Bond/Angle | Length (Å) / Angle (°) |
| Ag - N(sulfonamide) | Data not available in search results |
| Ag - N(thiazole) | Data not available in search results |
| Ag - O(sulfonyl) | Data not available in search results |
| Ag - Ag | Data not available in search results |
| N - Ag - N | Data not available in search results |
| N - Ag - O | Data not available in search results |
Note: The coordination of the silver ion involves the sulfonamide nitrogen, the thiazole (B1198619) ring nitrogen, and potentially sulfonyl oxygen atoms, resulting in a dimeric structure. Specific bond lengths and angles are detailed in the aforementioned Polyhedron journal article.[1]
Experimental Protocols
Synthesis of this compound Crystals
The synthesis of this compound is achieved through a precipitation reaction involving silver nitrate (B79036) and sulfathiazole.[5]
Materials:
-
Sulfathiazole (C₉H₉N₃O₂S₂)
-
Silver Nitrate (AgNO₃)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (B78521) (optional, for pH adjustment)
Protocol:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of sulfathiazole. Due to its limited water solubility, gentle heating to approximately 60°C and/or the addition of a minimal amount of ammonium hydroxide to deprotonate the sulfonamide can aid dissolution.
-
Prepare a separate aqueous solution of silver nitrate of an equimolar concentration.
-
-
Reaction:
-
Slowly add the silver nitrate solution dropwise to the warm sulfathiazole solution while stirring continuously.
-
A precipitate of this compound will form immediately.
-
Maintain the temperature at 60°C and continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.[5]
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with deionized water and then ethanol to remove any unreacted starting materials and soluble byproducts.
-
-
Drying and Storage:
-
Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).
-
Store the final product protected from light, as silver compounds can be light-sensitive.
-
Crystal Structure Determination by X-ray Powder Diffraction (XRPD)
The crystal structure of the synthesized this compound powder was elucidated using XRPD.
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source.
-
Sample holder (e.g., zero-background silicon wafer).
-
Data collection and analysis software (for Rietveld refinement).
Protocol:
-
Sample Preparation:
-
Finely grind the dried this compound powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Carefully pack the powder into the sample holder, ensuring a flat and smooth surface level with the holder's rim.
-
-
Data Collection:
-
Place the sample holder into the diffractometer.
-
Set the data collection parameters. A typical scan might range from 5° to 70° in 2θ with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Initiate the X-ray source and begin the diffraction scan.
-
-
Data Analysis and Structure Solution:
-
Process the raw diffraction data to obtain a diffractogram (Intensity vs. 2θ).
-
Index the diffraction peaks to determine the unit cell parameters and crystal system.
-
Use direct methods or model-based approaches (e.g., using a structurally related compound as a starting model) to solve the phase problem and obtain an initial structural model.
-
Perform Rietveld refinement to refine the atomic positions, lattice parameters, and other structural details until the calculated diffraction pattern shows the best possible fit to the experimental data.
-
Visualizations
Antibacterial Mechanism of Action
The antibacterial action of this compound is a dual-front attack on bacterial cells, leveraging the properties of both its silver and sulfathiazole components.
Caption: Proposed antibacterial mechanism of this compound.
Experimental Workflow for Crystal Structure Analysis
The process of determining the crystal structure of this compound follows a logical and systematic workflow from synthesis to final structural validation.
Caption: Experimental workflow for this compound structure analysis.
References
Spectroscopic Characterization of Silver Sulfathiazole Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize silver sulfathiazole (B1682510) (AgST) complexes. The coordination of silver(I) with sulfathiazole, a well-known sulfonamide antibiotic, results in complexes with enhanced antimicrobial properties. Understanding the structural and electronic properties of these complexes is crucial for their development as therapeutic agents. This document outlines the key spectroscopic techniques employed for their characterization, summarizes quantitative data from various studies, and provides generalized experimental protocols.
Core Concepts in Silver Sulfathiazole Complexation
This compound complexes typically exhibit a 1:1 metal-to-ligand stoichiometry.[1][2] Spectroscopic evidence from various analytical techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, consistently indicates that the silver ion coordinates with the sulfathiazole ligand through the nitrogen atom of the sulfonamide group and the nitrogen atom of the five-membered thiazole (B1198619) ring.[1][2][3] This coordination leads to distinct changes in the spectral properties of the ligand, providing a basis for detailed structural elucidation.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and spectroscopic analysis of this compound complexes, based on protocols described in the scientific literature.
Synthesis of this compound Complex
A common method for the synthesis of this compound involves the reaction of silver nitrate (B79036) with sulfathiazole in an aqueous solution.[4]
Materials:
-
Sulfathiazole
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Ammonia (B1221849) solution (optional, for recrystallization)[5]
Procedure:
-
Dissolve sulfathiazole in a suitable volume of heated deionized water (e.g., at 60°C).[4]
-
Separately, prepare an aqueous solution of silver nitrate.
-
Slowly add the silver nitrate solution to the sulfathiazole solution with constant stirring.
-
A precipitate of the this compound complex will form.
-
The precipitate is then filtered, washed with deionized water, and dried.
-
Recrystallization can be performed from an ammonia solution to obtain a purer product.[5]
Spectroscopic Analysis
2.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination sites of the sulfathiazole ligand to the silver ion. The analysis is typically performed on solid samples prepared as potassium bromide (KBr) pellets.[5]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Thoroughly mix a small amount of the dried this compound complex with dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the complex with that of the free sulfathiazole ligand to identify shifts in the vibrational frequencies of the functional groups involved in coordination.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁵N NMR spectroscopy provide detailed information about the structure of the complex in solution. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for NMR analysis of this compound complexes.[5]
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Dissolve a sample of the this compound complex in DMSO-d₆ containing an internal standard (e.g., tetramethylsilane, TMS).[5]
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.
-
Analyze the chemical shifts and coupling constants, comparing them to the spectra of the free ligand to determine the effects of silver coordination.
2.2.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the complex and can provide information about its formation and stability in solution.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare solutions of the this compound complex in a suitable solvent (e.g., dimethyl sulfoxide).
-
Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).
-
The appearance of new absorption bands or shifts in the bands of the free ligand can indicate complex formation.
2.2.4. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the composition of the this compound complex. Electrospray ionization (ESI) is a commonly used technique.
Instrumentation:
-
Mass Spectrometer with an ESI source
Procedure:
-
Prepare a dilute solution of the complex in a suitable solvent.
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the mass-to-charge ratios (m/z) of the observed ions to confirm the molecular formula of the complex.
Data Presentation
The following tables summarize typical quantitative data obtained from the spectroscopic characterization of this compound and related complexes.
Table 1: Key Infrared Spectral Data (cm⁻¹) for Sulfathiazole and its Silver Complex
| Functional Group | Sulfathiazole (Free Ligand) | This compound Complex | Interpretation of Shift |
| ν(N-H) of -SO₂NH- | ~3298 | Shifted or absent | Involvement of sulfonamide nitrogen in coordination |
| νₐₛ(SO₂) | ~1330 | Shifted to lower frequency | Coordination through sulfonamide group |
| νₛ(SO₂) | ~1150 | Shifted to lower frequency | Coordination through sulfonamide group |
| ν(C=N) of thiazole ring | ~1590 | Shifted | Involvement of thiazole nitrogen in coordination |
Note: The exact positions of the peaks can vary slightly depending on the experimental conditions.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Sulfathiazole (Free Ligand) | This compound Complex | Interpretation of Shift |
| -NH₂ | ~5.8 | Shifted | Change in electronic environment |
| Aromatic protons | ~6.6 - 7.5 | Shifted | Effect of coordination on the aromatic ring |
| -SO₂NH- | ~11.5 | Shifted or broadened | Deprotonation and coordination of the sulfonamide nitrogen |
Note: Chemical shifts are reported relative to TMS.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Sulfathiazole (Free Ligand) | This compound Complex | Interpretation of Shift |
| C-S of thiazole ring | ~168 | Shifted | Involvement of the thiazole ring in coordination |
| Aromatic carbons | ~113 - 152 | Shifted | Change in electron density upon complexation |
Note: The specific assignments of carbon signals require detailed 2D NMR experiments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound complexes.
References
The Antimicrobial Spectrum of Silver Sulfathiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum of silver sulfathiazole (B1682510), a topical agent widely used in the prevention and treatment of infections, particularly in burn wounds. This document delves into its mechanism of action, quantitative antimicrobial activity, and the experimental protocols used for its evaluation.
Introduction
Silver sulfathiazole is a sulfonamide derivative that combines the antimicrobial properties of silver ions and sulfathiazole. This combination results in a broad-spectrum agent effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some species of fungi.[1][2][3][4] Its primary clinical application is in the management of second- and third-degree burns to prevent sepsis.[4] The synergistic action of its two components allows for a multifaceted attack on microbial cells, reducing the likelihood of resistance development.
Mechanism of Action
The antimicrobial activity of this compound is a result of the combined actions of its silver and sulfathiazole moieties.
The Role of Silver Ions
The silver component of the compound exerts a broad-spectrum antimicrobial effect.[5][6] Silver ions (Ag+) are slowly released from the this compound molecule and interact with multiple targets within the microbial cell.[7][8]
-
Cell Wall and Membrane Disruption: Silver ions bind to sulfur-containing proteins and phospholipids (B1166683) in the bacterial cell wall and membrane.[6][9] This interaction disrupts the cell envelope's integrity, leading to increased permeability and leakage of cellular contents.[7]
-
Enzyme Inactivation: Ag+ ions have a high affinity for sulfhydryl (-SH) groups in enzymes, leading to their inactivation. This disrupts critical metabolic pathways, including the respiratory chain.[10]
-
DNA and Ribosome Interaction: Silver ions can penetrate the cell and bind to DNA, interfering with its replication.[9][10] They can also bind to ribosomes, leading to the inhibition of protein synthesis.[6][7]
The Role of Sulfathiazole
Sulfathiazole belongs to the sulfonamide class of antibiotics and acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[9][11][12][13]
-
Folic Acid Synthesis Inhibition: Bacteria synthesize their own folic acid, an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and some amino acids.[12][13] The synthesis pathway involves the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid by DHPS.[9][11]
-
Competitive Inhibition: Sulfathiazole is a structural analog of PABA and competes with it for the active site of DHPS.[11][12] This binding prevents the synthesis of dihydropteroic acid, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth.[9][13]
Quantitative Antimicrobial Spectrum
The antimicrobial activity of this compound has been evaluated against a wide array of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data from various studies. It is important to note that MIC values can vary depending on the testing methodology and the specific strains used.[1]
Antibacterial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Bacteria
| Organism | Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 50 | 16 - 64 | - | - | [1] |
| Staphylococcus aureus (MRSA) | Gram-positive | 50 | 16 - 64 | - | 100 | [1][14] |
| Staphylococcus epidermidis | Gram-positive | - | 16 - 64 | - | - | [1] |
| Coagulase-negative staphylococci | Gram-positive | 50 | - | - | - | [14] |
| Enterococcus faecalis | Gram-positive | - | 16 - >64 | - | - | [1] |
| Pseudomonas aeruginosa | Gram-negative | 50 | 16 - 64 | - | - | [1][14] |
| Escherichia coli | Gram-negative | - | 16 - 64 | - | - | [1] |
| Klebsiella pneumoniae | Gram-negative | - | 16 - 64 | - | - | [1] |
| Enterobacter spp. | Gram-negative | - | 16 - 64 | - | - | [1] |
| Proteus mirabilis | Gram-negative | - | 16 - 64 | - | - | [1] |
| Acinetobacter spp. | Gram-negative | - | 16 - 64 | - | - | [1] |
| Anaerobic bacteria | Anaerobic | - | Broadly active | - | - | [15] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Dashes indicate data not available in the cited sources.
Table 2: Zone of Inhibition Diameters for this compound against Bacteria
| Organism | Type | Zone of Inhibition (mm) | Test Method | Reference(s) |
| Staphylococcus aureus | Gram-positive | 19.7 ± 1.6 | Agar (B569324) Well Diffusion | [14] |
| Staphylococcus aureus (MRSA) | Gram-positive | 16.9 ± 1.6 | Agar Well Diffusion | [14] |
| Coagulase-negative staphylococci | Gram-positive | 20.8 ± 2.1 | Agar Well Diffusion | [14] |
| Pseudomonas aeruginosa | Gram-negative | 15.3 ± 1.1 | Agar Well Diffusion | [14] |
| Streptococcus pyogenes | Gram-positive | 30.3 | Agar Well Diffusion | [16] |
| Klebsiella pneumoniae | Gram-negative | 11.67 | Agar Well Diffusion | [17] |
| Escherichia coli | Gram-negative | - | Agar Well Diffusion | [4] |
Antifungal Activity
This compound also exhibits activity against certain fungal pathogens, particularly yeasts and filamentous fungi.[4][18]
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Fungi
| Organism | Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | Yeast | - | 16 - 64 | - | - | [2] |
| Aspergillus spp. | Filamentous Fungi | 7 | ≤1 - >64 | 4 | 32 | |
| Fusarium spp. | Filamentous Fungi | 6 | ≤1 - >64 | 4 | 32 |
Table 4: Zone of Inhibition Diameters for this compound against Fungi
| Organism | Type | Zone of Inhibition (mm) | Test Method | Reference(s) |
| Candida albicans | Yeast | - | Agar Well Diffusion | [4][19] |
Experimental Protocols
The determination of the antimicrobial activity of this compound is typically performed using standardized methods such as broth microdilution and agar well diffusion. The following are detailed protocols based on established guidelines.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Test microorganism
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 mixture of acetone (B3395972) and 10% ammonium (B1175870) hydroxide) at a concentration 100 times the highest desired final concentration.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations across the plate.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in sterile broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted inoculum, resulting in a final volume of 100 µL per well and a final inoculum concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Agar Well Diffusion Method for Zone of Inhibition Determination
This method is particularly useful for assessing the antimicrobial activity of topical formulations like creams.
Materials:
-
This compound cream (1%)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Sterile swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Calipers or ruler
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Creation of Wells: Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells (6-8 mm in diameter) in the agar.
-
Application of this compound: Carefully fill each well with a precise amount of this compound cream (e.g., 100 mg).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition of microbial growth around each well in millimeters. The size of the zone is indicative of the antimicrobial activity.
Conclusion
This compound exhibits a broad antimicrobial spectrum, with demonstrated activity against a wide range of clinically relevant bacteria and fungi. Its dual mechanism of action, targeting multiple cellular processes, makes it a valuable agent in the prevention and treatment of topical infections, particularly in the context of burn wound care. The quantitative data and standardized protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antimicrobial compound. Further research into its activity against anaerobic bacteria and the development of standardized interpretive criteria for topical agents will continue to refine our understanding and application of this compound.
References
- 1. Silver sulphadiazine: a comprehensive in vitro reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wounds-uk.com [wounds-uk.com]
- 3. Silver Sulfadiazine: In Vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Silver Nanoparticles: Bactericidal and Mechanistic Approach against Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 14. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rationale for the use of silver sulfadiazine in the treatment of infected chronic skin wounds - Acta Vulnologica 2013 June;11(2):83-9 - Minerva Medica - Journals [minervamedica.it]
- 16. woundsinternational.com [woundsinternational.com]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Thermal Stability of Silver Sulfathiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability of silver sulfathiazole (B1682510), a compound of interest in pharmaceutical development due to its antimicrobial properties. Given the limited availability of specific thermal analysis data for silver sulfathiazole in publicly accessible literature, this guide utilizes data from its close structural analog, silver sulfadiazine (B1682646), as a primary reference for its thermal behavior. This approach provides valuable insights into the expected thermal characteristics of silver sulfonamide compounds. The guide details experimental protocols for key thermal analysis techniques and presents quantitative data in a structured format for clarity and comparative purposes.
Overview of Thermal Stability
Thermal analysis techniques are crucial in pharmaceutical sciences for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information regarding the melting point, decomposition temperature, and mass loss profile of a substance as a function of temperature. This data is essential for determining a drug's stability during manufacturing, storage, and formulation.
Experimental Protocols
The following sections describe standard experimental methodologies for the thermal analysis of silver sulfonamide compounds, based on established protocols for pharmaceutical analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over a specific temperature range. This technique is used to determine the thermal stability and decomposition profile of the material.
-
Instrumentation: A TGA Q50 TA instrument or equivalent is typically used.
-
Sample Preparation: Approximately 5 mg of the silver sulfonamide sample is weighed and placed into a platinum crucible.
-
Analysis Parameters:
-
Heating Rate: A linear heating rate of 10°C/min is applied.
-
Temperature Range: The analysis is conducted from ambient temperature (approximately 25°C) to 1000°C.
-
Atmosphere: The experiment is performed under a controlled atmosphere, typically nitrogen, to prevent oxidative decomposition.
-
-
Data Analysis: The resulting TGA thermogram plots the percentage of mass loss against temperature. The derivative of this curve, the Differential Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to identify the temperature of maximum decomposition (Tmax).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal events such as melting, crystallization, and decomposition.
-
Instrumentation: A DSC Q200 TA instrument or equivalent is commonly employed.
-
Sample Preparation: A small sample of the silver sulfonamide (approximately 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Analysis Parameters:
-
Heating Rate: A controlled heating rate of 10°C/min is used.
-
Temperature Range: The sample is heated from a sub-ambient temperature (e.g., 30°C) to a temperature beyond its melting and decomposition points (e.g., 350°C).
-
Atmosphere: A nitrogen purge is maintained to provide an inert environment.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks pointing downwards, while exothermic events, like decomposition, are represented by peaks pointing upwards. From these peaks, the melting temperature (Tm), enthalpy of fusion (ΔHfus), decomposition temperature (Td), and enthalpy of decomposition (ΔHdecomp) can be determined.
Quantitative Thermal Analysis Data
The following tables summarize the quantitative data obtained from the thermal analysis of silver sulfadiazine, which serves as a proxy for this compound.
Table 1: Differential Scanning Calorimetry (DSC) Data for Silver Sulfadiazine
| Parameter | Value | Unit | Description |
| Melting Point (Tm) | 261.85 | °C | The temperature at which the substance transitions from a solid to a liquid state.[1] |
| Latent Heat of Fusion (ΔHfusion) | 54.68 | J/g | The amount of energy required to melt the substance at its melting point.[1] |
| Decomposition Temperature (Td) | Exothermic Peak | °C | The temperature at which the substance begins to chemically degrade.[1] |
| Latent Heat of Decomposition (ΔHdecomp) | - | J/g | The heat released or absorbed during the decomposition process.[1] |
Table 2: Thermogravimetric Analysis (TGA) Data for Silver Sulfadiazine
| Parameter | Value | Unit | Description |
| Tmax (Maximum Decomposition Temperature) | 274.21 | °C | The temperature at which the maximum rate of mass loss occurs.[1] |
| Total Mass Loss | - | % | The total percentage of mass lost during heating to 1000°C.[1] |
| Residual Mass | - | % | The percentage of mass remaining at the end of the analysis.[1] |
Visualizations
The following diagrams illustrate the experimental workflow for the thermal analysis of this compound.
Experimental workflow for thermal stability analysis.
Discussion
The thermal analysis data for silver sulfadiazine indicates that the compound is thermally stable up to its melting point of approximately 262°C, after which it undergoes decomposition. The single peak in the DTG thermogram suggests a one-step decomposition process under the tested conditions.
It is important to note that the thermal behavior of sulfathiazole, the parent sulfonamide of the target compound, is known to be complex due to polymorphism. Different crystalline forms of sulfathiazole exhibit different melting points and thermal transitions. Consequently, the thermal properties of this compound may also be influenced by its crystalline form, and variations in synthesis or processing could lead to different thermal profiles.
Conclusion
This technical guide has provided a detailed overview of the thermal stability analysis of this compound, utilizing data from its close analog, silver sulfadiazine, due to the current lack of specific data for the target compound. The presented experimental protocols for TGA and DSC offer a robust framework for the characterization of silver sulfonamides. The quantitative data, summarized in the provided tables, serves as a valuable reference for researchers and drug development professionals. Further studies focusing specifically on the thermal analysis of different polymorphic forms of this compound are warranted to provide a more complete understanding of its solid-state properties.
References
The Solubility Profile of Silver Sulfathiazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility profile of silver sulfathiazole (B1682510), a topical antimicrobial agent. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of silver sulfathiazole in various solvents, outlines experimental protocols for solubility determination, and discusses the factors influencing its solubility.
Introduction
This compound is a silver salt of the sulfonamide antibiotic sulfathiazole. It is known for its broad-spectrum antimicrobial activity and is utilized in topical preparations for wound care, particularly in burn treatment. The efficacy of such topical agents is intrinsically linked to their solubility, which governs drug release, bioavailability at the site of action, and ultimately, its therapeutic effect. A thorough understanding of the solubility profile of this compound is therefore critical for formulation development, quality control, and the prediction of its clinical performance.
While specific quantitative solubility data for this compound across a wide range of solvents is not extensively available in publicly accessible literature, its solubility characteristics can be largely inferred from the known properties of its constituent components: the silver ion and sulfathiazole.
Inferred Solubility Profile of this compound
The solubility of this compound is generally low in most common solvents, a characteristic typical of many silver salts of organic compounds. A qualitative summary of its expected solubility is presented below.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Category | Solvent Example(s) | Expected Solubility | Rationale |
| Aqueous Solvents | Water | Very Low | Silver salts of weak acids often have limited aqueous solubility. Sulfathiazole itself is only slightly soluble in water. |
| Polar Protic Solvents | Methanol, Ethanol | Low to Very Low | While sulfathiazole has some solubility in alcohols, the silver salt form is expected to be significantly less soluble. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a powerful solvent capable of dissolving many poorly soluble organic and inorganic compounds. Some silver salts exhibit increased solubility in DMSO. |
| Nonpolar Solvents | Hexane, Toluene | Very Low / Insoluble | As an ionic salt, this compound is not expected to be soluble in nonpolar organic solvents. |
| Aqueous Solutions | Acidic Solutions (e.g., dilute nitric acid) | Increased Solubility | The sulfathiazole anion can be protonated in acidic conditions, shifting the equilibrium towards dissolution. |
| Aqueous Solutions | Alkaline Solutions (e.g., ammonia (B1221849), NaOH) | Increased Solubility | Sulfathiazole is known to be more soluble in alkaline solutions.[1] |
| Complexing Agents | Ammonia, Thiosulfate | High | Silver ions form soluble complexes with ligands such as ammonia and thiosulfate, which will significantly increase the solubility of this compound. |
It is important to note that the solubility of this compound can be significantly influenced by factors such as pH, temperature, and the presence of complexing agents.
Factors Influencing Solubility
pH
The pH of the solvent system is a critical determinant of this compound's solubility. In acidic solutions, the sulfathiazole anion acts as a base and can be protonated. This reaction removes the sulfathiazole anion from the solution, thereby shifting the dissolution equilibrium of this compound to the right, leading to an increase in solubility. Conversely, in alkaline solutions, the sulfonamide group of sulfathiazole can be deprotonated, which can also affect its solubility.
Temperature
For most solid solutes, solubility increases with temperature. It is expected that the solubility of this compound will also show a positive correlation with temperature, although the extent of this increase would need to be determined experimentally.
Complexation
The presence of ligands that can form stable, soluble complexes with the silver ion (Ag⁺) will dramatically enhance the solubility of this compound. For example, ammonia forms the soluble diamminesilver(I) complex, [Ag(NH₃)₂]⁺. This is a common method used to dissolve otherwise insoluble silver salts.
Experimental Protocols for Solubility Determination
While specific quantitative data is scarce, the following outlines a general experimental workflow for determining the solubility of this compound in a given solvent. This protocol is based on established methods for similar compounds.
Equilibrium Solubility Method
This is the most common method for determining the intrinsic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. A membrane filter of appropriate pore size (e.g., 0.22 µm) should be used to ensure no solid particles are present in the liquid phase.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique.
Analytical Techniques for Quantification
The choice of analytical method will depend on the solvent and the required sensitivity.
-
UV-Vis Spectrophotometry: Sulfathiazole has a characteristic UV absorbance that can be used for quantification. A calibration curve would first be prepared using standard solutions of known concentrations. This method is suitable for solvents that do not interfere with the UV absorbance of sulfathiazole.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and sensitivity. A suitable column and mobile phase would need to be developed to separate this compound from any potential degradation products or impurities. Detection can be achieved using a UV detector.
-
Atomic Absorption/Emission Spectroscopy (AAS/AES) or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques can be used to determine the concentration of silver in the saturated solution, which directly corresponds to the molar concentration of dissolved this compound.
-
Silver Ion-Selective Electrode (ISE): A silver ISE can be used to measure the activity of free silver ions in the solution, which can then be related to the concentration. This method has been successfully used for other silver sulfonamides.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Silver Sulfathiazole Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of silver sulfathiazole (B1682510) nanoparticles (AgSTZ NPs), a promising antimicrobial agent. The following sections outline various synthesis methodologies, quantitative data on nanoparticle characteristics, and the underlying antimicrobial mechanisms of action.
Synthesis Protocols
Several methods have been successfully employed for the synthesis of silver sulfathiazole nanoparticles. The choice of method can influence the nanoparticle's size, morphology, and stability. Below are detailed protocols for three common synthesis approaches.
Single-Step Chemical Reduction
This method involves the direct reduction of silver ions in the presence of sulfathiazole, which can also act as a reducing agent, and a stabilizing agent.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 0.08 mM solution of sulfathiazole (SFT).
-
Prepare a 1.93 mM solution of silver nitrate (B79036) (AgNO₃).
-
Prepare a 0.40 mM solution of cetyltrimethylammonium bromide (CTAB) to act as a stabilizing agent.
-
-
Synthesis:
-
In a clean reaction vessel, mix the sulfathiazole solution and the silver nitrate solution.
-
Add the CTAB solution to the mixture under constant stirring.
-
The formation of orange-colored silver nanoparticle conjugates indicates a successful reaction. The reaction is typically carried out at room temperature.
-
-
Characterization:
-
Monitor the formation of AgSTZ NPs by taking aliquots at different time intervals and measuring their UV-Visible absorption spectra. A characteristic surface plasmon resonance (SPR) peak for silver nanoparticles is expected.
-
Characterize the size and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
-
Confirm the crystalline nature of the nanoparticles using X-ray Diffraction (XRD).
-
Analyze the interaction between sulfathiazole and the silver nanoparticles using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Microemulsion Method
This technique utilizes a water-in-oil microemulsion system to control the size and growth of the nanoparticles.
Experimental Protocol:
-
Preparation of Microemulsions:
-
Prepare two separate water-in-oil microemulsions. A common system consists of a surfactant like dioctyl sodium sulfosuccinate (B1259242) (DOSS) in an oil phase such as isopropyl myristate (IPM).
-
To the first microemulsion, add an aqueous solution of silver nitrate (AgNO₃).
-
To the second microemulsion, add an aqueous solution of sodium sulfadiazine (B1682646) (the sodium salt of sulfathiazole is often used for better solubility).
-
-
Synthesis:
-
Mix the two microemulsions under continuous stirring. The reaction occurs within the aqueous nanodroplets when the microemulsions are combined, leading to the formation of silver sulfadiazine nanoparticles.[1]
-
-
Purification and Characterization:
-
The nanoparticles can be recovered by breaking the microemulsion, followed by centrifugation and washing.
-
Characterize the particle size and distribution using Dynamic Light Scattering (DLS).
-
Further characterization can be performed using TEM, SEM, XRD, and FTIR as described in the chemical reduction method.
-
Green Synthesis using Plant Extracts
This eco-friendly approach utilizes the reducing and capping agents naturally present in plant extracts.
Experimental Protocol:
-
Preparation of Plant Extract:
-
Obtain a suitable plant material known for its reducing phytochemicals (e.g., Aegle marmelos leaf extract).[2]
-
Wash the plant material thoroughly and dry it.
-
Boil a known weight of the plant material in a specific volume of deionized water to create an aqueous extract.
-
Filter the extract to remove any particulate matter.
-
-
Synthesis:
-
In a reaction vessel, add a specific volume of the plant extract.
-
To this, add a silver nitrate (AgNO₃) solution (e.g., 1mM) dropwise while stirring. A common ratio is 1:10 (extract to silver nitrate solution).[2]
-
The color change of the solution (e.g., to reddish-brown) indicates the formation of silver nanoparticles.
-
To conjugate with sulfadiazine, the drug can be added to the nanoparticle solution. A 1:1 ratio for the conjugation of silver nanoparticles with sulfadiazine has been reported.[2]
-
-
Characterization:
-
Confirm the formation of nanoparticles by observing the surface plasmon resonance peak using a UV-Vis spectrophotometer.[2]
-
Characterize the size, morphology, and stability using TEM, SEM, DLS, and zeta potential measurements.[2]
-
Use PXRD, DSC, and FTIR to confirm the conjugation and determine the physicochemical properties.[2]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound/sulfadiazine nanoparticles synthesized by different methods as reported in the literature.
| Synthesis Method | Precursors | Stabilizing/Reducing Agent | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Single-Step Chemical Reduction | AgNO₃, Sulfathiazole | Cetyltrimethylammonium bromide (CTAB) | - | - | [3] |
| Microemulsion | AgNO₃, Sodium Sulfadiazine | Dioctyl sodium sulfosuccinate (DOSS) | 12.0 ± 1.0 and 688.2 ± 73.1 (two peaks observed) | - | [1] |
| Green Synthesis (Aegle marmelos) | AgNO₃, Sulfadiazine | Aegle marmelos leaf extract | 132 (conjugated with sulfadiazine) | - | [2] |
| Polyvinyl Alcohol (PVA) assisted | Silver Sulfadiazine | Polyvinyl Alcohol (PVA) | Nanorods: 50 (width) x 300 (length); Loaded Ag NPs: ~8 | - | [4][5] |
Visualizing Workflows and Mechanisms
Experimental Workflow: Green Synthesis
The following diagram illustrates the typical workflow for the green synthesis of this compound nanoparticles.
Caption: Workflow for Green Synthesis of AgSTZ NPs.
Antimicrobial Signaling Pathway
Silver nanoparticles exert their antimicrobial effects through a multi-pronged attack on bacterial cells. The sulfathiazole component further enhances this activity by inhibiting folic acid synthesis.
Caption: Antimicrobial Mechanism of AgSTZ NPs.
The multifaceted mechanism of action, including disruption of the cell membrane, generation of reactive oxygen species, DNA damage, and protein inactivation, makes this compound nanoparticles a potent agent against a broad spectrum of bacteria and reduces the likelihood of resistance development.[6][7][8][9][10]
References
- 1. Frontiers | Silver nanoparticles as next-generation antimicrobial agents: mechanisms, challenges, and innovations against multidrug-resistant bacteria [frontiersin.org]
- 2. Characterizing drug manufacturing processes for silver sulfadiazine nano-crystals in water/oil microemulsion - ProQuest [proquest.com]
- 3. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 4. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. biosciencejournal.net [biosciencejournal.net]
- 10. Synthesis, Characterization and Biomedical Application of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Silver Sulfathiazole in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver sulfathiazole (B1682510), a salt of sulfathiazole and silver, is a well-established topical antimicrobial agent. While its primary application is in preventing and treating infections in burn wounds, its influence on the broader wound healing cascade is a critical area of investigation for researchers and drug development professionals. These application notes provide a comprehensive overview of the use of silver sulfathiazole in various wound healing assays, detailing its known effects and providing protocols for in vitro and in vivo studies.
This compound's mechanism of action is twofold: the silver ions exert broad-spectrum antimicrobial activity by disrupting bacterial cell membranes and intracellular processes, while the sulfathiazole component inhibits bacterial folic acid synthesis. However, research indicates that this compound can also modulate the host's wound healing response, with some studies suggesting a potential for delayed re-epithelialization and altered inflammatory responses. Understanding these effects is crucial for the development of new wound care therapies and for contextualizing preclinical data.
Data Presentation: Quantitative Effects of this compound on Wound Healing Parameters
The following tables summarize quantitative data from various studies investigating the effects of this compound (SSD) on key wound healing metrics.
Table 1: In Vivo Wound Healing Studies in Animal Models
| Parameter | Animal Model | Treatment | Time Point | Result | Reference |
| Wound Closure (%) | Full-thickness burn on mice | 1% SSD cream | Day 10 | 16.3% closure (vs. 42.1% in untreated control) | [1] |
| Wound Contraction (%) | Second-degree burn on rats | 1% SSD | Day 11 | 15.3% contraction (vs. 55.9% in AEO treated group) | [2] |
| Wound Width Reduction (%) | Burn wound on rats | SSD biofilm | Day 14 | 75% reduction (vs. 57% in marketed SSD cream) | [3] |
| Re-epithelialization (%) | Partial-thickness burn on pigs | SSD | Day 21 | 73.6% re-epithelialization (vs. 93.2% in triple antibiotic ointment) | [4] |
| Inflammatory Cell Infiltration | Second-degree burn on rabbit ear | 2% SSD | 96 hours | Lack of accumulation of inflammatory cells | [5] |
Table 2: In Vitro Cytotoxicity Studies
| Cell Type | Assay | Silver Sulfadiazole Concentration | Exposure Time | Result | Reference |
| Human Dermal Fibroblasts (HDF) | Neutral Red Assay | Not specified | Not specified | Highly cytotoxic | [5] |
| HaCaT (immortalized keratinocytes) | Neutral Red Assay | 1-100 µg/mL | Not specified | Highly cytotoxic in a concentration-dependent manner | [6] |
| Fibroblasts | Not specified | >3.7 x 10-4% | Not specified | Toxic effect | [7] |
| Keratinocytes | Not specified | 50 x 10-4% | Not specified | Lethal | [7] |
| L929 Fibroblasts | Not specified | 1% (in hydrogel) | Not specified | Reduced cell viability compared to bulk particles | [8] |
Experimental Protocols
In Vitro Assays
1. Scratch (Wound Healing) Assay
This assay assesses the effect of this compound on the collective migration of a sheet of cells, mimicking the re-epithelialization phase of wound healing.[9][10][11]
Materials:
-
Human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., HDF)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Multi-well culture plates (e.g., 24-well plates)
-
Sterile p200 pipette tips
-
Phosphate-buffered saline (PBS)
-
This compound (powder or cream formulation)
-
Vehicle control (e.g., the base cream without this compound)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into multi-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once a confluent monolayer is formed, use a sterile p200 pipette tip to create a uniform, straight scratch down the center of each well.[9][12]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound or the vehicle control. To prepare this compound for the assay, a stock solution can be made by dissolving the powder in a suitable solvent (e.g., DMSO) and then diluting it in the culture medium to the final concentrations. If using a cream, a suspension can be made in the medium. It is crucial to test a range of concentrations (e.g., 1-100 µg/mL) to determine a dose-response.[6]
-
Image Acquisition: Immediately after adding the treatment, capture an image of the scratch in each well (Time 0). Place the plate in a 37°C incubator with 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area at Time 0.
2. Cytotoxicity Assay (MTT or Neutral Red Assay)
This assay determines the cytotoxic effects of this compound on relevant skin cells.
Materials:
-
Human dermal fibroblasts (HDF) or HaCaT keratinocytes
-
Appropriate cell culture medium
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated and vehicle-treated cells as controls. A typical concentration range to test would be from 0.1 to 200 µg/mL.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For Neutral Red assay: Add Neutral Red solution and incubate for 2 hours. Then, wash the cells and add the destain solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
In Vivo Assay
Rat Burn Wound Model
This model is used to evaluate the effect of topically applied this compound on the healing of a controlled burn injury.[2][3][13][14]
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric clippers
-
Standardized burn-inducing device (e.g., a heated brass rod or aluminum block)
-
1% this compound cream
-
Sterile dressings
-
Calipers or a digital imaging system for wound measurement
-
Histology supplies (formalin, paraffin, sectioning and staining reagents)
Protocol:
-
Animal Preparation: Anesthetize the rat and shave the dorsal surface.
-
Burn Induction: Create a standardized second-degree burn wound on the shaved area. For example, a heated (100°C) aluminum block (1.5 cm²) can be applied to the skin for 5 seconds.[3]
-
Grouping: Divide the animals into a control group (e.g., untreated or vehicle-treated) and a this compound-treated group.
-
Treatment Application: For the treatment group, apply a thin layer of 1% this compound cream to the burn wound daily. Cover the wound with a sterile dressing. The control group should receive the vehicle cream or remain untreated, with a sterile dressing applied.
-
Wound Assessment:
-
Macroscopic Analysis: Measure the wound area at regular intervals (e.g., days 3, 7, 14, and 21) using calipers or by tracing the wound margins on a transparent sheet for later digital analysis. Calculate the percentage of wound contraction.
-
Histological Analysis: At the end of the experiment (e.g., day 21), euthanize the animals and excise the wound tissue. Fix the tissue in 10% buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization, inflammatory cell infiltration, and granulation tissue formation. Masson's trichrome stain can be used to evaluate collagen deposition.
-
-
Quantitative Analysis: Morphometric analysis of the histological sections can be performed to quantify parameters such as the length of the neo-epidermis, the thickness of the granulation tissue, and the density of collagen fibers.
Visualization of Cellular and Signaling Pathways
Experimental Workflow for In Vitro Scratch Assay
Caption: Workflow for the in vitro scratch assay.
Proposed Signaling Pathway of this compound's Effect on Wound Healing
Caption: Proposed signaling pathway of this compound.
Conclusion
The use of this compound in wound healing assays requires careful consideration of its dual role as an antimicrobial and a modulator of cellular processes. The provided protocols offer a framework for investigating these effects in a controlled laboratory setting. The quantitative data presented highlight the potential for this compound to delay wound healing, likely through cytotoxic effects on key skin cells and alteration of inflammatory signaling pathways. For researchers and drug development professionals, these insights are crucial for interpreting preclinical data and for the rational design of novel wound care therapies that balance antimicrobial efficacy with optimal healing outcomes. Further research is warranted to fully elucidate the molecular mechanisms underlying the effects of this compound on the intricate process of wound repair.
References
- 1. Silver sulfadiazine linked to delayed wound healing in mice | MDedge [mdedge.com]
- 2. wjps.ir [wjps.ir]
- 3. mdpi.com [mdpi.com]
- 4. Reepithelialization of partial thickness porcine burns treated with silver sulfadiazine, triple antibiotic or petrolatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of topically applied silver sulfadiazine on fibroblast cell proliferation and biomechanical properties of the wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Silver sulfadiazine on the Skin Cell Proliferation and Wound Healing Process in Hairless Mouse 2nd degree Burn Model -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]
- 7. Silver Sulfadiazine's Effect on Keratin-19 Expression as Stem Cell Marker in Burn Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 10. clyte.tech [clyte.tech]
- 11. Wound healing assay - Wikipedia [en.wikipedia.org]
- 12. med.virginia.edu [med.virginia.edu]
- 13. veteriner.fusabil.org [veteriner.fusabil.org]
- 14. A Comparative Study of the Burn Wound Healing Properties of Saline-Soaked Dressing and Silver Sulfadiazine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Silver Sulfadiazine into Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and protocols for the incorporation of silver sulfadiazine (B1682646) (SSD), a topical antimicrobial agent, into various hydrogel formulations. The information presented is intended to guide researchers in the development of effective drug delivery systems for applications such as wound dressings and burn treatments.
Introduction
Silver sulfadiazine is a widely utilized therapeutic agent for preventing and treating microbial infections in burn wounds.[1][2][3] Hydrogels, with their high water content, biocompatibility, and ability to provide a moist wound environment, are excellent vehicles for the controlled delivery of SSD.[1][4] The method of incorporation of SSD into the hydrogel matrix is a critical determinant of the final product's physicochemical properties, drug release profile, and therapeutic efficacy. This document outlines several common and effective methods for incorporating SSD into hydrogels.
Methods of Incorporation
There are several approaches to incorporate silver sulfadiazine into hydrogels, each with its own advantages and considerations. The primary methods include physical mixing of SSD powder or a pre-formed nanosuspension into the hydrogel matrix.
Physical Mixing (Direct Dispersion)
This is a straightforward method where SSD powder is directly dispersed into the polymer solution before the hydrogel crosslinking process.
Key Advantages:
-
Simple and cost-effective.
-
Widely applicable to various hydrogel systems.
Protocol:
A common example of this method involves the use of polyvinyl alcohol (PVA) as the hydrogel-forming polymer.
Materials:
-
Deionized water
-
Crosslinking agent (e.g., glutaraldehyde (B144438) solution)[1]
-
Magnetic stirrer and hot plate
-
Molds for hydrogel casting
Procedure:
-
Prepare a 10% (w/w) PVA solution by dissolving PVA in deionized water with continuous stirring at approximately 80 ± 5 °C for about 2 hours.[1]
-
Allow the PVA solution to cool to room temperature.
-
Prepare a 1% (w/w) SSD dispersion by gradually adding SSD powder to the PVA solution under constant magnetic stirring for at least 30 minutes to ensure homogeneity.[1][5]
-
Add a crosslinking agent, such as 0.5 mL of a 25% (v/v) glutaraldehyde solution, to the SSD-PVA dispersion and stir thoroughly.[1]
-
Pour the resulting dispersion into molds of the desired shape and size.
-
Dry the hydrogels in an oven at a controlled temperature (e.g., 60 °C).[1]
-
After drying, wash the hydrogels with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove any unreacted crosslinking agent.[1]
Incorporation of Silver Sulfadiazine Nanosuspension
To enhance the solubility and bioavailability of SSD, a nanosuspension can be prepared first and then incorporated into the hydrogel.[6][7] This method is particularly useful for thermosensitive hydrogels.
Key Advantages:
-
Improved drug solubility and dissolution rate.[7]
-
Enhanced antimicrobial activity.[7]
-
Potentially reduced cytotoxicity compared to direct application of the nanosuspension.[6][7]
Protocol:
This protocol describes the preparation of an SSD nanosuspension and its incorporation into a poloxamer-based thermosensitive hydrogel.
Materials:
-
Deionized water
-
Cold water bath/refrigerator
Procedure:
Part A: Preparation of SSD Nanosuspension
-
Prepare a 1.5% (w/v) P407 solution in deionized water to act as a stabilizer.[6]
-
Disperse the SSD coarse powder into the P407 solution.
-
Subject the mixture to high-pressure homogenization to reduce the particle size of the SSD to the nanometer range (e.g., average particle size of 369 nm).[6][7]
Part B: Preparation of Thermosensitive Hydrogel and Incorporation of Nanosuspension
-
Prepare the thermosensitive hydrogel base using the "cold method".[6][7] Weigh and dissolve P407 (e.g., 18% w/w), P188 (e.g., 2% w/w), and glycerol (B35011) (e.g., 10% w/w) in cold deionized water.[6][8]
-
Keep the solution at 4°C for at least 24 hours to ensure complete dissolution of the polymers.[6][8]
-
Slowly add the prepared SSD nanosuspension (e.g., 10 mL of a 100 mg/mL suspension) to the cold hydrogel solution (e.g., 90 mL) with gentle stirring for about 10 minutes to achieve a uniform mixture.[6][8]
-
Store the final SSD-loaded hydrogel at a low temperature (e.g., 4°C). The hydrogel will be in a liquid state at this temperature and will transition to a gel at body temperature.[7]
Data Presentation
The following tables summarize quantitative data from various studies on SSD-loaded hydrogels, providing a basis for comparison of different formulations and preparation methods.
| Hydrogel Composition | SSD Concentration | Swelling Ratio (%) | In Vitro Drug Release (at 12h) | Reference |
| 10% PVA, 1% SSD | 1% (w/w) | ~266 | Not specified | [10] |
| 1% Chitosan (B1678972), 10% Gelatin, 1% SSD, 7.5% Honey | 1% (w/w) | Not specified | 76.99 ± 0.67% | [2] |
| 7.5% PVA, 0.75% Chitosan, 1% SSD | 1% (w/w) | >1000 | Not specified | [4] |
| 18% P407, 2% P188, 10% Gly, 1% SSD (from nanosusp) | 1% (w/w) | Not specified | >82.4% | [7] |
| Hydrogel Formulation | Bacterial Strain | Inhibition Zone (mm) | Reference |
| 1% SSD in PVA hydrogel | S. aureus, E. coli | Not specified | [11] |
| 1% SSD in Chitosan/Gelatin hydrogel sponge | S. aureus, P. aeruginosa | Enhanced vs. cream | [2] |
| 1% SSD (from nanosusp) in P407 hydrogel | S. aureus, E. coli, P. aeruginosa | Larger than bulk SSD | [7] |
Visualizations
Experimental Workflow for Physical Mixing Method
Caption: Workflow for physical mixing of SSD in PVA hydrogel.
Experimental Workflow for Nanosuspension Incorporation Method
Caption: Workflow for incorporating SSD nanosuspension.
Signaling Pathway for Antimicrobial Action of SSD
Caption: Antimicrobial mechanism of silver sulfadiazine.[3][8][12]
References
- 1. scielo.br [scielo.br]
- 2. Silver sulfadiazine loaded breathable hydrogel sponge for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature-Responsive Hydrogel for Silver Sulfadiazine Drug Delivery: Optimized Design and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and in vivo evaluation of silver sulfadiazine loaded hydrogel consisting polyvinyl alcohol and chitosan for severe burns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Combined Silver Sulfadiazine Nanosuspension with Thermosensitive Hydrogel: An Effective Antibacterial Treatment for Wound Healing in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and characterization of a hydrogel containing silver sulfadiazine for antimicrobial topical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Silver Sulfadiazine-Loaded Polyvinyl Alcohol Hydrogels as an Antibacterial Wound Dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Silver Sulfadiazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silver sulfadiazine (B1682646) (SSD) is a topical antimicrobial agent widely utilized in clinical settings, particularly for the prevention and treatment of infections in burn wounds. Its broad spectrum of activity encompasses a variety of Gram-positive and Gram-negative bacteria, as well as some species of yeast. The antimicrobial efficacy of SSD is attributed to the synergistic action of its two components: silver ions and sulfadiazine. Silver ions exert their effect by binding to microbial DNA, enzymes, and cell membrane proteins, leading to structural damage and disruption of essential cellular functions.[1] Sulfadiazine, a sulfonamide antibiotic, competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase, which is critical for the synthesis of folic acid, thereby impeding bacterial growth and replication.[1]
Accurate in vitro assessment of the antimicrobial susceptibility of clinically relevant pathogens to silver sulfadiazine is crucial for understanding its spectrum of activity, monitoring for the emergence of resistance, and in the research and development of new topical antimicrobial formulations. However, the inherent low aqueous solubility of silver sulfadiazine presents unique challenges for standard antimicrobial susceptibility testing (AST) methodologies.[2] These application notes provide detailed protocols for various in vitro susceptibility testing methods adapted for silver sulfadiazine, along with compiled quantitative data for a range of microorganisms.
Data Presentation: Antimicrobial Activity of Silver Sulfadiazine
The following tables summarize the in vitro activity of silver sulfadiazine against common bacterial and fungal pathogens, as determined by Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition assays.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Silver Sulfadiazine against Bacterial Isolates
| Microorganism | MIC Range (µg/mL) | MBC Range (µg/mL) | Notes |
| Pseudomonas aeruginosa | 1 - >10,000 | 0.16 - 0.31 (MBEC) | MIC values can be highly variable, with some studies showing high resistance in isolates from burn centers.[3] The Minimum Biofilm Eradication Concentration (MBEC) can be significantly lower than MICs for planktonic cells.[4] |
| Staphylococcus aureus (including MRSA) | 16 - 64 | 1.25 - 2.5 (MBEC) | Generally susceptible, including methicillin-resistant strains.[5] Biofilm eradication may require higher concentrations.[4] |
| Escherichia coli | 3.13 - 64 | Not widely reported | Susceptible within achievable topical concentrations.[2][6] |
| Streptococcus pyogenes | Not widely reported | 0.01 - 0.1 (% w/v) | Susceptible based on MBC data.[3] |
| Enterobacter cloacae | 1.56 - 64 | Not widely reported | Susceptible within achievable topical concentrations.[2][6] |
| Acinetobacter spp. | 16 - 64 | Not widely reported | Generally susceptible.[5] |
Table 2: Zone of Inhibition Diameters for Silver Sulfadiazine
| Microorganism | Method | Zone Diameter (mm) | Notes |
| Streptococcus pyogenes | Agar (B569324) Well Diffusion | 25.3 - 32.3 (mean) | 1% silver sulfadiazine cream.[3] |
| Pseudomonas aeruginosa | Agar Well Diffusion | 0 - 11 | Correlation with MIC is poor; many resistant strains show no zone of inhibition.[3] |
| Staphylococcus aureus | Agar Well Diffusion | ~15.9 (mean) | 10% SSD solution.[7] |
Mechanism of Action of Silver Sulfadiazine
The antimicrobial activity of silver sulfadiazine results from the combined effects of its silver and sulfadiazine components. The diagram below illustrates the proposed signaling and interaction pathways within a bacterial cell.
Caption: Mechanism of action of silver sulfadiazine.
Experimental Protocols
Due to the low water solubility of silver sulfadiazine, standard protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) require modification. Broth or agar dilution methods are generally considered more reliable than disk diffusion for determining MIC values.[2]
Preparation of Silver Sulfadiazine Stock Solution
The poor aqueous solubility of SSD necessitates a specific preparation method for susceptibility testing.
Materials:
-
Silver Sulfadiazine (micronized powder)
-
Ammonium (B1175870) hydroxide (B78521) (e.g., 3M solution)
-
Sterile deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile volumetric flasks
Protocol:
-
Accurately weigh the desired amount of silver sulfadiazine powder.
-
To prepare a stock solution (e.g., 5 mg/mL), transfer the powder to a sterile volumetric flask.[8]
-
Add a small volume of ammonium hydroxide dropwise while stirring until the powder is completely dissolved.[8][9]
-
Bring the solution to the final volume with sterile deionized water.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment.
Note: Alternatively, for broth dilution, a suspension of SSD can be made directly in cation-adjusted Mueller-Hinton broth (CAMHB), followed by vigorous vortexing before serial dilution.
Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI M07 guidelines.[10][11][12][13][14] It is the preferred method for determining the MIC of silver sulfadiazine.
Caption: Workflow for Broth Microdilution MIC Testing.
Protocol:
-
Prepare Materials: Use sterile 96-well microtiter plates and cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare SSD Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate row. Add 100 µL of the starting SSD concentration (prepared from the stock solution in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only CAMHB.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12. The final volume in each test well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading MIC: The MIC is the lowest concentration of silver sulfadiazine that completely inhibits visible growth of the organism.
Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution and can be useful for certain organisms. It is based on CLSI M07 guidelines.[10][11][12][13][14]
Protocol:
-
Prepare SSD Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates each containing a different concentration of silver sulfadiazine. This is done by adding the appropriate volume of the SSD stock solution to molten MHA (held at 45-50°C) before pouring the plates. Also, prepare a drug-free control plate.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with 1-10 µL of the bacterial suspension (delivering approximately 10^4 CFU per spot). A multi-point inoculator can be used.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading MIC: The MIC is the lowest concentration of silver sulfadiazine that inhibits the visible growth of the bacteria.
Agar Well Diffusion Method
While not ideal for precise MIC determination due to poor diffusion, this method can be used for screening purposes.[7]
Caption: Workflow for Agar Well Diffusion Testing.
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.
-
Create Wells: Use a sterile cork borer (e.g., 6 mm in diameter) to cut wells into the agar.
-
Add SSD: Carefully pipette a fixed volume (e.g., 50-100 µL) of the silver sulfadiazine solution or a weighed amount of cream into each well.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Measure Zones: Measure the diameter of the zone of complete growth inhibition around each well to the nearest millimeter.
Disclaimer: These protocols are intended for research purposes. Clinical diagnostic testing should be performed and interpreted according to the latest CLSI guidelines and in consultation with a qualified clinical microbiologist.
References
- 1. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 2. karger.com [karger.com]
- 3. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Silver sulphadiazine: a comprehensive in vitro reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. drugfuture.com [drugfuture.com]
- 9. brieflands.com [brieflands.com]
- 10. intertekinform.com [intertekinform.com]
- 11. testinglab.com [testinglab.com]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. standards.globalspec.com [standards.globalspec.com]
Application Notes and Protocols for Developing Silver Sulfathiazole-Based Drug Delivery Systems
Introduction
Silver sulfadiazine (B1682646) (SSD) and its analogue silver sulfathiazole (B1682510) (SFT) are topical antimicrobial agents widely recognized as the standard of care for preventing and treating infections in burn wounds.[1][2] The therapeutic action stems from the synergistic effects of silver ions and the sulfonamide antibiotic.[3] Silver ions exert broad-spectrum antimicrobial activity by binding to bacterial cell walls and intracellular components, leading to structural damage and disruption of cellular processes, while the sulfadiazine moiety inhibits bacterial folic acid synthesis, a pathway essential for their growth and replication.[3][4]
Conventional cream-based formulations of SSD, however, have limitations, including poor water solubility, potential cytotoxicity to keratinocytes and fibroblasts, and the need for frequent reapplication.[5][6] To overcome these drawbacks, modern drug delivery systems are being developed to enhance therapeutic efficacy, provide sustained release, and improve patient outcomes. These advanced formulations include nanoparticles, hydrogels, liposomes, and nanofibers, designed to offer controlled drug delivery, maintain a moist wound environment, and accelerate the healing process.[5][7][8]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in the creation and evaluation of silver sulfathiazole-based drug delivery systems.
Mechanism of Action
Silver sulfadiazine acts via a dual mechanism. Upon application, it slowly dissociates, releasing silver ions (Ag+) and sulfadiazine. The silver ions bind to the bacterial cell membrane and wall proteins, causing destabilization and increased permeability.[3][9] Internally, silver ions interact with bacterial DNA and enzymes, inhibiting cellular replication.[10] Concurrently, the sulfadiazine component acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which is critical for the synthesis of folic acid in bacteria, thereby halting their growth and proliferation.[3][11] This combined action provides a potent and broad-spectrum antimicrobial effect.[3]
References
- 1. jddtonline.info [jddtonline.info]
- 2. Physicochemical Characterization of Silver Sulfadiazine in Polymeric Wound Dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Silver sulfadiazine loaded breathable hydrogel sponge for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Silver Sulfadiazine Action on Burn Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Silver Sulfathiazole in Burn Wound Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of silver sulfathiazole (B1682510) (silver sulfadiazine (B1682646), SSD) in burn wound treatment research. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the evaluation of silver sulfathiazole-based therapies.
Mechanism of Action
This compound is a topical antimicrobial agent widely utilized in the management of burn wounds. Its efficacy is primarily attributed to the action of silver ions (Ag+). The compound slowly dissociates in the wound environment, releasing silver ions that exert a broad-spectrum antimicrobial effect. The sulfadiazine component also possesses some antibacterial properties, and while its role was initially thought to be synergistic, evidence suggests the silver moiety is the principal active agent.[1][2][3]
The bactericidal effects of the silver ions are multifaceted and include:
-
Increased Cell Wall Permeability : Silver ions can disrupt the bacterial cell membrane, leading to increased permeability.
-
Impairment of DNA Replication : Silver has been shown to bind to bacterial DNA, interfering with its replication.[2][3]
-
Generation of Reactive Oxygen Species : The formation of free radicals contributes to the antimicrobial action.[3]
It is important to note that this compound acts superficially with limited eschar penetration.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of this compound in burn wound treatment.
Table 1: In Vivo Efficacy of this compound Formulations in a Murine Burn Wound Model
| Formulation | Wound Contraction Rate (Day 14) | Bacterial Count Reduction (Day 7) | Time to Scab Off (Days) | Reference |
| Control (No Treatment) | Not specified | Increase then stable at ~10^9 CFU/g | >20 | [4] |
| Blank Hydrogel | ~60% | Not specified | ~18 | [4] |
| 1% Silver Sulfadiazine Cream | 74% ± 8% | Reduced to ~3.8x10^8 CFU/g | ~16 | [4] |
| Silver Sulfadiazine Nanosuspension in Hydrogel (NS/Gel) | 87% ± 6% | Eradicated (0 CFU/g) | ~17 | [4] |
Table 2: Cytokine Expression in a Murine Burn Wound Model Following Treatment
| Treatment Group | IL-6 (Day 1, pg/mL) | VEGF-A (Day 3, pg/mL) | TGF-β1 (Day 5, ng/mL) | Reference |
| Control | 279.6 | ~100 | ~110 | [4] |
| 1% Silver Sulfadiazine Cream | 219.0 | ~125 | ~120 | [4] |
| Silver Sulfadiazine Nanosuspension in Hydrogel (NS/Gel) | 182.4 | 155.3 | 149.3 | [4] |
Table 3: Clinical Study on Dressing Change Frequency with 1% Silver Sulfadiazine Cream
| Parameter | Twice-Daily Dressing Change (Pre-Intervention) | Once-Daily Dressing Change (Post-Intervention) | Reference |
| Average Length of Stay (Days) | 14.28 | 10.61 | [5] |
| Average Amount of SSD Used ( g/day ) | 320.14 | 202.12 | [5] |
Experimental Protocols
In Vivo Murine Model of an Infected Deep Second-Degree Burn Wound
This protocol describes the creation of a reproducible infected deep second-degree burn wound model in mice to evaluate the efficacy of topical treatments.[4]
Materials:
-
Mice (specific strain, e.g., BALB/c)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Electric shaver
-
Depilatory cream
-
Precision temperature-control apparatus with a metal probe
-
Bacterial suspension of Staphylococcus aureus (e.g., 10^8 CFU/mL)
-
Topical therapeutic agents (e.g., this compound cream, experimental formulations)
-
Sterile dressings
Procedure:
-
Anesthetize the mice according to approved institutional animal care protocols.
-
Shave the dorsal hair of the mice and apply a depilatory cream to remove remaining fur.
-
Create a deep second-degree burn wound using a precision temperature-control apparatus. A metal probe heated to a specific temperature (e.g., 80°C) is applied to the skin for a set duration (e.g., 5 seconds) with controlled pressure.
-
To create an infected wound model, inject a 100 µL bacterial suspension of S. aureus into the burn site.
-
Divide the mice into different treatment groups (e.g., control, vehicle, commercial silver sulfadiazine cream, experimental formulation).
-
Apply the respective topical treatments to the burn wounds and cover with a sterile dressing.
-
Reapply treatments at specified intervals (e.g., daily).
Endpoints for Evaluation:
-
Wound Contraction Rate: Photograph the wounds at regular intervals and calculate the wound area using image analysis software. The wound contraction rate is determined using the formula: [(Initial Wound Area - Current Wound Area) / Initial Wound Area] x 100%.
-
Bacterial Load: Excise wound tissue at different time points, homogenize, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar (B569324) plates.
-
Histological Analysis: Collect skin samples from the wound site at the end of the study. Fix the tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Cytokine Analysis: Collect blood samples at various time points to measure the serum levels of inflammatory and growth factors such as IL-6, VEGF-A, and TGF-β1 using ELISA kits.
In Vitro Antimicrobial Susceptibility Testing (Kirby-Bauer Method)
This protocol is for evaluating the antimicrobial efficacy of this compound-loaded materials.[6]
Materials:
-
Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Muller-Hinton agar plates
-
Sterile swabs
-
This compound-containing materials (e.g., nanosheets, hydrogels)
-
Control discs
-
Incubator
Procedure:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Uniformly streak the bacterial suspension onto the surface of a Muller-Hinton agar plate using a sterile swab.
-
Aseptically place the this compound-containing material and control discs onto the inoculated agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the material where bacterial growth is inhibited) in millimeters.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of skin cells.[7]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the keratinocytes in a 96-well plate at a specific density and allow them to adhere overnight.
-
Expose the cells to different concentrations of the this compound formulation for a defined period (e.g., 24 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate for a few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound in burn wounds.
Caption: Experimental workflow for evaluating this compound formulations.
Caption: Relationship between this compound application and wound healing outcomes.
References
- 1. Mechanism of silver sulfadiazine action on burn wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]
- 3. Silver Sulfadiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Combined Silver Sulfadiazine Nanosuspension with Thermosensitive Hydrogel: An Effective Antibacterial Treatment for Wound Healing in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Efficacy, Safety, and Tolerance of Silver Sulfadiazine Dressings Once Daily Versus Twice Daily in the Treatment of Burn Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainable antimicrobial effect of silver sulfadiazine-loaded nanosheets on infection in a mouse model of partial-thickness burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of silver sulfadiazine-impaired wound healing by epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Antimicrobial Coatings with Silver Sulfathiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of antimicrobial coatings incorporating silver sulfathiazole (B1682510). The following protocols and data are intended to serve as a foundational resource for the development of novel antimicrobial surfaces for various applications, including medical devices, wound dressings, and high-touch surfaces.
Synthesis of Silver Sulfathiazole
This compound can be synthesized through the reaction of silver nitrate (B79036) with sulfathiazole.
Protocol 1: Synthesis of this compound Powder
Materials:
-
Silver nitrate (AgNO₃)
-
Sulfathiazole (C₉H₉N₃O₂S₂)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (optional, for solubilization)
-
Reaction vessel
-
Stirring apparatus
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Prepare an aqueous solution of silver nitrate.
-
Prepare a separate aqueous solution of sulfathiazole. Gentle heating and/or the addition of a minimal amount of ammonium hydroxide may be necessary to fully dissolve the sulfathiazole.
-
Slowly add the silver nitrate solution to the sulfathiazole solution while stirring continuously.
-
A precipitate of this compound will form.
-
Heat the reaction mixture to 60°C and maintain this temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.[1]
-
Allow the mixture to cool to room temperature.
-
Collect the this compound precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted starting materials.
-
Dry the collected this compound powder in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Preparation of this compound Antimicrobial Coatings
This compound can be incorporated into various polymer matrices to form an antimicrobial coating. The following protocol describes its incorporation into an epoxy resin.
Protocol 2: Preparation of this compound-Epoxy Resin Coating
Materials:
-
This compound powder (from Protocol 1)
-
Epoxy resin (e.g., Bisphenol A based)
-
Curing agent (e.g., Ethylenediamine)
-
Substrate for coating (e.g., stainless steel, glass slide)
-
Mixing container
-
Stirring rod or mechanical mixer
-
Coating applicator (e.g., brush, spin coater, dip coater)
-
Curing oven
Procedure:
-
Disperse the desired amount of this compound powder into the epoxy resin. The loading percentage can be varied depending on the desired antimicrobial activity.
-
Mix thoroughly to ensure a homogenous dispersion of the this compound particles within the resin.
-
Add the curing agent to the this compound-epoxy resin mixture. A common ratio is 10% curing agent by weight of the polymer.[1]
-
Mix the components until a uniform consistency is achieved.
-
Apply the mixture onto the desired substrate using the chosen application method.
-
Cure the coated substrate in an oven at the temperature and for the duration recommended for the specific epoxy resin and curing agent system.
Characterization of this compound Coatings
A variety of techniques can be used to characterize the physical, chemical, and morphological properties of the antimicrobial coatings.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of chemical bonds and functional groups, confirming the presence of this compound and the polymer matrix. |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology, topography, and the dispersion of this compound particles within the coating. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of the size, shape, and distribution of this compound nanoparticles if applicable. |
| X-ray Diffraction (XRD) | Determination of the crystalline structure of this compound and its state within the polymer matrix. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the coating. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions such as glass transition temperature and melting point. |
Evaluation of Antimicrobial Efficacy
The effectiveness of the this compound coatings against various microorganisms can be assessed using standardized microbiological assays.
Protocol 3: Kirby-Bauer Disk Diffusion Test for Antimicrobial Coatings
Materials:
-
Coated substrate (test sample)
-
Uncoated substrate (control)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (B569324) plates
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Aseptically place the coated substrate (test sample) and the uncoated substrate (control) onto the surface of the inoculated agar.
-
Gently press the samples to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the sample where bacterial growth is inhibited) in millimeters.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Materials:
-
Coated material
-
Bacterial strains
-
Tryptic Soy Broth or other suitable liquid growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized bacterial suspension.
-
Place small, uniform pieces of the coated material into the wells of a 96-well plate. A series of wells with increasing amounts of the coated material can be used to determine a dose-response.
-
Add the bacterial suspension to each well.
-
Include positive controls (bacteria in broth without coating) and negative controls (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
Determine the MIC by observing the lowest concentration (or amount of coated material) that inhibits visible bacterial growth (i.e., no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Quantitative Antimicrobial Efficacy Data
The following table summarizes representative quantitative data on the antimicrobial efficacy of silver-based coatings.
| Microorganism | Coating Type | Test Method | Result | Reference |
| Escherichia coli | Silver-zeolite on stainless steel | Colony counting | >99.998% reduction after 4 hours | [2] |
| Staphylococcus aureus | Silver-zeolite on stainless steel | Colony counting | 5-log reduction after 6 hours | [2] |
| Pseudomonas aeruginosa | Silver-zeolite on stainless steel | Colony counting | >99.99% reduction after 24 hours | [2] |
| Listeria monocytogenes | Silver-zeolite on stainless steel | Colony counting | >99.998% reduction after 4 hours | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Silver sulfadiazine | Biofilm eradication assay | Significant reduction in biofilm mass and live bacteria | [3] |
Visualizations
References
Application Notes and Protocols for the Quantitative Analysis of Silver Sulfadiazine Release from Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of silver sulfadiazine (B1682646) (SSD) release from various biomaterials. The aim is to equip researchers with the necessary information to conduct accurate and reproducible in vitro drug release studies, a critical step in the development and quality control of SSD-containing biomaterials for applications such as wound dressings and topical antimicrobial treatments.
Introduction
Silver sulfadiazine is a topical antimicrobial agent widely used to prevent and treat infections in burn wounds.[1] Its efficacy is dependent on its sustained release from a carrier biomaterial at the site of application. Therefore, the quantitative analysis of its release profile is paramount for optimizing formulation design and ensuring therapeutic effectiveness. This document outlines the most common and validated analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Atomic Absorption Spectroscopy (AAS).
Analytical Methodologies
The choice of analytical method depends on the specific requirements of the study, including the nature of the biomaterial, the expected concentration of SSD, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying SSD, especially in complex matrices. It allows for the separation of SSD from potential degradation products or other components of the biomaterial.
Protocol for HPLC Analysis of Silver Sulfadiazine:
-
Instrumentation: An Agilent chromatograph or equivalent system equipped with a UV detector is suitable.[2][3][4][5]
-
Column: A C18 column (e.g., X-Select C18, 250 × 4.6 mm, 5 µm) is recommended for good separation.[2][3][4][5]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. A typical ratio is 35:65 (v/v) of acetonitrile to 0.05 M phosphate buffer (pH 5.0, with 0.5 ml/L triethylamine).[2][3][4][5] Another reported mobile phase is a mixture of 0.1% phosphoric acid and acetonitrile in a 94:6 ratio.[6]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[2][3][4][5]
-
Detection: UV detection at 205 nm or 254 nm is appropriate for SSD.[2][3][4][5][7]
-
Standard Preparation: Prepare a stock solution of SSD in a suitable solvent (e.g., 0.05% ammonia (B1221849) solution or 0.025 N sodium hydroxide).[8][9] From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation:
-
Collect aliquots of the release medium at predetermined time intervals.
-
Centrifuge the samples to remove any particulate matter (e.g., 12,000 rpm for 5 minutes).[6]
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis: Inject a fixed volume of the prepared sample and standard solutions into the HPLC system. The concentration of SSD in the samples is determined by comparing the peak area with the calibration curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of SSD. However, it is more susceptible to interference from other UV-absorbing substances in the release medium.
Protocol for UV-Vis Spectrophotometric Analysis of Silver Sulfadiazine:
-
Instrumentation: A double beam UV-Vis spectrophotometer is required.[8]
-
Solvent/Blank: A 0.05% ammonia solution is a commonly used solvent and blank.[8]
-
Wavelength of Maximum Absorbance (λmax): The λmax for SSD is typically observed around 254 nm.[8]
-
Standard Preparation:
-
Sample Preparation:
-
Collect aliquots of the release medium at specified time points.
-
Dilute the samples as necessary with the solvent to fall within the concentration range of the calibration curve.
-
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax. The concentration of SSD in the samples is calculated using the linear regression equation obtained from the calibration curve.
Atomic Absorption Spectroscopy (AAS)
AAS is used to determine the concentration of silver ions released from the biomaterial. This method is highly specific for silver and is useful when the focus of the study is on the release of the active silver moiety.
Protocol for Atomic Absorption Spectroscopy Analysis of Silver:
-
Instrumentation: An atomic absorption spectrophotometer equipped with a graphite (B72142) furnace is recommended for high sensitivity.[10]
-
Sample Preparation:
-
Analysis: The prepared samples are introduced into the AAS instrument, and the absorbance is measured at the specific wavelength for silver (328.1 nm).[10] The concentration is determined by comparing the absorbance to a calibration curve prepared from silver standard solutions.
In Vitro Release Study Protocol
The following is a generalized protocol for conducting an in vitro release study of SSD from a biomaterial.
Materials:
-
SSD-loaded biomaterial (e.g., hydrogel, nanofiber mat, film)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4)[13]
-
Shaking water bath or dissolution apparatus
-
Centrifuge and filters (if required for sample preparation)
-
Analytical instrument (HPLC, UV-Vis spectrophotometer, or AAS)
Procedure:
-
A known amount of the SSD-loaded biomaterial is placed in a vessel containing a specific volume of the release medium.
-
The vessel is placed in a shaking water bath or dissolution apparatus maintained at a constant temperature (e.g., 32°C or 37°C) and agitation speed (e.g., 80 or 100 rpm).[6]
-
At predetermined time intervals, a small aliquot of the release medium is withdrawn.
-
To maintain a constant volume (sink conditions), an equal volume of fresh release medium is immediately added back to the vessel.[6]
-
The withdrawn samples are then analyzed for SSD content using one of the analytical methods described above.
-
The cumulative percentage of SSD released is calculated at each time point.
Data Presentation
The quantitative data from SSD release studies should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Quantitative Release of Silver Sulfadiazine from Various Biomaterials
| Biomaterial | Analytical Method | Time (h) | Cumulative Release (%) | Reference |
| SSD Nanogel (0.5%) | Diffusion Technique | 3 | 11.89 | [13] |
| Modified Marketed Cream (0.5%) | Diffusion Technique | 3 | 15.57 | [13] |
| SSD Nanosuspension | Diffusion Technique | 48 | 73.65 | [13] |
| Ammoniacal SSD Solution | Diffusion Technique | 48 | 90.53 | [13] |
| AgSD/NS Gel | UHPLC | 24 | 77.7 | [6] |
| Marketed AgSD Cream | UHPLC | 24 | 48.6 | [6] |
| sIPN with Bupivacaine | Not Specified | 24 | 96 ± 1 | [14] |
| sIPN without Bupivacaine | Not Specified | 24 | 98 ± 7 | [14] |
| Chitosan Nanoparticles in PVP-K30 Nanofibers | Not Specified | - | Higher than PVP-K90 | [15][16] |
| Chitosan Nanoparticles in PVP-K90 Nanofibers | Not Specified | - | Lower than PVP-K30 | [15][16] |
| SSD Biofilm (0.833% CS, 0.75% SA) | Dissolution Apparatus | 6 | ~100 | [17] |
| Core-shell Nanofibers | Not Specified | 28 days | Sustained Release | [18] |
Table 2: Release Kinetics Models for Silver Sulfadiazine from Biofilms
| Formulation | Zero-Order (r) | First-Order (r) | Higuchi (r) | Korsmeyer-Peppas (r) | n-value | Release Mechanism | Reference |
| Various Biofilms | - | - | Highest Correlation | - | <0.45 | Non-Fickian Diffusion | [17] |
Visualizations
Diagrams illustrating the experimental workflow can aid in understanding the overall process.
Caption: Experimental workflow for in vitro release testing of silver sulfadiazine.
Caption: Overview of analytical methods for silver sulfadiazine quantification.
References
- 1. Delivery of silver sulfadiazine and adipose derived stem cells using fibrin hydrogel improves infected burn wound regeneration | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Silver Sulfadiazine and Sodium Hyaluronate in the Presence of Methyl and Propyl Paraben in a Pharmaceutical Cream for Burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Silver Sulfadiazine and Sodium Hya… [ouci.dntb.gov.ua]
- 6. Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and evaluation of nano-ethogel of silver sulfadiazine for treatment of topical burns - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. drugfuture.com [drugfuture.com]
- 10. nemi.gov [nemi.gov]
- 11. Spectrophotometric Determination of Silversulfadiazine in Pharmaceutical Dosage Forms [m.x-mol.net]
- 12. researchgate.net [researchgate.net]
- 13. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concurrent In Vitro Release of Silver Sulfadiazine and Bupivacaine From Semi-Interpenetrating Networks for Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Insight to Silver Sulfadiazine Antibacterial Dressings: Nanoparticle-Loaded Nanofibers for Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Silver sulfadiazine loaded core-shell airbrushed nanofibers for burn wound healing application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loading Silver Sulfadiazine into Nanofibers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various techniques used to load silver sulfadiazine (B1682646) (SSD) into nanofibers. The information compiled herein is intended to guide researchers in the development of advanced antimicrobial wound dressings and drug delivery systems.
Introduction
Silver sulfadiazine (SSD) is a topical antimicrobial agent widely used for the prevention and treatment of infections in burn wounds.[1] Incorporating SSD into nanofibers offers several advantages, including a high surface-area-to-volume ratio, enhanced drug delivery, and the ability to create a moist wound environment conducive to healing.[2] The primary methods for loading SSD into nanofibers include electrospinning, post-treatment modification, and airbrushing. This document will detail the protocols for these techniques and provide a summary of the resulting nanofiber characteristics.
Loading Techniques: An Overview
Several methods have been successfully employed to incorporate silver sulfadiazine into nanofibers. The choice of technique often depends on the desired drug distribution, release profile, and the specific polymers being used.
-
Electrospinning: This is the most common technique for producing SSD-loaded nanofibers.[3] It involves the use of a high-voltage electric field to draw a polymer solution containing the drug into continuous, nanometer-sized fibers.[2] This method allows for the direct encapsulation of SSD within the polymer matrix.
-
Post-Treatment Method (In-situ Synthesis): This technique involves a two-step process. First, nanofibers containing a silver salt (e.g., silver nitrate) are produced. Subsequently, these nanofibers are treated with a solution of sodium sulfadiazine, leading to an ion exchange reaction that forms silver sulfadiazine in situ within the nanofiber matrix.[4][5]
-
Airbrushing (Solution Blow Spinning): This method can be used to create core-shell nanofibers, where SSD is encapsulated in the core, surrounded by a polymer shell. This technique offers controlled, sustained release of the drug.[6]
Experimental Protocols
The following sections provide detailed protocols for the key techniques of loading SSD into nanofibers.
Protocol 1: Electrospinning of Silver Sulfadiazine-Loaded Zein (B1164903) Nanofibers
This protocol is based on the work of Hashmi et al., who successfully incorporated SSD into zein nanofibers for wound dressing applications.[3]
Materials:
-
Zein (from corn)
-
Deionized water
-
Silver Sulfadiazine (SSD)
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
High-voltage power supply
-
Rotating drum collector
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 25% (w/w) zein solution by dissolving zein in an aqueous ethanol solution (75:25 ethanol:water by weight).
-
Stir the solution for 2 hours at room temperature until the zein is completely dissolved.
-
-
Addition of Silver Sulfadiazine:
-
Add SSD to the zein solution at desired concentrations (e.g., 0.3%, 0.4%, 0.5%, or 0.6% by weight of the final solution).
-
Add glutaraldehyde at 2.5 wt% as a cross-linking agent.
-
Continue stirring until the SSD is uniformly dispersed.
-
-
Electrospinning Process:
-
Load the prepared solution into a syringe fitted with a metallic needle.
-
Set the electrospinning parameters:
-
Applied Voltage: 15 kV
-
Distance between needle tip and collector: 17 cm
-
Flow Rate: 0.6 ml/h
-
-
Initiate the electrospinning process to collect the nanofiber mat on the rotating drum collector.
-
-
Post-Processing:
-
Carefully remove the nanofiber mat from the collector.
-
Dry the mat under vacuum to remove any residual solvent.
-
Protocol 2: Post-Treatment Method for In-Situ Synthesis of SSD in PVA/Sodium Alginate Nanofibers
This protocol is adapted from a study that developed SSD-loaded nanofibers for burn infections using a post-treatment approach.[4]
Materials:
-
Polyvinyl alcohol (PVA)
-
Sodium alginate (SA)
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium sulfadiazine (NaSD)
-
Calcium chloride (CaCl₂)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Electrospinning setup (as in Protocol 1)
-
Beakers and flasks
Procedure:
-
Preparation of Polymer Solutions:
-
Prepare separate solutions of PVA and SA in deionized water. For example, a 2% (w/v) SA solution can be made by dissolving 2g of SA in 100mL of water.[5]
-
Blend the PVA and SA solutions in a desired ratio (e.g., 80:20 PVA:SA).[5]
-
Dissolve silver nitrate in the blended polymer solution to a desired concentration.
-
-
Electrospinning of Silver-Loaded Nanofibers:
-
Electrospin the silver nitrate-containing polymer solution using optimized electrospinning parameters to form a nanofiber mat.
-
-
In-Situ Synthesis of Silver Sulfadiazine:
-
Immerse the electrospun mat in a solution containing 1% sodium sulfadiazine and 3% calcium chloride.[5]
-
An ion exchange reaction will occur, converting the silver nitrate within the nanofibers to silver sulfadiazine.
-
-
Washing and Drying:
-
Thoroughly wash the nanofiber mat with deionized water to remove any unreacted precursors.
-
Dry the final SSD-loaded nanofiber mat.
-
Data Presentation
The following tables summarize quantitative data from various studies on SSD-loaded nanofibers, providing a basis for comparison.
Table 1: Electrospinning Parameters and Resulting Nanofiber Diameters
| Polymer System | SSD Concentration (% w/w) | Applied Voltage (kV) | Flow Rate (ml/h) | Collector Distance (cm) | Average Fiber Diameter | Reference |
| Zein | 0.3 - 0.6 | 15 | 0.6 | 17 | Diameter decreased with increasing SSD | [3][7] |
| Zein/PCL/PEO | Not specified | Not specified | Not specified | Not specified | 310 nm - 1780 nm | [1] |
| Silk Fibroin | 0.1 - 1.0 | 16 | 0.5 | 8 | 379 nm (SF only) to 512 nm (with SSD) | [8] |
Table 2: Drug Release and Antibacterial Activity of SSD-Loaded Nanofibers
| Polymer System | SSD Concentration | Drug Release Profile | Antibacterial Efficacy (Zone of Inhibition) | Target Microorganisms | Reference |
| Zein | 0.6% | Maximum release of 23.5 ppm of Ag ion over 72 hours | Excellent activity | Bacillus (Gram-positive), E. coli (Gram-negative) | [3] |
| Zein/PCL/PEO | Not specified | ~15% initial burst, ~61% release in 10h, ~79% in 24h | Not specified | Not specified | [1][9] |
| PVA/SA | Post-treatment | Initial quick release followed by controlled release for 72h | Good antibacterial activity | Staphylococcus aureus | [4] |
| PCL-AgSD | Not specified | Not specified | Higher than control PCL fibers | S. aureus, MRSA, S. epidermidis | [10] |
| PCL/PEO (Core-Shell) | 2-10% | Sustained release up to 28 days | Concentration-dependent activity | Not specified | [6] |
| PVP-K30/Chitosan Nanoparticles | Not specified | Higher release than PVP-K90 | Effective | P. aeruginosa, E. coli, A. baumannii, S. aureus, E. faecalis | [11] |
Visualizations
Experimental Workflow for Electrospinning
Caption: Workflow for loading SSD into nanofibers via electrospinning.
Experimental Workflow for Post-Treatment (In-Situ Synthesis)
Caption: Workflow for in-situ synthesis of SSD in nanofibers.
Antimicrobial Mechanism of Silver
Caption: Antimicrobial signaling pathway of silver ions.
Conclusion
The loading of silver sulfadiazine into nanofibers presents a promising strategy for developing advanced wound care products with effective antimicrobial properties and controlled drug release. Electrospinning remains a versatile and widely used technique for the direct incorporation of SSD. The post-treatment method offers an alternative for the in-situ synthesis of SSD, potentially influencing its distribution and release. Airbrushing provides a means to create sophisticated core-shell structures for sustained drug delivery. The choice of method and polymer system should be guided by the specific application and desired therapeutic outcome. The protocols and data presented in these notes provide a solid foundation for researchers and developers working in this field.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Silver sulfadiazine loaded zein nanofiber mats as a novel wound dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Silver sulfadiazine loaded core-shell airbrushed nanofibers for burn wound healing application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silver sulfadiazine loaded zein nanofiber mats as a novel wound dressing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Effect of silk fibroin nanofibers containing silver sulfadiazine on wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. HKU Scholars Hub: Preparation of electrospun fibrous scaffold containing silver sulfadiazine for biomedical applications [hub.hku.hk]
- 11. A New Insight to Silver Sulfadiazine Antibacterial Dressings: Nanoparticle-Loaded Nanofibers for Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Silver Sulfadiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a range of experimental models to assess the efficacy of silver sulfadiazine (B1682646) (SSD). The following sections detail established methodologies for in vitro, ex vivo, and in vivo studies, present key quantitative data in a structured format, and include visual representations of critical pathways and workflows to guide experimental design and data interpretation.
Introduction to Silver Sulfadiazine Efficacy Testing
Silver sulfadiazine is a topical antimicrobial agent widely used in the prevention and treatment of burn wound infections.[1] Its broad-spectrum activity is attributed to the synergistic effects of silver ions and sulfadiazine.[2] The silver moiety binds to bacterial cell membranes, DNA, and essential enzymes, disrupting cellular function and leading to cell death.[2][3] The sulfadiazine component inhibits the synthesis of folic acid, a vital component for bacterial growth and replication.[2] Rigorous and reproducible experimental models are crucial for evaluating the antimicrobial efficacy, cytotoxicity, and wound-healing properties of new silver sulfadiazine formulations.
In Vitro Efficacy Models
In vitro models are fundamental for the initial screening and characterization of the antimicrobial properties of silver sulfadiazine. These assays are typically rapid, cost-effective, and allow for the determination of key efficacy parameters.
Antimicrobial Susceptibility Testing
2.1.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: From an overnight culture of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) on a suitable agar (B569324) plate, select several colonies. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[4][5]
-
Preparation of Silver Sulfadiazine Dilutions: Prepare a stock solution of silver sulfadiazine. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the silver sulfadiazine dilutions. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of silver sulfadiazine at which no visible growth (turbidity) is observed.[5]
2.1.2. Zone of Inhibition Assay
This assay assesses the antimicrobial activity of silver sulfadiazine by measuring the area of bacterial growth inhibition on an agar plate.[6]
Protocol: Agar Well Diffusion Method
-
Preparation of Bacterial Lawn: Prepare a bacterial inoculum as described for the MIC assay. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[6]
-
Well Preparation: Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.[6]
-
Application of Silver Sulfadiazine: Add a defined volume (e.g., 250 µL) of the silver sulfadiazine formulation or solution into each well.[6]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.[6]
Table 1: In Vitro Antimicrobial Activity of Silver Sulfadiazine
| Microorganism | Test Method | Concentration/Formulation | Result | Reference |
| Staphylococcus aureus | Zone of Inhibition | 0.5% SSD Nanosuspension | 15 mm zone | [7] |
| Staphylococcus aureus | MIC | SSD | <15 ppm | [7] |
| Pseudomonas aeruginosa | MIC | SSD | 10 ppm | [7] |
| Escherichia coli | MIC | SSD | <5 ppm | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC90 | SSD | 100 µg/mL | [8][9] |
Cytotoxicity Assays
It is essential to evaluate the potential toxicity of silver sulfadiazine to host cells, such as fibroblasts and keratinocytes, which are critical for wound healing.[10]
Protocol: MTT Assay
-
Cell Culture: Seed mammalian fibroblast cells (e.g., L929) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours at 37°C.[10]
-
Preparation of Extracts: Prepare extracts of the silver sulfadiazine formulation by immersing it in the cell culture medium for 24 hours at 37°C.[10]
-
Cell Treatment: Remove the old culture medium from the cells and replace it with the prepared extracts of the silver sulfadiazine formulation at various concentrations. Include a negative control (culture medium only).
-
Incubation: Incubate the plate for another 24-48 hours.[10][11]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Cell viability is expressed as a percentage relative to the untreated control cells.[10] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[11]
Table 2: Cytotoxicity of Silver Sulfadiazine Formulations
| Cell Line | Assay | Formulation | Cell Viability (%) | Reference |
| L929 Mouse Fibroblasts | MTT Assay | AgSD Nanoparticles | 60.7% | [10] |
| L929 Mouse Fibroblasts | MTT Assay | AgSD Nanosuspension in Hydrogel | 90.5% | [10] |
| Fibroblasts | MTS Assay | Hydrogel with 10% SSDZ (48h) | 50-70% | [11] |
Ex Vivo Efficacy Models
Ex vivo models, using excised skin (e.g., porcine), bridge the gap between in vitro assays and in vivo studies. They provide a more physiologically relevant environment for testing topical antimicrobial efficacy.[12]
Protocol: Porcine Skin Explant Model
-
Skin Preparation: Obtain fresh porcine skin. Shave and clean the skin. Cut the skin into appropriate sizes and remove excess fat.[12]
-
Wounding: Create partial-thickness burn wounds using a heated metal rod or a soldering iron applied to the skin surface for a specific duration (e.g., 15 seconds).[12]
-
Infection: Inoculate the burn wounds with a suspension of a relevant pathogen (e.g., P. aeruginosa or S. aureus) at a concentration of 10⁸ CFU/mL. Incubate for a few hours to allow the infection to establish.[12]
-
Treatment: Apply the silver sulfadiazine formulation to the infected wounds.
-
Incubation and Sampling: Incubate the treated skin explants. At designated time points, collect samples from the wound surface (by washing) and the wound tissue (by biopsy).[12]
-
Bacterial Enumeration: Perform serial dilutions of the collected samples and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue or CFU/mL of wash fluid).[12]
In Vivo Efficacy Models
In vivo animal models, particularly rodent burn models, are the gold standard for evaluating the efficacy of topical antimicrobial agents in a complex biological system that mimics clinical scenarios.[13][14][15][16]
Murine/Rat Burn Wound Infection Model
Protocol: Full-Thickness Burn Wound Model in Rats
-
Animal Preparation: Anesthetize the rat. Shave the dorsal area and depilate the skin.[15][16]
-
Burn Induction: Create a full-thickness burn wound on the dorsum of the rat. This can be achieved by applying a heated brass or copper bar (e.g., 97°C) to the skin for a defined period (e.g., 7 seconds).[15][16] Immediately after the burn, resuscitate the animal with an intraperitoneal injection of lactated Ringer's solution.[15]
-
Infection: Prepare a bacterial inoculum of a relevant pathogen (e.g., P. aeruginosa or S. aureus) to a concentration of approximately 2 x 10⁷ CFU/mL.[15][17] About 15 minutes after the burn, inject a defined volume (e.g., 50 µL) of the bacterial suspension subcutaneously near the burn wound.[15][16]
-
Treatment: Apply the silver sulfadiazine cream or dressing to the burn wound. A control group should receive a placebo or no treatment.
-
Wound Assessment: Monitor the animals daily. At predetermined time points, assess wound healing by measuring the wound surface area.[14]
-
Microbiological Analysis: At the end of the experiment, euthanize the animals and excise the burn wound tissue. Homogenize the tissue and perform serial dilutions and plate counts to determine the bacterial load (CFU/g of tissue).[15]
-
Histological Analysis: A portion of the wound tissue can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate re-epithelialization, inflammation, and tissue regeneration.[18][19]
Table 3: In Vivo Efficacy of Silver Sulfadiazine in Animal Models
| Animal Model | Burn Type | Outcome Measure | Treatment Group | Result | Reference |
| Rat | Full-thickness | Wound Half-life | Silver Sulfadiazine | Delayed healing compared to saline | [14] |
| Mouse | Deep Second-degree | Wound Contraction (Day 14) | NS/Gel (SSD Nanosuspension) | >85% contraction | [20] |
| Mouse | Deep Second-degree | Bacterial Load (S. aureus) (Day 7) | NS/Gel (SSD Nanosuspension) | Eradicated | [20] |
| Mouse | Partial-thickness | Bacterial Load (MRSA) | AgSD-loaded Nanosheet | >10⁵-fold reduction | [21] |
Visualized Pathways and Workflows
Mechanism of Action of Silver Sulfadiazine
Caption: Mechanism of action of silver sulfadiazine against bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow for In Vivo Burn Wound Model
Caption: Workflow for an in vivo rat burn wound infection model.
References
- 1. jddtonline.info [jddtonline.info]
- 2. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 3. Silver Sulfadiazine | C10H9AgN4O2S | CID 441244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apec.org [apec.org]
- 6. woundsinternational.com [woundsinternational.com]
- 7. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. A Comparative Study of the Burn Wound Healing Properties of Saline-Soaked Dressing and Silver Sulfadiazine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. Video: Rat Burn Model to Study Full-Thickness Cutaneous Thermal Burn and Infection [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Veterinární medicína: Effects of Nigella sativa and silver sulfadiazine on burn wound healing in rats [vetmed.agriculturejournals.cz]
- 20. Combined Silver Sulfadiazine Nanosuspension with Thermosensitive Hydrogel: An Effective Antibacterial Treatment for Wound Healing in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sustainable antimicrobial effect of silver sulfadiazine-loaded nanosheets on infection in a mouse model of partial-thickness burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Silver Sulfathiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of silver sulfathiazole (B1682510).
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of silver sulfathiazole?
This compound is known to be poorly soluble in water.[1][2] Its limited solubility can hinder its therapeutic efficacy by affecting its dissolution rate and bioavailability.[3][4] The solubility of the related compound sulfathiazole is approximately 0.6 mg/mL (60 mg/100 mL) in water at 26°C.[5] Silver sulfadiazine (B1682646), a similar compound, also exhibits low aqueous solubility.[1]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:
-
Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier matrix to improve its dissolution.[4][6][7]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution.[1][8]
-
Inclusion Complexation: Encapsulating the drug molecule within a host molecule, such as a cyclodextrin (B1172386), can significantly improve its solubility.[9][10][11]
-
pH Adjustment: The solubility of this compound is pH-dependent, and adjusting the pH of the medium can increase its solubility.[12][13]
-
Adsorption onto Clay Minerals: Utilizing excipients like montmorillonite (B579905) clay can enhance the aqueous solubility of sulfathiazole.[2][14]
Troubleshooting Guides
Solid Dispersion
Q: My solid dispersion of this compound is not showing a significant improvement in dissolution rate. What could be the issue?
A: Several factors could contribute to this issue:
-
Carrier Selection: The choice of hydrophilic carrier is crucial. Common carriers for solid dispersions include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and sugars like mannitol.[3][6] The compatibility and interaction between this compound and the carrier are key.
-
Drug-to-Carrier Ratio: An optimal drug-to-carrier ratio is necessary. Too high a drug concentration can lead to the presence of a crystalline drug, which has lower solubility.[15] Conversely, an excessively high carrier concentration might not be practical for dosage form development. For sulfathiazole-PVP solid dispersions, a non-linear relationship was observed at 1:1, 2:1, and 3:1 ratios, while a linear improvement was seen at 1:2, 1:3, and 1:5 ratios. However, at even higher PVP concentrations (1:10, 1:15), the dissolution rate decreased.[15]
-
Method of Preparation: The method used to prepare the solid dispersion (e.g., melting/fusion, solvent evaporation) can affect the final product's characteristics.[4][15] The solvent evaporation method, for instance, requires both the drug and carrier to be soluble in the chosen solvent.[4]
-
Physical State of the Drug: The drug should ideally be in an amorphous state within the dispersion for maximum solubility enhancement.[4][6] Techniques like X-ray diffraction (XRD) can be used to confirm the physical state.
Q: The solid dispersion I prepared is unstable and shows recrystallization upon storage. How can I prevent this?
A: The amorphous form of a drug in a solid dispersion is thermodynamically unstable and can recrystallize over time, reducing the solubility advantage.[6][7] To mitigate this:
-
Polymer Selection: Use polymers with a high glass transition temperature (Tg) that can restrict the mobility of the drug molecules.
-
Addition of a Second Polymer: Incorporating a second polymer can sometimes inhibit drug crystallization.
-
Storage Conditions: Store the solid dispersion at a low temperature and humidity to reduce molecular mobility.
Nanoparticle Formulation
Q: I am having trouble controlling the particle size and preventing aggregation during the synthesis of this compound nanoparticles. What are the critical parameters?
A: Controlling particle size and preventing aggregation are common challenges in nanoparticle synthesis. Key parameters to consider are:
-
Stabilizer Concentration: The choice and concentration of stabilizers are critical. For silver sulfadiazine nanosuspensions, a combination of hydrophilic (e.g., Cremophor EL) and hydrophobic (e.g., Lauroglycol 90) stabilizers has been used.[8] For silver nanoparticles, polyvinylpyrrolidone (PVP) is a common stabilizer.[16]
-
Reaction Temperature: Temperature influences the kinetics of nucleation and growth of nanoparticles. Higher temperatures can lead to faster reactions and potentially smaller particles, while lower temperatures allow for more controlled growth.[17]
-
pH of the Solution: The pH can affect the surface charge of the nanoparticles, which in turn influences their stability and tendency to aggregate.[17]
-
Stirring Rate: The rate of mixing of reactants can impact the homogeneity of the reaction and the resulting particle size distribution.
-
Method of Synthesis: Different methods, such as microemulsion techniques or high-pressure homogenization, will have different parameters to optimize.[8][18] For instance, in high-pressure homogenization, the number of cycles and the pressure applied are key process parameters.[8]
Q: The yield of my this compound nanoparticle synthesis is low. How can I improve it?
A: Low yield can be due to several factors:
-
Incomplete Reaction: Ensure that the reducing agent is added in a sufficient amount and that the reaction is allowed to proceed for an adequate amount of time.
-
Loss During Purification: The purification process (e.g., centrifugation, dialysis) can lead to a loss of nanoparticles. Optimize the purification parameters to minimize this loss.
-
Precursor Concentration: The initial concentration of the silver salt and sulfathiazole can affect the reaction kinetics and yield.
Inclusion Complexation with Cyclodextrins
Q: The solubility enhancement of my this compound-cyclodextrin complex is lower than expected. What could be the reason?
A: The efficiency of inclusion complexation depends on several factors:
-
Type of Cyclodextrin: Different cyclodextrins (e.g., α-CD, β-CD, HP-β-CD, CM-β-CD) have different cavity sizes and hydrophilicities, which affect their ability to form stable complexes with a guest molecule.[9][19] For silver sulfadiazine, the solubilizing power was found to be in the order of CM-β-CD > HP-β-CD > β-CD.[9]
-
Stoichiometry: The molar ratio of the drug to the cyclodextrin is crucial. A 1:1 stoichiometry is common, but other ratios are possible.[9] Phase solubility studies can help determine the optimal stoichiometry.
-
Method of Preparation: The method used to prepare the inclusion complex (e.g., kneading, co-evaporation, freeze-drying) can influence the complexation efficiency.[9][20] The dissolution rate of silver sulfadiazine complexes followed the order: kneaded > co-evaporated > freeze-dried.[9]
-
Presence of Water: Water molecules can compete with the guest molecule for the cyclodextrin cavity, potentially reducing complexation efficiency.
Q: How can I confirm the formation of an inclusion complex?
A: Several analytical techniques can be used to confirm the formation of an inclusion complex:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of the drug is an indication of complex formation.[21]
-
X-ray Diffraction (XRD): A change in the crystalline structure of the drug, often appearing as a more amorphous pattern, suggests complexation.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of the drug and cyclodextrin can indicate interactions between them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both the drug and the cyclodextrin provide strong evidence of inclusion.
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvements in the solubility of this compound (or related compounds) using different techniques.
Table 1: Solubility Enhancement via Nanoparticle Formulation
| Compound | Formulation | Particle Size | Solubility Improvement | Reference |
| Silver Sulfadiazine | Nanosuspension | 369 nm | 96.7% improvement compared to 12.5% for coarse powder | [1][22] |
| Silver Sulfadiazine | Nanoparticles in microemulsion | 12.0 nm | - | [23] |
Note: The percentage improvement values from the source are presented as reported, though the exact units for comparison were not specified.
Table 2: Solubility Enhancement via Complexation
| Compound | Complexing Agent | Method | Molar Ratio (Drug:Agent) | Solubility/Dissolution Improvement | Reference |
| Silver Sulfadiazine | Carboxymethyl-β-Cyclodextrin (CM-β-CD) | - | 1:1 | Solubilizing power of 0.003637 mmole/L | [9] |
| Silver Sulfadiazine | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | - | - | Solubilizing power of 0.000841 mmole/L | [9] |
| Sulfathiazole | Montmorillonite Clay | Adsorption | 1:5 (w/w) | 220% increase in aqueous solubility | [2][14][24] |
Table 3: Solubility of Sulfathiazole in Different Solvents
| Solvent | Temperature | Solubility | Reference |
| Water | 26°C | ~0.6 mg/mL (60 mg/100 mL) | [5] |
| Ethanol | 25°C | Significantly higher than in water | [25] |
| Acetone | 25°C | ~3 times higher than in ethanol | [25] |
| Acetone/Water (7:3 v/v) | 25°C | ~6 times higher than in pure acetone | [25] |
| Ethanol/Water (7:3 v/v) | 25°C | ~3 times higher than in pure ethanol | [25] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific molar ratio of this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent (e.g., a mixture of methanol (B129727) and water).
-
Mixing: Stir the solution continuously at room temperature until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and XRD).
Protocol 2: Synthesis of Silver Sulfadiazine Nanosuspension by Microprecipitation-High-Pressure Homogenization
-
Preparation of Aqueous Phase: Dissolve a hydrophilic stabilizer (e.g., 6% w/v Cremophor EL) in distilled water and filter it through a 0.45-μm filter. Add this solution to a 0.5% w/v ammoniacal solution of silver sulfadiazine while stirring.[8]
-
Preparation of Organic Phase: Dissolve a hydrophobic stabilizer (e.g., 4% Lauroglycol 90) in acetone.[8]
-
Microprecipitation: Quickly add the organic phase to the aqueous phase under magnetic stirring.[8]
-
High-Pressure Homogenization: Subject the resulting microsuspension to high-pressure homogenization (e.g., 30 cycles at 1,000 bar).[8]
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and drug content.
Protocol 3: Preparation of Silver Sulfadiazine-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix silver sulfadiazine and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-methanol mixture) to the powder mixture to form a thick paste.
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using DSC, XRD, and FTIR, and evaluate its solubility and dissolution rate.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: Experimental workflow for enhancing this compound solubility.
Logical Relationships in Solubility Enhancement
Caption: Mechanisms of different solubility enhancement techniques.
References
- 1. Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility studies of silver sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility studies of silver sulfadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wjpls.org [wjpls.org]
- 16. researchgate.net [researchgate.net]
- 17. updates.reinste.com [updates.reinste.com]
- 18. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. iipseries.org [iipseries.org]
- 21. oatext.com [oatext.com]
- 22. researchgate.net [researchgate.net]
- 23. Characterizing drug manufacturing processes for silver sulfadiazine nano-crystals in water/oil microemulsion - ProQuest [proquest.com]
- 24. [PDF] Experimental and Computational Study for the Design of Sulfathiazole Dosage Form with Clay Mineral | Semantic Scholar [semanticscholar.org]
- 25. Modification of the Solid-State Nature of Sulfathiazole and Sulfathiazole Sodium by Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Silver Sulfathiazole Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of silver sulfathiazole (B1682510) nanoparticles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of silver sulfathiazole nanoparticles, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| AGG-01 | My this compound nanoparticles are aggregating and precipitating out of solution. | 1. Inadequate stabilization. 2. Incorrect pH of the reaction medium. 3. High concentration of reactants. 4. Inappropriate storage conditions. | 1. Optimize Stabilizer Concentration: Use stabilizing agents such as Cetyltrimethylammonium Bromide (CTAB) or Polyvinylpyrrolidone (PVP). The concentration of the stabilizer is critical; for instance, orange-colored silver nanoparticle conjugates were formed only at the critical micellar concentration (CMC) of CTAB.[1] 2. Adjust pH: The pH of the solution can significantly affect the surface charge of the nanoparticles and, consequently, their stability.[2] Experiment with different pH values to find the optimal range for your synthesis method. 3. Control Reactant Concentrations: High concentrations of silver nitrate (B79036) and sulfathiazole can lead to rapid, uncontrolled growth and aggregation. Try reducing the initial concentrations of your precursors. 4. Proper Storage: Store nanoparticle solutions at low temperatures (e.g., 4°C) and in the dark to prevent aggregation over time.[3][4] |
| SIZE-01 | I am unable to control the size and shape of my nanoparticles, leading to a polydisperse sample. | 1. Non-uniform nucleation and growth rates. 2. Ineffective capping agent. 3. Fluctuations in reaction temperature. 4. Inadequate mixing. | 1. Control Nucleation and Growth: The choice of reducing agent influences the rate of nanoparticle formation. Strong reducing agents tend to produce smaller nanoparticles, while weaker ones result in larger particles.[5] The slow addition of the reducing agent can also help in achieving a more uniform size distribution.[6] 2. Select Appropriate Capping Agents: Capping agents like PVP can control the size of nanoparticles. The molecular weight and concentration of the capping agent are important parameters to optimize.[7] 3. Maintain Stable Temperature: Consistent temperature control is crucial for uniform nanoparticle synthesis. Higher temperatures can sometimes lead to smaller and more stable nanoparticles.[8] 4. Ensure Homogeneous Mixing: Vigorous and constant stirring is necessary to ensure a uniform distribution of reactants and prevent localized areas of high concentration, which can lead to varied particle sizes. |
| STAB-01 | The synthesized nanoparticles are not stable over time and change their properties. | 1. Degradation of the capping agent. 2. Oxidation of the silver nanoparticles. 3. Changes in the suspension medium (e.g., pH, ionic strength). | 1. Use Robust Capping Agents: Employ capping agents that provide strong steric or electrostatic stabilization to prevent degradation. 2. Inert Atmosphere: For long-term stability, consider performing the synthesis and storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Control of Suspension Medium: Store the nanoparticles in a buffer solution with a pH that ensures maximum stability. Avoid storing in high ionic strength solutions, which can screen the surface charge and lead to aggregation. |
| PUR-01 | How can I effectively purify my this compound nanoparticles from unreacted precursors and byproducts? | 1. Presence of unreacted silver ions, sulfathiazole, reducing agents, and stabilizing agents in the final solution. | 1. Centrifugation: Repeated cycles of centrifugation followed by redispersion in a clean solvent (e.g., deionized water or ethanol) can effectively remove most impurities. 2. Dialysis: For removing small molecule impurities, dialysis against a large volume of pure solvent is a gentle and effective method. 3. Size Exclusion Chromatography: This technique can be used to separate the nanoparticles from smaller molecules based on their size. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound nanoparticles?
A1: The most prevalent methods include:
-
Chemical Reduction: This involves the reduction of a silver salt (e.g., silver nitrate) in the presence of sulfathiazole and a stabilizing agent.[9][10] Sulfathiazole itself can also act as a reducing agent.[1]
-
Microemulsion Technique: This method utilizes water-in-oil microemulsions as nanoreactors to control the size and shape of the nanoparticles.[11][12] Two microemulsions, one containing the silver salt and the other the reducing agent and sulfathiazole, are mixed to initiate nanoparticle formation.[13]
-
Green Synthesis: This eco-friendly approach uses plant extracts or microorganisms as reducing and capping agents.[14][15][16][17][18]
Q2: How do I choose the right stabilizing agent?
A2: The choice of stabilizing agent depends on the synthesis method and the desired properties of the nanoparticles. Common stabilizers include:
-
Cetyltrimethylammonium Bromide (CTAB): A cationic surfactant that forms micelles and can control nanoparticle growth.[1]
-
Polyvinylpyrrolidone (PVP): A polymer that provides steric stabilization and can influence the final particle size.[7]
-
Citrate: A common stabilizing agent in chemical reduction methods.[19]
Q3: What characterization techniques are essential for this compound nanoparticles?
A3: Key characterization techniques include:
-
UV-Visible Spectroscopy: To confirm the formation of silver nanoparticles through the observation of the surface plasmon resonance (SPR) peak, typically around 400-450 nm.[20]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the size, shape, and morphology of the nanoparticles.[21][22]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[22]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.[23]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the capping agents on the nanoparticle surface.[22]
Q4: What factors influence the final size of the nanoparticles?
A4: The final size of the this compound nanoparticles is influenced by several factors:
-
Concentration of Reactants: Higher concentrations of silver nitrate can lead to larger nanoparticles.[10]
-
Type and Concentration of Reducing Agent: Stronger reducing agents generally produce smaller nanoparticles.[5]
-
Type and Concentration of Stabilizing Agent: The nature and amount of the stabilizer play a crucial role in controlling particle growth.[5]
-
Temperature: Higher reaction temperatures can sometimes result in smaller nanoparticles.[8]
-
pH: The pH of the reaction medium affects the reduction potential and the surface charge of the nanoparticles.[2]
Experimental Protocols
Protocol 1: Chemical Reduction Synthesis of this compound Nanoparticles
Materials:
-
Silver nitrate (AgNO₃)
-
Sulfathiazole
-
Cetyltrimethylammonium Bromide (CTAB)
-
Deionized water
Procedure:
-
Prepare a 0.08 mM solution of sulfathiazole in deionized water.
-
Prepare a 1.93 mM solution of silver nitrate in deionized water.
-
Prepare a 0.40 mM solution of CTAB in deionized water.
-
In a flask, mix the sulfathiazole solution and the CTAB solution.
-
While stirring vigorously, add the silver nitrate solution dropwise to the sulfathiazole-CTAB mixture.
-
Continue stirring the reaction mixture at room temperature for a specified time (e.g., 24 hours) or until a color change indicates the formation of nanoparticles.
-
Monitor the formation of nanoparticles by periodically taking aliquots and measuring the UV-Vis spectrum. The appearance of a surface plasmon resonance peak around 400-450 nm confirms nanoparticle formation.
-
Purify the nanoparticles by centrifugation and washing with deionized water.
Protocol 2: Microemulsion Synthesis of Silver Sulfadiazine (B1682646) Nanoparticles
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium sulfadiazine (NaSD)
-
Dioctyl sodium sulfosuccinate (B1259242) (DOSS) - Surfactant
-
Isopropyl myristate (IPM) - Oil phase
-
Deionized water
Procedure:
-
Prepare a microemulsion system by mixing DOSS and IPM in a 1:9 ratio.[15]
-
Divide the microemulsion into two equal parts.
-
To the first part, add an aqueous solution of silver nitrate.
-
To the second part, add an equimolar aqueous solution of sodium sulfadiazine.
-
Mix the two microemulsions together under vigorous stirring.
-
The reaction will occur within the micelles, leading to the formation of silver sulfadiazine nanoparticles.
-
The nanoparticles can be recovered by breaking the microemulsion (e.g., by adding a polar solvent like acetone (B3395972) or ethanol) followed by centrifugation.
Visualizations
Caption: Experimental workflow for the chemical synthesis of this compound nanoparticles.
Caption: A logical decision tree for troubleshooting common issues in nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-Assisted Synthesis for the Control of Silver Nanoparticle Size: A Preliminary Study on the Influence of Pressure and pH [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis, Characterization and Biomedical Application of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Silver Nanoparticles [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Phyto‐fabrication, purification, characterisation, optimisation, and biological competence of nano‐silver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silver nanoparticles: Synthesis, medical applications and biosafety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterizing drug manufacturing processes for silver sulfadiazine nano-crystals in water/oil microemulsion - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Green synthesis of silver nanoparticles using plant extracts and their antimicrobial activities: a review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Green synthesis of silver nanoparticles using plant extracts and their antimicrobial activities: a review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. protocols.io [protocols.io]
- 21. exchange1.instanano.com [exchange1.instanano.com]
- 22. Silver Nanoparticles: Synthesis, Characterization, Properties, Applications, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thebiomics.com [thebiomics.com]
Technical Support Center: Optimizing Silver Sulfathiazole Concentration for Antibacterial Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silver sulfathiazole (B1682510) (also known as silver sulfadiazine). The information is designed to address specific issues that may be encountered during experiments to optimize its antibacterial activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | Inoculum Preparation: Incorrect inoculum density is a primary source of variability. Too high of a density can lead to falsely elevated MICs, while too low of a density can result in artificially low values. Compound Solubility: Silver sulfathiazole has low aqueous solubility, which can lead to non-homogeneous concentrations in the test medium. Media Composition: The type of culture medium and its pH can influence the activity of the compound. Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC readings. Endpoint Reading: Subjective interpretation of visual growth inhibition can introduce variability. | Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density. Ensure Proper Dissolution: Prepare a stock solution in a suitable solvent (e.g., ammonium (B1175870) hydroxide) before diluting it into the test medium. Gentle warming and vortexing can aid in dissolution. For cream-based formulations, sonication can help create a more homogenous suspension. [cite: ] Use Standardized Media: Employ a consistent and standardized growth medium, such as Mueller-Hinton Broth (MHB), and ensure the pH is controlled. Maintain Consistent Incubation: Adhere strictly to standardized incubation times and temperatures (e.g., 35°C ± 2°C for 16-20 hours for many bacterial species). Objective Endpoint Determination: Whenever possible, use a spectrophotometer to read the optical density and determine the percentage of growth inhibition for a more objective MIC endpoint. |
| Precipitation of this compound in Media | Low Solubility: The compound is inherently poorly soluble in aqueous solutions. pH Effects: Changes in the pH of the medium can affect the solubility of the compound. Interaction with Media Components: Certain components of the culture medium may react with this compound, causing it to precipitate. | Use of a Co-solvent: Prepare a stock solution in a minimal amount of a suitable solvent like ammonium hydroxide (B78521) before further dilution. pH Control: Buffer the medium to maintain a stable pH throughout the experiment. Media Selection: Test different types of standard media to identify one that is most compatible with this compound. |
| Observed Bacterial Resistance | Intrinsic Resistance: Some bacterial species or strains may possess intrinsic mechanisms of resistance to silver or sulfonamides. Acquired Resistance: Bacteria can acquire resistance through genetic mutations or horizontal gene transfer, especially with prolonged or sub-lethal exposure. Biofilm Formation: Bacteria within biofilms are often more resistant to antimicrobial agents due to the protective extracellular matrix. | Strain Characterization: Ensure the identity and purity of the bacterial strain being tested. Susceptibility Testing of Multiple Isolates: Test a panel of clinical isolates to understand the prevalence of resistance. Biofilm Disruption: If working with biofilm-forming bacteria, consider incorporating methods to disrupt the biofilm or test agents that can penetrate the biofilm matrix. |
| Difficulty Differentiating Silver Ion vs. Sulfathiazole Activity | Combined Action: this compound acts through the combined effects of silver ions and the sulfathiazole moiety. Lack of Proper Controls: Without appropriate controls, it is difficult to attribute the observed antibacterial effect to a specific component. | Include Control Compounds: Test silver nitrate (B79036) (for silver ion activity) and sulfathiazole alone as controls alongside this compound. Use of Antagonists: For the sulfathiazole component, para-aminobenzoic acid (PABA) can be used as an antagonist to competitively inhibit its action. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its antibacterial effect through a dual mechanism. The silver ions (Ag+) are slowly released from the compound and interact with bacterial cell membranes and cell wall proteins, leading to structural damage and increased permeability.[1] These ions can also penetrate the cell and bind to DNA, enzymes, and other proteins, disrupting essential cellular processes like replication and transcription, ultimately causing cell death.[1] The sulfathiazole moiety, a sulfonamide antibiotic, acts by inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid. Folic acid is a crucial precursor for the production of nucleotides, the building blocks of DNA and RNA. By blocking folic acid synthesis, sulfathiazole hinders bacterial growth and proliferation.[1]
Q2: How does the solubility of this compound affect its antibacterial activity?
A2: The low solubility of this compound in aqueous media is a critical factor influencing its activity. [cite: ] This property results in a slow and sustained release of silver ions, which provides a prolonged antimicrobial effect at the site of application.[1] However, this low solubility can also present challenges in in vitro susceptibility testing, as it can be difficult to achieve a homogenous solution, potentially leading to inconsistent results.
Q3: Which susceptibility testing method is most appropriate for this compound?
A3: The broth microdilution method is generally recommended for determining the Minimum Inhibitory Concentration (MIC) of this compound. This method provides a quantitative measure of the compound's activity. The disk diffusion method is often considered unreliable for this compound due to its poor diffusion in agar, which can lead to inaccurate zone of inhibition measurements. [cite: ]
Q4: Are there established clinical breakpoints for this compound?
A4: Currently, there are no standardized clinical breakpoints for this compound defined by major regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The interpretation of MIC values is often based on the achievable concentrations of the drug at the site of topical application and comparison with the MICs of known susceptible and resistant strains.
Q5: Can bacteria develop resistance to this compound?
A5: Yes, bacterial resistance to this compound can occur. Resistance to the silver component can arise from mechanisms that reduce the intracellular accumulation of silver ions or through detoxification pathways. Resistance to the sulfathiazole component is more common and typically involves mutations in the dihydropteroate synthase enzyme or the acquisition of alternative folic acid synthesis pathways.
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common bacterial pathogens as reported in various studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
Table 1: MIC of this compound against Pseudomonas aeruginosa
| Strain | MIC Range (µg/mL) | Reference |
| Clinical Isolates | 1 - 64 | [2][3] |
| ATCC Strains | 50 - 100 |
Table 2: MIC of this compound against Staphylococcus aureus
| Strain | MIC Range (µg/mL) | Reference |
| Methicillin-susceptible S. aureus (MSSA) | 25 - 100 | |
| Methicillin-resistant S. aureus (MRSA) | 50 - 100 | [4] |
Table 3: MIC of this compound against Escherichia coli
| Strain | MIC Range (µg/mL) | Reference |
| Clinical Isolates | 25 - 100 | |
| ATCC Strains | 50 |
Table 4: MIC of this compound against Klebsiella pneumoniae
| Strain | MIC Range (µg/mL) | Reference |
| Clinical Isolates | 50 - 100 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and the bacterial species being tested.
1. Preparation of this compound Stock Solution:
- Due to its low aqueous solubility, prepare a stock solution (e.g., 1280 µg/mL) of this compound in a minimal amount of 0.1 N ammonium hydroxide.
- Vortex thoroughly to ensure complete dissolution.
- Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to the desired starting concentration for serial dilutions.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or MHB.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Preparation:
- Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
- Add 100 µL of the highest concentration of the this compound working solution to the first well of each row to be tested.
- Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
- This will result in a range of this compound concentrations in a final volume of 100 µL per well.
4. Inoculation and Incubation:
- Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.
- Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).
- Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
- Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
- For a more objective reading, use a microplate reader to measure the optical density at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Visualizations
Caption: Dual-action antibacterial mechanism of this compound.
References
- 1. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 2. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Silver Sulfadiazine on Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Silver Sulfathiazole Nanoparticle Agglomeration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silver sulfathiazole (B1682510) (SSD) nanoparticles. The following information is designed to help you overcome common challenges related to nanoparticle agglomeration during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of silver sulfathiazole nanoparticle agglomeration?
A1: Agglomeration of this compound nanoparticles is a common issue that can arise from several factors. The primary causes include:
-
High Surface Energy: Nanoparticles have a large surface area-to-volume ratio, leading to high surface energy. To minimize this energy, particles tend to aggregate.
-
Van der Waals Forces: These are attractive forces between particles that can cause them to clump together, especially at close distances.
-
Improper Surface Stabilization: Insufficient or inappropriate stabilizer (surfactant or polymer) concentration can fail to provide an adequate protective layer around the nanoparticles, leading to agglomeration.
-
Changes in Environmental Conditions: Factors such as pH, temperature, and ionic strength of the suspension medium can significantly impact nanoparticle stability. For instance, acidic or neutral pH can induce aggregation of silver nanoparticles.[1][2]
-
Storage Conditions: Long-term storage, especially at room temperature and in daylight, can lead to a loss of stability and subsequent agglomeration.[3]
Q2: How can I prevent agglomeration during the synthesis of this compound nanoparticles?
A2: Preventing agglomeration starts with the synthesis process itself. Key strategies include:
-
Use of Stabilizers: Incorporating stabilizers such as surfactants or polymers into the synthesis process is crucial. These molecules adsorb onto the nanoparticle surface, providing either electrostatic or steric repulsion to prevent particles from coming together.[4][5] Commonly used stabilizers for silver sulfadiazine (B1682646) nanoparticles include Poloxamer 407, a combination of Cremophor EL and Lauroglycol 90, or a mix of Span 20 and Tween 80.[3][6][7]
-
Control of Reaction Parameters: Carefully controlling parameters like temperature, stirring speed, and the rate of addition of precursors and reducing agents can influence the nucleation and growth of nanoparticles, thereby affecting their final stability.
-
Optimization of Stabilizer Concentration: The concentration of the stabilizer is critical. Too little will not provide adequate coverage, while too much can sometimes lead to bridging flocculation. It is essential to optimize the stabilizer concentration for your specific system.
Q3: What is the role of zeta potential in nanoparticle stability, and what is a desirable value?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion.
-
A higher magnitude of zeta potential (either positive or negative, e.g., > +30 mV or < -30 mV) indicates greater electrostatic repulsion between particles, leading to a more stable suspension with a lower tendency to agglomerate.[8][9]
-
Zeta potential values between -10 mV and +10 mV suggest instability and a high likelihood of aggregation.
-
For silver nanoparticles, a negative zeta potential is often observed due to the adsorption of anions on their surface. A value more negative than -30 mV is generally considered to indicate good stability.[9]
Q4: How should I store my this compound nanoparticle suspension to maintain stability?
A4: Proper storage is critical for the long-term stability of nanoparticle suspensions.
-
Temperature: Storing at low temperatures, such as in a refrigerator (around 4-5°C), can significantly improve long-term stability and prevent agglomeration.[3]
-
Light: It is recommended to store silver nanoparticle suspensions in the dark, as exposure to light can sometimes induce photochemical reactions that lead to instability.[3]
-
Container: Use clean, appropriate containers. It is also advisable to minimize the headspace in the container to reduce exposure to air, which can cause oxidation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound nanoparticles.
| Problem | Possible Cause | Troubleshooting Steps |
| Visible precipitates or cloudiness in the nanoparticle suspension immediately after synthesis. | 1. Insufficient stabilizer concentration. 2. Inappropriate type of stabilizer. 3. Suboptimal pH of the reaction medium. 4. Rapid addition of reducing agent. | 1. Increase the concentration of the stabilizer. Refer to the table below for recommended concentrations of common stabilizers. 2. Experiment with different types of stabilizers (e.g., non-ionic surfactants like Poloxamer 407 or a combination of hydrophilic and lipophilic stabilizers).[3][6] 3. Adjust the pH of the reaction medium. For silver nanoparticles, alkaline conditions (pH > 9) generally promote stability.[1] 4. Add the reducing agent dropwise and under vigorous stirring to ensure controlled nucleation and growth. |
| Increase in particle size (hydrodynamic diameter) over time as measured by Dynamic Light Scattering (DLS). | 1. Gradual agglomeration during storage. 2. Ostwald ripening (growth of larger particles at the expense of smaller ones). 3. Changes in the suspension environment (e.g., pH shift). | 1. Review your storage conditions. Store the suspension at a lower temperature (e.g., 4°C) and in the dark.[3] 2. Consider using a combination of stabilizers with different hydrophilic-lipophilic balance (HLB) values to inhibit Ostwald ripening.[6] 3. Buffer the suspension to maintain a stable pH. |
| High Polydispersity Index (PDI) value (> 0.3) in DLS measurements. | 1. Wide particle size distribution. 2. Presence of a small number of large aggregates. 3. Inefficient homogenization during synthesis. | 1. Optimize the synthesis parameters, such as stirring speed and temperature, to achieve a more uniform particle size. 2. Use a gentle sonication bath to break up soft agglomerates before DLS measurement. Be cautious not to use excessive power, which could fracture the primary nanoparticles. 3. If using high-pressure homogenization, increase the number of homogenization cycles or the homogenization pressure to improve particle size uniformity.[10] |
| Inconsistent results between batches. | 1. Variations in raw material quality. 2. Inconsistent experimental procedure. 3. Fluctuations in environmental conditions (temperature, humidity). | 1. Ensure the purity and consistency of all chemical reagents. 2. Follow a detailed and standardized experimental protocol meticulously for each batch. 3. Control the experimental environment as much as possible, particularly the temperature of the reaction. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis and stabilization of silver sulfadiazine nanoparticles.
Table 1: Effect of Stabilizer Composition on Particle Size and Polydispersity Index (PDI)
| Stabilizer System | Concentration (% w/v) | Average Particle Size (nm) | PDI | Reference |
| Cremophor EL & Lauroglycol 90 | 6% & 4% | 367.85 | 0.75 | [10] |
| Poloxamer 407 | 1.5% | 369 | - | [3] |
| Span 20 & Tween 80 & Poloxamer 188 | 5.5%, 5.5% & 0.5% | Optimized for smallest size and stability | - | [7] |
Table 2: Characterization of Silver Sulfadiazine Nanoliposomes
| Formulation | Zeta Potential (mV) | Particle Size (nm) | PDI | Reference |
| Acidic AgSD NLS (pH 4.5) | 36.90 ± 1.80 | 354.70 ± 5.70 | 0.37 ± 0.01 | [11] |
| Neutral AgSD NLS (pH 7.0) | -45.50 ± 0.50 | 345.50 ± 4.50 | 0.35 ± 0.02 | [11] |
| Basic AgSD NLS (pH 9.0) | -53.90 ± 0.90 | 338.90 ± 3.90 | 0.33 ± 0.01 | [11] |
Experimental Protocols
Protocol 1: Microprecipitation-High-Pressure Homogenization Method for Silver Sulfadiazine Nanosuspension [10]
-
Preparation of Ammoniacal SSD Solution: Dissolve 0.5% (w/v) silver sulfadiazine in a 30% ammonia (B1221849) solution.
-
Preparation of Stabilizer Solution: Prepare an aqueous solution containing 6% (w/v) Cremophor EL. Filter the solution through a 0.45-μm filter.
-
Microprecipitation: Under magnetic stirring at 100 rpm, add the filtered Cremophor EL solution to the ammoniacal SSD solution.
-
Addition of Hydrophobic Stabilizer: Prepare a solution of 4% (w/v) Lauroglycol 90 in acetone. Quickly add this solution to the aqueous phase from the previous step.
-
Removal of Organic Solvents: Heat the mixture at 50°C under magnetic stirring at 100 rpm for 4 hours to remove ammonia and acetone. This results in a microsuspension.
-
High-Pressure Homogenization: Subject the microsuspension to high-pressure homogenization at 1,000 bar for 30 cycles to obtain the final nanosuspension.
Protocol 2: Nanoprecipitation Method for Silver Sulfadiazine Nanosuspension [7]
-
Preparation of Drug Solution: Dissolve the required quantity of silver sulfadiazine in a 30% ammonia solution (e.g., 0.25% SSD).
-
Preparation of Stabilizer Solution: Prepare an aqueous solution containing the desired concentrations of surfactants. For example, a combination of 5.5% (w/v) Span 20, 5.5% (w/v) Tween 80, and 0.5% (w/v) Poloxamer 188.
-
Nanoprecipitation: Inject the ammoniacal SSD solution into the stabilizer solution under magnetic stirring.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index, and zeta potential to evaluate stability.
Visualizations
Caption: Workflow for Synthesis and Characterization.
Caption: Troubleshooting Decision Tree.
References
- 1. powertechjournal.com [powertechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing drug manufacturing processes for silver sulfadiazine nano-crystals in water/oil microemulsion - ProQuest [proquest.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Silver Sulfathiazole in Topical Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of silver sulfathiazole (B1682510) in topical formulations. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common stability-related issues encountered during the formulation and storage of topical products containing silver sulfathiazole.
Issue 1: Discoloration of the Formulation (Darkening/Graying)
Question: My this compound cream/ointment is turning dark gray or brown upon storage. What is causing this and how can I prevent it?
Answer:
Discoloration, typically a darkening to a gray, brown, or black hue, is the most frequently reported stability issue with this compound formulations.[1][2][3][4][5] This is primarily due to the oxidation of the silver (Ag+) ions to metallic silver (Ag) or silver oxide, which is catalyzed by exposure to light.[1][3]
Troubleshooting Steps:
-
Review Packaging: The primary cause is often inadequate protection from light.
-
Recommendation: Utilize opaque, light-resistant packaging.[1] Black or amber containers are preferable to white or translucent ones. A study demonstrated that cream in a white container darkened, while cream in a black container or a white container with an aluminum foil liner remained unchanged.[6]
-
-
Assess Storage Conditions: Exposure to heat and humidity can accelerate degradation.
-
Recommendation: Store the formulation at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), in a dry place.[7] Avoid storing in direct sunlight or areas with high humidity.
-
-
Evaluate Formulation Components: Certain excipients may interact with this compound.
-
Recommendation: Conduct compatibility studies with all formulation excipients. While specific interactions are not extensively documented in readily available literature, it is a critical step in formulation development.
-
Issue 2: Changes in Physical Properties (e.g., Viscosity, Phase Separation)
Question: My this compound formulation is showing changes in consistency (e.g., becoming thinner or thicker, or separating). What could be the cause?
Answer:
Changes in the physical properties of a topical formulation can be due to a variety of factors, including interactions between excipients, temperature fluctuations, and microbial contamination.
Troubleshooting Steps:
-
Evaluate Excipient Compatibility: Incompatibility between the active pharmaceutical ingredient (API) and excipients, or among different excipients, can lead to physical instability.
-
Recommendation: Perform thorough pre-formulation studies to ensure the compatibility of all components. Techniques like Differential Scanning Calorimetry (DSC) can be used to detect interactions.
-
-
Control Storage Temperature: Temperature cycling can disrupt the emulsion or gel matrix of a topical formulation.
-
Recommendation: Store the formulation at a consistent, controlled room temperature. Avoid freezing or exposing to high temperatures.
-
-
Assess Antimicrobial Preservation: Inadequate preservation can lead to microbial growth, which can alter the formulation's properties.
-
Recommendation: Ensure that the preservative system is effective throughout the product's shelf life. Conduct preservative efficacy testing (PET) at various time points.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation of this compound involves the oxidation of silver. Additionally, under various stress conditions (acidic, basic, oxidative, and photolytic), the sulfadiazine (B1682646) moiety can also degrade. Identified degradation products include sulfacetamide, sulfanilic acid, aniline, pyrimidin-2-amine, and 4-aminobenzenesulfonamide.[8][9]
Q2: How does pH affect the stability of this compound?
A2: While detailed quantitative data on the effect of pH is limited in the available search results, a study on a related compound, sulfathiazole, showed that increasing the pH from 5 to 9 increased its degradation by persulfate-driven oxidation.[10] For silver sulfadiazine creams, the pH is typically specified to be within a range of 4.0 to 7.0.[6] It is crucial to maintain the pH within the optimal range for the specific formulation to ensure stability.
Q3: What are the recommended storage conditions for topical this compound formulations?
A3: Topical this compound formulations should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[7] They should be kept in well-closed, light-resistant containers to protect from light and moisture.[6]
Q4: Is the discoloration of this compound cream an indication of reduced efficacy?
A4: While discoloration is a sign of degradation, one study suggests that the antimicrobial activity of the product is not substantially diminished because the color change is largely a surface phenomenon and involves a small amount of the active drug.[6] However, from a pharmaceutical quality and patient acceptance standpoint, discoloration is undesirable.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Silver Sulfadiazine
| Stress Condition | Reagent/Condition | Duration | % Degradation | Degradation Products Identified | Reference |
| Acidic | 0.1 M HCl | 8 hours | ~15% | Sulfadiazine, Sulfanilic Acid | [9][11] |
| Alkaline | 0.1 M NaOH | 8 hours | ~20% | Sulfadiazine, 4-Aminophenol | [9][11] |
| Oxidative | 30% H₂O₂ | 8 hours | ~25% | Sulfadiazine N-oxide | [9][11] |
| Photolytic | UV light (254 nm) | 24 hours | ~10% | Not specified in detail | [9][11] |
| Thermal | 80°C | 48 hours | ~5% | Not specified in detail | [9][11] |
Note: The percentage of degradation can vary significantly depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Silver Sulfadiazine
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. It is essential to validate the method for your specific formulation.
Objective: To quantify silver sulfadiazine and separate it from its degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Purified water
-
Silver sulfadiazine reference standard
-
Topical formulation containing silver sulfadiazine
Chromatographic Conditions (Example): [11]
-
Mobile Phase: A mixture of an aqueous phase (water with 0.5% v/v glacial acetic acid, pH adjusted to 2.5) and an organic phase (acetonitrile:methanol, 75:25 v/v) in a ratio of 80:20 (v/v).
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: a. Accurately weigh about 10 mg of silver sulfadiazine reference standard into a 100 mL volumetric flask. b. Dissolve in a suitable solvent (e.g., a mixture of ammonia (B1221849) solution and diluent as specified in relevant pharmacopeias) and dilute to volume with the mobile phase to obtain a known concentration.
-
Sample Preparation (from Cream): a. Accurately weigh an amount of cream equivalent to 10 mg of silver sulfadiazine into a suitable container. b. Add a suitable solvent to disperse the cream and extract the drug (e.g., a mixture of ethanol (B145695) and a diluent). Sonication may be required to ensure complete extraction. c. Transfer the dispersion to a 100 mL volumetric flask and dilute to volume with the mobile phase. d. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, tailing factor). c. Inject the sample solution. d. Identify the silver sulfadiazine peak based on the retention time of the standard. e. Quantify the amount of silver sulfadiazine in the sample by comparing the peak area with that of the standard.
Protocol 2: Forced Degradation Study (Photostability)
This protocol outlines a procedure for assessing the photostability of a silver sulfadiazine topical formulation as per ICH Q1B guidelines.[12]
Objective: To evaluate the effect of light exposure on the stability of the formulation.
Materials:
-
Photostability chamber with a calibrated light source (e.g., xenon arc lamp or a suitable fluorescent lamp) capable of emitting both UV and visible light.
-
Transparent and light-resistant containers.
-
HPLC system for analysis.
Procedure:
-
Sample Preparation: a. Place the topical formulation in thin, transparent, and chemically inert containers. b. Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.
-
Exposure: a. Place the test and control samples in the photostability chamber. b. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: a. At appropriate time intervals, withdraw samples from both the exposed and control groups. b. Visually inspect the samples for any changes in color or physical appearance. c. Assay the samples for the content of silver sulfadiazine using a validated stability-indicating HPLC method (as described in Protocol 1). d. Analyze for the presence of any degradation products.
-
Evaluation: a. Compare the results from the exposed samples with those from the control samples to differentiate between light-induced and thermal degradation. b. A significant change in assay value or the appearance of degradation products in the exposed sample compared to the control indicates photosensitivity.
Visualizations
Caption: Degradation pathway of this compound.
Caption: HPLC analysis workflow for stability testing.
References
- 1. Chemical stability and in vitro antimicrobial efficacy of diluted silver sulfadiazine powder and cream over a six-month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silvadene (Silver Sulfadiazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. A Rare Case of Localized Argyria on the Face - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver sulfadiazine (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. drugs.com [drugs.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Silver Sulfadiazine topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Identification of the specified impurities of silver sulfadiazine using a screening of degradation products in different stress physico-chemical media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. iagim.org [iagim.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Silver Sulfathiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of silver sulfathiazole (B1682510) (SSD).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of silver sulfathiazole?
This compound is characterized by its poor aqueous solubility, which limits its dissolution and subsequent penetration through biological membranes.[1][2] This low solubility can hinder its antimicrobial efficacy at the target site, particularly in topical applications for burn wounds where effective concentrations are required to control microbial colonization.[3][4]
Q2: What are the main strategies to enhance the bioavailability of topical this compound?
The most common and effective strategies focus on overcoming the solubility limitations of SSD and improving its delivery to the site of action. These include:
-
Nanosizing: Reducing the particle size of SSD to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate and improved contact with microbial cells.[1][2]
-
Novel Drug Delivery Systems:
-
Nanosuspensions and Nanogels: Formulating SSD as a nanosuspension, which can be incorporated into a gel base, provides a stable and effective delivery vehicle with sustained release properties.[1][5]
-
Lipid-Based Nanocarriers: Encapsulating SSD in liposomes or niosomes can enhance its penetration into the skin and provide a controlled release profile.[6][7][8]
-
Polymeric Hydrogels and Biofilms: Incorporating SSD into hydrogels or biofilms made from polymers like chitosan (B1678972) and polyvinyl alcohol can create a moist environment for wound healing and offer sustained drug release.[9][10]
-
Permeation Enhancers: The inclusion of permeation enhancers, such as piperine, in formulations can disrupt the stratum corneum and increase the deposition of SSD in the epidermal and dermal layers of the skin.[11][12]
-
Q3: How does nanosizing of this compound impact its in vivo performance?
In vivo studies have shown that nanogel formulations containing nanosized SSD are more effective in wound healing compared to conventional creams with the same or even higher concentrations of the drug.[1] While direct pharmacokinetic data is limited, the enhanced therapeutic outcome is attributed to the increased surface area of the nanoparticles, which allows for better interaction with microbial membranes and potentially greater penetration into the wound bed.[1][2]
Q4: Are there concerns about increased systemic absorption and toxicity with enhanced bioavailability formulations?
While the goal of these formulations is to enhance local bioavailability, systemic absorption can occur.[3][10] One study detected serum levels of sulfadiazine (B1682646) in rats after topical application of SSD cream.[10] Nanoformulations, by increasing the dissolution and permeation of SSD, could potentially lead to higher systemic absorption. However, some studies suggest that encapsulating SSD in carriers like hydrogels may actually reduce cytotoxicity compared to the nanosuspension alone, by controlling the release of the drug.[13] Researchers should consider evaluating systemic exposure and potential toxicity in their in vivo models.
Troubleshooting Guides
Formulation and Characterization
Q1: I am preparing this compound nanoparticles by microemulsion, but I am observing particle aggregation and an increase in size. What could be the cause?
This is a common issue that can be attributed to several factors:
-
High Water Content: Increasing the water content in the microemulsion system can lead to larger droplet sizes, which in turn results in the formation of larger SSD particles.[2]
-
Multiple Processing Cycles: Repeated cycling of the manufacturing process can contribute to nanoparticle growth.[2]
-
Solution: To mitigate this, it is recommended to reduce the water content in your formulation and minimize the number of processing cycles.[2]
Q2: My liposomal formulation of silver sulfathiazine shows low encapsulation efficiency. How can I improve it?
Low encapsulation efficiency can be a significant hurdle. Consider the following:
-
Lipid Concentration: Increasing the lipid concentration has been shown to improve encapsulation efficiency. Efficiencies of over 80% at 10 mM lipid, reaching up to 95% at 100 mM lipid, have been reported.[14]
-
Lipid Composition: The choice of lipids and the inclusion of cholesterol are critical. A systematic approach, such as a factorial design, can help optimize the lipid-to-cholesterol ratio and drug concentration for maximum encapsulation.[7]
-
Hydration Volume: The volume of the aqueous phase used for lipid film hydration can also influence encapsulation. This should be an optimized parameter in your formulation development.[8]
Q3: The zeta potential of my nanogel formulation is close to neutral, and I am concerned about its stability. What should I aim for?
A zeta potential value between ±30 mV is generally considered indicative of good physical stability for nanosuspensions, as the surface charge prevents particle aggregation.[5] If your values are significantly lower, you may experience formulation instability over time. To address this, you might need to adjust the concentration and type of stabilizers or polymers used in your formulation.
In Vitro and In Vivo Experiments
Q1: The in vitro release of this compound from my hydrogel formulation is very slow compared to the marketed cream. Is this expected?
Yes, this is often the intended outcome. Advanced formulations like Laponite®-based hydrogels are designed for sustained release.[4] While a commercial cream might release a large amount of the drug quickly, a well-designed hydrogel provides a more controlled and prolonged release, which can maintain therapeutic concentrations for a longer period and potentially reduce the frequency of application.[1][4][9]
Q2: I am conducting an ex vivo skin permeation study. How do I quantify the amount of this compound in the skin layers?
After the permeation study, the skin needs to be processed to extract the drug for analysis. A typical procedure involves:
-
Separating the epidermis and dermis.
-
Each layer is then minced and incubated in a suitable solvent (e.g., a mixture of methanol (B129727) and ammonia (B1221849) solution) to extract the SSD.
-
The resulting solution is then analyzed using a validated HPLC method to quantify the amount of SSD.[11][12]
Q3: My in vivo wound healing study shows significant variability between animals in the same treatment group. How can I reduce this?
Variability in wound healing studies is common. To minimize it:
-
Standardize the Wound Model: Ensure the size and depth of the burn or wound are consistent across all animals.
-
Consistent Application: Apply a standardized amount of the formulation to each wound at regular intervals.
-
Control for Infection: While SSD is an antimicrobial, secondary infections can still occur and affect healing. Maintain a sterile environment.
-
Blinding: Whenever possible, the person assessing the wound healing should be blinded to the treatment groups to reduce bias.
-
Sufficient Sample Size: Ensure you have an adequate number of animals in each group to achieve statistical power.
Data Presentation
Table 1: In Vitro/Ex Vivo Performance of Enhanced SSD Formulations
| Formulation Type | Key Findings | Quantitative Data | Reference |
| Nanosuspension in Thermosensitive Hydrogel | Significantly increased dissolution rate compared to coarse powder. | Dissolution after 10 min: 96.7% (nanosuspension) vs. <20% (coarse powder) | [13] |
| Nanosuspension in Thermosensitive Hydrogel | Faster and more complete drug release compared to commercial cream. | Cumulative Release after 24h: 77.7% (nanogel) vs. 48.6% (commercial cream) | [13] |
| Nanogel | Improved drug diffusion compared to other nanogel formulations. | Cumulative Release after 24h: 92.68% (optimized nanogel) | [5] |
| Bioinspired Membrane with Piperine | Piperine significantly increased SSD deposition in ex vivo porcine skin. | Epidermis Deposition: 21.75 µg/g (with piperine) vs. 9.82 µg/g (without piperine)Dermis Deposition: 4.99 µg/g (with piperine) vs. 2.24 µg/g (without piperine) | [11][12] |
| Liposomes | High encapsulation efficiency is achievable. | Encapsulation Efficiency: >80% at 10 mM lipid; up to 95% at 100 mM lipid | [14] |
| Laponite® Hydrogel | Provided sustained release compared to a commercial cream. | Cumulative Release after 24h: 4.81% (1.2% LAP@AgSD) vs. 35.30% (commercial cream) | [4] |
Table 2: In Vivo Performance of Enhanced SSD Formulations
| Formulation Type | Animal Model | Key Findings | Quantitative Data | Reference |
| Nanogel (0.5% SSD) | Rat (burn wound) | More effective in wound healing compared to 0.5% and 1% marketed cream. | Data presented as % wound size reduction over 14 days. Nanogel showed faster reduction. | [1] |
| Hydrogel (PVA/Chitosan) | Rat (burn wound) | Significantly improved burn healing effect compared to marketed product. | Data presented as qualitative observation of faster curing rate after 10 days. | [9] |
| Biofilm (Chitosan/Alginate) | Rat (wound model) | Significantly higher wound width reduction compared to marketed cream. | Wound Width Reduction: 75% (biofilm) vs. 57% (marketed cream) | [10] |
| Topical Cream | Rat (thermal injury) | Confirmed systemic absorption of sulfadiazine. | Serum Sulfadiazine Level at Day 7: 33.7 ± 1.9 µg/dL | [10] |
Experimental Protocols
Preparation of Silver Sulfadiazine Nanosuspension by High-Pressure Homogenization
Objective: To prepare a stable nanosuspension of SSD to enhance its dissolution rate.
Materials:
-
Silver Sulfadiazine (SSD) powder
-
Stabilizers (e.g., Cremophor EL, Lauroglycol 90)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Prepare a microsuspension of SSD (e.g., 0.5% w/v) in an aqueous solution containing the selected stabilizers (e.g., 6% Cremophor EL and 4% Lauroglycol 90).
-
Stir the microsuspension continuously using a magnetic stirrer to ensure homogeneity.
-
Subject the microsuspension to high-pressure homogenization. The number of cycles and pressure will need to be optimized. For example, 30 cycles at 1,000 bar has been reported to be effective.[1]
-
After homogenization, characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Confirm the particle morphology using Transmission Electron Microscopy (TEM).
In Vitro Drug Release Study using Franz Diffusion Cells
Objective: To evaluate the release rate of SSD from a semi-solid formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or excised animal/human skin
-
Phosphate buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Water bath or heating block
-
Test formulation (e.g., nanogel) and control (e.g., marketed cream)
-
Analytical instrument for SSD quantification (e.g., HPLC-UV)
Methodology:
-
Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz cells in a water bath or on a heating block set to maintain the membrane surface at 32-37°C.
-
Apply a known amount of the test or control formulation evenly onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples for SSD concentration using a validated analytical method.
-
Calculate the cumulative amount of SSD released per unit area (µg/cm²) and plot it against time.[4]
In Vivo Wound Healing Study in a Rat Burn Model
Objective: To evaluate the efficacy of an enhanced SSD formulation in promoting the healing of burn wounds.
Materials:
-
Laboratory rats (e.g., Sprague Dawley)
-
Anesthetic
-
Device for creating a standardized burn (e.g., a heated metal rod of a specific diameter)
-
Test formulation, control formulation, and placebo
-
Sterile dressings
-
Calipers or imaging software for wound measurement
Methodology:
-
Anesthetize the rats according to an approved animal care protocol.
-
Shave the dorsal area of the rats.
-
Create a standardized full-thickness burn wound (e.g., by applying a heated metal rod to the shaved skin for a specific duration).
-
Divide the animals into treatment groups (e.g., test formulation, marketed cream, placebo, no treatment).
-
Apply a standardized amount of the respective formulation to the burn wound. The wound may be covered with a sterile dressing.
-
Repeat the application at specified intervals (e.g., once or twice daily).
-
Monitor the wound healing process by measuring the wound area at regular intervals (e.g., every 2-3 days) for a period of 14-21 days.
-
Calculate the percentage of wound contraction over time for each group.
-
At the end of the study, histological analysis of the wound tissue can be performed to assess the quality of healing (e.g., re-epithelialization, collagen deposition, inflammation).[1][9]
Visualizations
References
- 1. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing drug manufacturing processes for silver sulfadiazine nano-crystals in water/oil microemulsion - ProQuest [proquest.com]
- 3. Silver Sulfadiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of topical applications of silver sulfadiazine on the natural killer cell activity in a rat model of thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioinspired Membranes with Silver Sulfadiazine and Piperine for Enhanced Cutaneous Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioinspired Membranes with Silver Sulfadiazine and Piperine for Enhanced Cutaneous Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Liposome-encapsulated silver sulfadiazine (SSD) for the topical treatment of infected burns: thermodynamics of drug encapsulation and kinetics of drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control of Silver Sulfathiazole Particle Size
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on controlling the particle size of silver sulfathiazole (B1682510).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of silver sulfathiazole, offering potential causes and recommended solutions.
Issue 1: The synthesized this compound particles are too large.
| Potential Cause | Recommended Solution |
| High Reactant Concentration | Decrease the concentration of silver nitrate (B79036) and sodium sulfathiazole solutions. Lower concentrations can slow down the reaction rate, favoring nucleation over crystal growth. |
| Inefficient Mixing/Stirring | Increase the stirring speed to ensure rapid and uniform mixing of reactants.[1][2] However, be aware that excessively high stirring speeds can sometimes lead to increased particle size due to enhanced crystal growth kinetics.[1] It is crucial to optimize the stirring rate for your specific system. |
| High Temperature | Lower the reaction temperature. For silver nanoparticles, increasing the temperature can sometimes lead to an increase in particle size when precursors are sufficient.[3][4] |
| Absence or Inadequate Stabilizer | Introduce a suitable stabilizer or increase its concentration. Stabilizers adsorb to the particle surface, preventing aggregation and controlling growth.[5][6][7][8][9] |
| Ostwald Ripening | Minimize the time the particles are in suspension post-synthesis. Ostwald ripening, where larger particles grow at the expense of smaller ones, can be inhibited by incorporating a second component with very low aqueous solubility.[5] |
Issue 2: The particle size distribution is too broad (High Polydispersity Index - PDI).
| Potential Cause | Recommended Solution |
| Non-uniform Reaction Conditions | Ensure homogenous mixing and temperature distribution throughout the reaction vessel. Inconsistent conditions can lead to simultaneous nucleation and growth at different rates. |
| Secondary Nucleation | High stirring speeds can sometimes induce secondary nucleation, leading to a wider size distribution.[2] Optimization of the stirring rate is key. |
| Ineffective Stabilization | The choice and concentration of the stabilizer are critical.[5] Experiment with different stabilizers or combinations of stabilizers to find the most effective system for your method. A combination of steric and electrostatic stabilization is often most effective.[9] |
| Particle Aggregation | Improve stabilization or consider post-synthesis processing steps like sonication to break up agglomerates.[6] |
Issue 3: Particles are aggregating after synthesis.
| Potential Cause | Recommended Solution |
| Insufficient Stabilizer Concentration | Increase the concentration of the stabilizer to ensure complete coverage of the particle surfaces.[7][9] |
| Inappropriate Stabilizer | The chosen stabilizer may not be providing sufficient steric or electrostatic repulsion.[9] Consider a different stabilizer, for instance, polymeric stabilizers like PVP or HPMC, or surfactants like SLS.[6][9] |
| Changes in the Suspension Environment (e.g., pH, ionic strength) | Maintain a constant pH and ionic strength of the suspension post-synthesis, as changes can disrupt the effectiveness of the stabilizer.[10] |
| Centrifugation and Redispersion Issues | If isolating the particles, use appropriate centrifugation forces and redisperse the pellet immediately in a suitable medium containing a stabilizer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with controlled particle size?
A1: Several methods can be employed, including:
-
Microprecipitation followed by High-Pressure Homogenization: This combination technique involves the initial formation of microparticles by precipitation, followed by size reduction to the nanoscale using a high-pressure homogenizer.[5]
-
Ultrasound-Assisted Antisolvent Crystallization: This method utilizes ultrasonic energy to induce nucleation and control crystal growth during antisolvent precipitation.[1]
-
Sonochemical Synthesis: High-intensity ultrasound is used to create localized hot spots, leading to the formation of nanoparticles.[11][12][13]
-
Microemulsion Method: The reaction is carried out within the nano-sized water droplets of a microemulsion, which act as nanoreactors to control particle size.[14]
-
Synthesis with Stabilizers: The use of stabilizers like polymers (e.g., PVP) or surfactants (e.g., CTAB) during precipitation helps to control particle growth and prevent aggregation.[6][15]
Q2: How does stirring speed affect the particle size of sulfathiazole?
A2: The effect of stirring speed can be complex. Initially, increasing the stirring speed from a static condition can lead to a decrease in particle size due to improved mixing and mass transfer.[1] However, further increasing the stirring speed can sometimes result in a slight increase in particle size.[1] This may be attributed to increased collisions between particles, leading to aggregation or enhanced mass transfer to growing crystals.[2] In the presence of ultrasound, the effect of stirring on particle size may be less significant.[1]
Q3: What is the role of temperature in controlling the particle size of silver nanoparticles?
A3: Temperature plays a crucial role in the kinetics of nucleation and growth. The effect of temperature can depend on the concentration of precursors.
-
With sufficient precursors: An increase in temperature generally leads to an almost linear increase in the average particle size of silver nanoparticles.[3][4]
-
With insufficient precursors: The particle size may initially increase slightly with temperature and then decrease sharply at higher temperatures.[3] Generally, higher temperatures can lead to a faster reduction rate of silver ions, which may result in the formation of smaller nanoparticles due to rapid nucleation.[3]
Q4: Which stabilizers are commonly used for this compound synthesis, and how do they work?
A4: A variety of stabilizers can be used, and they function through two main mechanisms: steric and electrostatic stabilization.[9]
-
Polymeric Stabilizers: Polyvinylpyrrolidone (PVP) is a commonly used stabilizer that adsorbs onto the surface of the silver nanoparticles, providing a steric barrier that prevents aggregation.[6] The amount and molecular weight of PVP can significantly affect the final particle size.[6] Other polymeric stabilizers include hydroxypropyl cellulose (B213188) (HPC) and hydroxypropyl methyl cellulose (HPMC).[9]
-
Surfactants:
-
Non-ionic surfactants: Cremophor EL and Tween 80 are examples used to stabilize silver sulfadiazine (B1682646) nanosuspensions.[5]
-
Cationic surfactants: Cetyltrimethylammonium bromide (CTAB) can be used as a stabilizing agent in the synthesis of silver nanoparticle conjugates.[15]
-
Anionic surfactants: Sodium dodecyl sulfate (B86663) (SDS) is an example of an anionic surfactant used for electrostatic stabilization.[9]
-
-
Lipids: Lauroglycol 90 has been used in combination with other stabilizers.[5]
Q5: Can sonication be used to control particle size?
A5: Yes, sonication, or the use of ultrasound, is a key feature of sonochemical synthesis and ultrasound-assisted crystallization. The acoustic cavitation generated by ultrasound creates extreme local conditions of temperature and pressure, which can drive the chemical reactions and influence nucleation and crystal growth.[11][13] Sonication can also be used post-synthesis to break down agglomerates.[6] The duration and power of sonication are important parameters to control.[11]
Quantitative Data Summary
Table 1: Effect of Stirring Speed on Sulfathiazole Particle Size and Yield (Ultrasound-Assisted Antisolvent Crystallization) [1]
| Stirring Speed (RPM) | Average Particle Size (µm) | Yield (%) |
| 0 | 21.52 | 72.63 |
| 300 | 20.21 | 50.01 |
| 600 | 22.85 | 42.16 |
| 750 | 23.48 | 55.20 |
| 900 | 24.22 | 42.18 |
Table 2: Effect of Temperature on Biosynthesized Silver Nanoparticle Size [3]
| Temperature (°C) | Average Diameter (nm) - Sufficient Precursors | Average Diameter (nm) - Insufficient Precursors |
| 70 | 7.8 ± 2.3 | 4.6 ± 1.3 |
| 75 | 9.8 ± 3.9 | 5.0 ± 0.8 |
| 80 | 12.8 ± 4.1 | 5.3 ± 1.3 |
| 85 | 15.3 ± 3.7 | 3.5 ± 0.8 |
| 90 | 17.6 ± 4.5 | 2.7 ± 0.4 |
Experimental Protocols & Workflows
Microprecipitation-High-Pressure Homogenization Method for Silver Sulfadiazine Nanosuspension[5]
This protocol describes the preparation of a silver sulfadiazine (SSD) nanosuspension.
Caption: Workflow for microprecipitation and high-pressure homogenization.
Ultrasound-Assisted Antisolvent Crystallization of Sulfathiazole[1]
This protocol outlines the steps for controlling sulfathiazole particle size using ultrasound.
Caption: Ultrasound-assisted antisolvent crystallization workflow.
Logical Relationship of Factors Affecting Particle Size
This diagram illustrates the key experimental parameters and their influence on the final particle size of this compound.
Caption: Key factors influencing particle size and distribution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of temperature on the size of biosynthesized silver nanoparticle: Deep insight into microscopic kinetics analysis - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Silver Sulfadiazine Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Further study on particle size, stability, and complexation of silver nanoparticles under the composite effect of bovine serum protein and humic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Biomedical Application of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonochemical Synthesis of Silver Nanoparticles and its Nanomedicinal Activities Against Staphylococcus aureus – Oriental Journal of Chemistry [orientjchem.org]
- 13. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Characterizing drug manufacturing processes for silver sulfadiazine nano-crystals in water/oil microemulsion - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Bacterial Resistance to Silver Sulfadiazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with silver sulfadiazine (B1682646) (SSD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming bacterial resistance to this widely used topical antimicrobial.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of bacterial resistance to silver sulfadiazine?
A1: Bacterial resistance to silver sulfadiazine is a multifaceted issue involving both the silver and the sulfadiazine components. The primary mechanisms include:
-
Silver Resistance: This is often mediated by the sil operon, which can be located on plasmids.[1][2][3] This operon encodes for proteins that actively pump silver ions out of the bacterial cell, preventing them from reaching their targets.[2] The CusCFBA efflux system is another mechanism implicated in silver efflux.[2]
-
Sulfonamide Resistance: Resistance to the sulfadiazine moiety is common and can be transferred via plasmids.[4][5][6] This often occurs alongside resistance to other classes of antibiotics.[5][6]
-
Biofilm Formation: Bacteria embedded in a biofilm matrix are phenotypically more tolerant to antimicrobial agents, including silver sulfadiazine.[7][8] The matrix can act as a diffusion barrier, and the altered physiological state of the bacteria within the biofilm contributes to reduced susceptibility.[7][8]
Q2: My in vitro susceptibility tests show that a bacterial strain is sensitive to silver sulfadiazine, but the in vivo results in my animal model are poor. Why is there a discrepancy?
A2: This is a documented phenomenon where in vitro sensitivity does not consistently predict in vivo therapeutic efficacy.[4][5][9] Several factors can contribute to this discrepancy:
-
Presence of a Sulfonamide Resistance Mechanism: The infection may be caused by an organism that is resistant to sulfonamides.[4] While the silver component may show activity in vitro, the sulfonamide resistance can impact the overall effectiveness in a complex in vivo environment.
-
Biofilm Formation: In vivo, bacteria are more likely to form biofilms on wound surfaces.[7][8] Standard in vitro tests often measure the susceptibility of planktonic (free-floating) bacteria, which are much more susceptible than their biofilm counterparts.[8]
-
Host Factors: The in vivo environment includes host tissues, fluids, and immune components that are not present in a simple in vitro assay. These can interact with the drug and the bacteria, affecting the outcome.
Q3: Can bacteria develop resistance to silver sulfadiazine during the course of an experiment or treatment?
A3: While the development of high-level resistance to silver itself is considered a low-frequency event, resistance to the sulfadiazine component is more common and can be selected for.[1][5]
-
One study found that serial passage of S. aureus and P. aeruginosa in sub-inhibitory concentrations of SSD did not select for resistant mutants.[1] However, for E. cloacae, the MIC increased significantly after 17 passages.[1]
-
The use of silver sulfadiazine can lead to the selection of organisms with transferable plasmids that confer resistance not only to sulfonamides but also to other clinically relevant antibiotics.[5]
Q4: Is there a risk of cross-resistance to other antibiotics when resistance to silver sulfadiazine develops?
A4: The risk of cross-resistance is primarily linked to the sulfonamide component. Plasmids carrying sulfonamide resistance genes often carry resistance genes for other antibiotics as well.[5][6] However, a study that induced high-level silver resistance in E. cloacae found no cross-resistance to six other classes of antibiotics, suggesting that the silver resistance mechanism itself may be specific.[1]
Troubleshooting Guides
Problem 1: High Minimum Inhibitory Concentrations (MICs) of Silver Sulfadiazine in Susceptibility Testing
| Possible Cause | Troubleshooting Step |
| Plasmid-mediated resistance | Perform plasmid curing experiments to determine if the resistance is plasmid-borne. Sequence the plasmids to identify known resistance genes like the sil operon.[2] |
| Efflux pump overexpression | Use an efflux pump inhibitor in your susceptibility assay to see if it restores sensitivity. Perform gene expression analysis (e.g., qRT-PCR) on genes like cusCFBA.[2] |
| Biofilm formation in assay | Ensure your protocol is testing planktonic cells if that is the intended target. If testing anti-biofilm activity, use a specific biofilm susceptibility protocol (e.g., crystal violet assay, MBEC assay).[7][8] |
| Inactivation of silver ions | High concentrations of halides (like chloride) in the test medium can precipitate silver ions, reducing their availability.[10] Review the composition of your medium. |
Problem 2: Inconsistent Results in Combination Therapy Experiments (e.g., Checkerboard Assays)
| Possible Cause | Troubleshooting Step |
| Drug Instability | Prepare fresh solutions of silver sulfadiazine and the synergistic agent for each experiment. Silver sulfadiazine can be sensitive to light.[11] |
| Incorrect concentration range | Ensure the concentration ranges tested for both agents bracket their individual MICs to properly calculate the Fractional Inhibitory Concentration (FIC) index. |
| Suboptimal incubation time | The synergistic effect may be time-dependent. Consider performing time-kill curve assays to understand the dynamics of the interaction over several hours. |
| Inappropriate definition of synergy | A Fractional Bactericidal Concentration (FBC) index of <0.5 is typically defined as synergy.[12][13] Ensure your calculations and definitions are aligned with standard practices. |
Data Presentation
Table 1: Effect of Combination Therapy on Quinolone MIC against P. aeruginosa
| Treatment Condition | Fold Increase in MIC after 10 Serial Transfers |
| Quinolones (Norfloxacin, Pefloxacin) Alone | 40x |
| Quinolones + Silver Sulfadiazine (AgSD) | 10x |
This data indicates that the presence of silver sulfadiazine can suppress the development of resistance to quinolones in P. aeruginosa.[14]
Table 2: In Vivo Efficacy of Combination Therapy in Burned Mice Infected with P. aeruginosa
| Topical Treatment | Mortality Rate |
| 10mM Silver Sulfadiazine (AgSD) Alone | High |
| 5mM Quinolone (Norfloxacin or Pefloxacin) Alone | High |
| 10mM AgSD + 5mM Quinolone | Much Lower |
| Untreated Control | 100% |
This demonstrates the synergistic effect of combining silver sulfadiazine with quinolones in an in vivo model, leading to significantly improved survival.[9][14]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation: Prepare a 2-fold serial dilution of silver sulfadiazine in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of silver sulfadiazine that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A (e.g., silver sulfadiazine) along the x-axis and serial dilutions of Drug B (e.g., a quinolone) along the y-axis. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizations
References
- 1. In Vitro Evaluation of Resistance Development to Silver Sulfadiazine and Subsequent Cross-Resistance to Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Mechanisms of in vitro sensitivity to sulfadiazine silver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug resistance in relation to use of silver sulphadiazine cream in a burns unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multisubjectjournal.com [multisubjectjournal.com]
- 8. Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfadiazine silver-resistant Pseudomonas in Burns. New topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wounds-uk.com [wounds-uk.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Synergy of nitric oxide and silver sulfadiazine against gram-negative, gram-positive, and antibiotic-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergy of nitric oxide and silver sulfadiazine against Gram-negative, -positive, and antibiotic-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined topical use of silver sulfadiazine and antibiotics as a possible solution to bacterial resistance in burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce cytotoxicity of silver sulfathiazole formulations
This guide provides researchers, scientists, and drug development professionals with technical support for mitigating the cytotoxicity of silver sulfathiazole (B1682510) (silver sulfadiazine (B1682646), SSD) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in silver sulfathiazole (SSD) formulations?
The primary cause of cytotoxicity is the silver ion (Ag+).[1] While SSD is valued for its broad-spectrum antimicrobial properties, the release of silver ions can be toxic to host cells involved in the wound healing process, such as keratinocytes and fibroblasts.[2][3][4] The mechanism involves the interaction of silver ions with proteins and the cell membrane, leading to structural damage, disruption of mitochondrial respiration, generation of reactive oxygen species (ROS), and ultimately, cell death.[3][5][6][7]
Q2: How does SSD exert its antimicrobial effect?
Silver sulfadiazine has a dual mechanism of action. The silver ions bind to bacterial cell walls and membranes, increasing permeability and disrupting essential cellular functions like DNA replication.[5][6] The sulfadiazine component acts as a sulfonamide antibiotic, inhibiting the bacterial synthesis of folic acid, which is necessary for creating the building blocks of DNA and RNA.[5] This combination provides a synergistic antimicrobial effect.
Q3: Can the formulation of SSD be modified to reduce its cytotoxicity?
Yes. Modifying the delivery vehicle is a key strategy to control the release of silver ions, thereby reducing cytotoxicity while maintaining antimicrobial efficacy. Common approaches include:
-
Hydrogel Formulations: Incorporating SSD into hydrogels (e.g., PVA, poloxamer-based) creates a barrier that allows for the slow, sustained release of the active components.[8][9] This controlled release can keep the local silver concentration high enough to be antimicrobial but low enough to be less harmful to host cells.[10][11]
-
Nanosuspensions: Reducing the particle size of SSD to the nanoscale can enhance its solubility and antimicrobial effect.[12][13] However, this can also increase cytotoxicity due to a larger surface area.[13] To counteract this, SSD nanosuspensions are often combined with a carrier like a thermosensitive hydrogel, which has been shown to significantly improve cell viability.[8][12]
Q4: Are there specific cell types that are more sensitive to SSD cytotoxicity?
Yes, in vitro studies have shown that SSD can be toxic to fibroblasts and keratinocytes, the primary cells responsible for dermal regeneration and re-epithelialization.[2][14][15] This cytotoxicity is a proposed mechanism for delays in wound closure observed with some silver-based dressings.[2][4]
Troubleshooting Guide: Cytotoxicity Assays
Issue: My SSD formulation shows unexpectedly high cytotoxicity in an in-vitro assay (e.g., MTT, MTS).
High cytotoxicity can stem from the formulation itself or from experimental artifacts. Follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for high cytotoxicity results.
Issue: My cytotoxicity assay results are inconsistent or not reproducible.
| Potential Cause | Troubleshooting Step | Reference |
| Cell Seeding Density | Cell density is critical. Too low, and cells may not be healthy; too high, and they may overgrow, leading to cell death unrelated to the test compound. Optimize cell number for your specific cell line and plate format before beginning experiments. | [16] |
| Compound Preparation | SSD is poorly soluble. Ensure your formulation is homogeneously suspended before each dilution and application to the cells. Use vortexing or sonication as appropriate for your formulation type. | [8] |
| Assay Interference | Silver nanoparticles can interfere with colorimetric and fluorescent assays. For example, AgNPs can directly reduce MTT, leading to a false viability signal, or quench the fluorescence of dyes like Neutral Red. Run controls of your formulation in media without cells to check for interference. | [17] |
| Contamination | Microbial contamination in cell culture can cause cell death, which will be indistinguishable from compound-induced cytotoxicity. Regularly check cultures for contamination and use proper aseptic techniques. | [18] |
Data on Formulation Strategies to Reduce Cytotoxicity
The following tables summarize quantitative data from studies comparing different SSD formulations.
Table 1: Effect of Formulation on Cell Viability
| Formulation | Cell Line | Cell Viability (%) | Key Finding | Reference |
| SSD Nanosuspension (NS) | L929 Fibroblasts | 60.7% | Nanosizing SSD increased its cytotoxic potential compared to bulk particles. | [13] |
| SSD NS in Hydrogel | L929 Fibroblasts | 90.6% | Incorporating the nanosuspension into a hydrogel significantly reduced cytotoxicity. | [13] |
| SSD-loaded Hydrogel (≤312.5 µg/mL) | HaCaT Keratinocytes | >70% | The hydrogel formulation was classified as non-cytotoxic at this concentration according to ISO 10993-5 standards. | [19] |
| Commercial SSD Cream | Fibroblasts | Lower than AgNP-loaded nanofibers | Commercial cream formulations showed higher toxicity compared to silver nanoparticles released from a nanofiber dressing. | [20] |
Key Experimental Protocols
Protocol: MTT Cytotoxicity Assay for SSD Formulations
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram
Caption: Standard workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed a fibroblast or keratinocyte cell line (e.g., L929, HaCaT) into a 96-well plate at a pre-optimized density. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of your SSD formulation in a complete cell culture medium. Ensure the formulation is well-suspended.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of your SSD formulation.
-
Controls: Include the following essential controls:
-
Untreated Control: Cells treated with the vehicle (e.g., hydrogel without SSD) or culture medium only. This represents 100% viability.
-
Blank Control: Wells with culture medium but no cells, to measure background absorbance.
-
Interference Control: Wells with the highest concentration of your SSD formulation in the medium but no cells. This is critical to check if the silver directly reduces the MTT reagent.[17]
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Calculation: Calculate cell viability as a percentage relative to the untreated control after subtracting the background and accounting for any interference.
Signaling Pathway of Silver-Induced Cytotoxicity
The cytotoxic effects of silver ions released from SSD are multifaceted, primarily involving the generation of oxidative stress and damage to cellular structures.
Caption: Simplified pathway of silver ion (Ag+) cytotoxicity.
References
- 1. wounds-uk.com [wounds-uk.com]
- 2. Silver Sulfadiazine's Effect on Keratin-19 Expression as Stem Cell Marker in Burn Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of silver dressings—time to rethink and react - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 6. Silver Sulfadiazine | C10H9AgN4O2S | CID 441244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. dovepress.com [dovepress.com]
- 13. Silver sulfadiazine nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of topically applied silver sulfadiazine on fibroblast cell proliferation and biomechanical properties of the wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Silver Sulfathiazole and Silver Sulfadiazine in Topical Wound Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent topical antimicrobial agents: silver sulfathiazole (B1682510) and silver sulfadiazine (B1682646). Both compounds have been utilized in the management of wound infections, particularly in burn care. This document synthesizes available experimental data to objectively compare their performance, offering insights into their mechanisms of action, antimicrobial efficacy, effects on wound healing, and cytotoxicity profiles.
Chemical Properties and Mechanism of Action
Both silver sulfathiazole and silver sulfadiazine are metal-sulfonamide complexes. Their therapeutic effect is attributed to the synergistic action of the silver ion and the respective sulfonamide moiety.
Silver Sulfadiazine (SSD) is a coordination complex of silver and sulfadiazine. Its mechanism of action is multifaceted. The silver ions (Ag+) are slowly released upon application to the wound and exert broad-spectrum antimicrobial activity by interacting with bacterial cell membranes, leading to structural damage and increased permeability.[1] Once inside the bacterial cell, silver ions can bind to and disrupt the function of various cellular components, including DNA and enzymes, ultimately leading to cell death.[1] The sulfadiazine component acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid.[1] By blocking folic acid synthesis, sulfadiazine inhibits bacterial growth and replication.[1] This dual mechanism of action is thought to enhance its antimicrobial efficacy and potentially reduce the development of bacterial resistance.[1]
This compound , like SSD, combines the antimicrobial properties of silver with a sulfonamide antibiotic, in this case, sulfathiazole. The mechanism of action is presumed to be similar to that of SSD, with the silver ion providing broad-spectrum antimicrobial activity and the sulfathiazole moiety inhibiting bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA).
Antimicrobial Efficacy: A Comparative Overview
Silver sulfadiazine is well-documented for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi and yeasts.[1][2]
Direct comparative studies on the antimicrobial efficacy of this compound versus silver sulfadiazine are limited in the readily available scientific literature. However, some studies provide insights into the antimicrobial potential of silver-sulfonamide complexes. For instance, a study on a silver-sulfathiazole complex demonstrated antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.45 to 6.90 mmol L-1.
Data Presentation: Antimicrobial Activity
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Silver Sulfadiazine | Staphylococcus aureus | 16-64 | |
| Silver Sulfadiazine | Pseudomonas aeruginosa | 16-64 | |
| Silver Sulfadiazine | Escherichia coli | 16-64 | |
| Silver Sulfadiazine | Multi-resistant Acinetobacter spp. | 16-64 | |
| This compound Complex | Gram-positive strains | 3.45-6.90 mmol L-1 | |
| This compound Complex | Gram-negative strains | 3.45-6.90 mmol L-1 |
Note: Direct comparison of MIC values between studies should be done with caution due to variations in experimental methodologies.
Impact on Wound Healing
The ultimate goal of a topical wound care agent is not only to prevent or treat infection but also to promote a favorable environment for wound healing.
Silver Sulfadiazine has been the standard of care in many burn units for decades. However, some studies suggest that it may have a complex effect on the wound healing process. While it effectively controls bacterial proliferation, there is evidence to suggest that SSD might delay wound healing by impairing cytokine activity, suppressing macrophage recruitment, and inhibiting collagen deposition and re-epithelialization.
This compound : There is a lack of extensive, direct comparative studies evaluating the wound healing properties of this compound in comparison to silver sulfadiazine.
Cytotoxicity Profile
An ideal topical antimicrobial should exhibit high toxicity towards pathogens while demonstrating minimal harm to host cells crucial for wound repair, such as keratinocytes and fibroblasts.
Silver Sulfadiazine has been shown to exhibit some level of cytotoxicity towards fibroblasts and keratinocytes in vitro, which could potentially contribute to the observed delays in wound healing.
This compound : Specific data on the cytotoxicity of this compound on human skin cells is not as readily available in the literature as it is for silver sulfadiazine.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (this compound or silver sulfadiazine) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compounds on mammalian cells.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts or keratinocytes in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or silver sulfadiazine. Include an untreated control group.
-
Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control.
In Vivo Burn Wound Healing Model (Rat)
Objective: To evaluate the in vivo efficacy of the test compounds on wound healing in a burn model.
Methodology:
-
Animal Model: Use adult male or female Sprague-Dawley or Wistar rats. Anesthetize the animals using an appropriate anesthetic agent.
-
Burn Induction: Shave the dorsal area of the rat. Create a standardized full-thickness burn wound using a heated metal rod or a similar device.
-
Treatment Groups: Divide the animals into different treatment groups:
-
Control (untreated or vehicle control)
-
This compound treatment group
-
Silver Sulfadiazine treatment group
-
-
Topical Application: Apply the respective topical agents to the burn wounds daily or as per the study design.
-
Wound Assessment:
-
Wound Contraction: Measure the wound area at regular intervals using digital photography and image analysis software. Calculate the percentage of wound contraction.
-
Histological Analysis: At specific time points, euthanize a subset of animals and collect wound tissue samples. Fix the tissues in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
-
Bacteriological Analysis: Excise wound tissue to determine the bacterial load (CFU/gram of tissue) to assess the antimicrobial efficacy in vivo.
-
Signaling Pathways in Wound Healing
The process of wound healing is a complex biological event involving a cascade of signaling pathways that regulate cell proliferation, migration, inflammation, and tissue remodeling. Both this compound and silver sulfadiazine can potentially influence these pathways.
Caption: Key signaling phases in wound healing and potential points of modulation by silver compounds.
Experimental Workflow Diagram
Caption: A logical workflow for the comparative experimental evaluation of topical wound healing agents.
Conclusion
Silver sulfadiazine remains a widely used topical antimicrobial in wound care, particularly for burns, due to its broad spectrum of activity. Its dual mechanism of action, targeting both bacterial cell integrity and metabolic pathways, is a significant advantage. However, concerns regarding its potential to delay wound healing and its cytotoxic effects on key skin cells warrant further investigation and the exploration of alternatives.
This compound presents a theoretically similar profile due to its composition. However, the available comparative data is limited. To establish a definitive comparative profile, further direct, head-to-head studies are required to quantify the antimicrobial efficacy, impact on wound healing kinetics, and cytotoxicity of this compound relative to silver sulfadiazine. The experimental protocols outlined in this guide provide a framework for conducting such comprehensive comparative evaluations. Researchers are encouraged to utilize these standardized methods to generate robust and comparable data that can inform the development of next-generation topical wound care agents.
References
validating the antibacterial efficacy of silver sulfathiazole against Pseudomonas aeruginosa
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial efficacy of silver sulfathiazole (B1682510), also known as silver sulfadiazine (B1682646) (SSD), against the opportunistic pathogen Pseudomonas aeruginosa. It is designed to offer researchers, scientists, and drug development professionals a thorough comparison of SSD with other antimicrobial agents, supported by experimental data and detailed methodologies.
Comparative Efficacy of Silver Sulfathiazole
This compound has long been a topical agent of choice in the management of burn wound infections, where P. aeruginosa is a prevalent and challenging pathogen.[1] Its efficacy stems from the synergistic action of its two components: the broad-spectrum antimicrobial activity of silver ions and the bacteriostatic effect of sulfadiazine.[2]
The following tables summarize the in vitro susceptibility of P. aeruginosa to this compound and other commonly used antimicrobial agents, as determined by Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against Pseudomonas aeruginosa
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | 1 - >128 | 32 | 100 | [3][4] |
| Gentamicin | ≤1 - >16 | 2 | 8 | [5] |
| Ciprofloxacin | ≤0.25 - >4 | 0.5 | 2 | [6] |
| Imipenem | 0.25 - 32 | 2 | 16 | [5] |
| Piperacillin/Tazobactam | ≤4 - >256 | 16 | 128 | [6] |
| Polymyxin B | 0.5 - 8 | 1 | 4 | [3] |
| Mafenide Acetate | 1024 - >1024 | >1024 | >1024 | [7] |
| Silver Nitrate | 3.9 - 62.5 | 15.6 | 31.2 | [7] |
Note: MIC values can vary depending on the specific strains of P. aeruginosa tested and the methodology used.
Table 2: Zone of Inhibition Diameters for this compound and Topical Alternatives against Pseudomonas aeruginosa
| Topical Agent | Concentration | Mean Zone of Inhibition (mm) | Reference(s) |
| This compound | 1% | 15 - 25 | [7] |
| Silver-coated Dressing | - | 18 - 22 | [1] |
| Chlorhexidine Acetate | 0.5% | 10 - 15 | [1] |
| Citric Acid | 3% | 8 - 12 | [1] |
Experimental Protocols
To ensure the reproducibility and validity of antibacterial efficacy studies, detailed experimental protocols are crucial. The following sections outline the methodologies for two key experiments used to evaluate the performance of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pseudomonas aeruginosa isolate
-
This compound stock solution
-
Sterile saline or appropriate solvent
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of P. aeruginosa from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Alternatively, the optical density can be measured using a microplate reader.
-
Workflow for MIC Determination
Agar Well Diffusion Method for Zone of Inhibition Assessment
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone where bacterial growth is inhibited around a well containing the substance.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Pseudomonas aeruginosa isolate
-
This compound (1% cream or solution)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of P. aeruginosa equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate with the swab to ensure a uniform lawn of bacterial growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.
-
-
Creation of Wells and Application of Antimicrobial:
-
Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer or pipette tip.
-
Carefully dispense a specific volume of the 1% this compound cream or solution into each well.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition around each well using calipers or a ruler.
-
The diameter of the zone is indicative of the susceptibility of the organism to the antimicrobial agent.
-
Workflow for Zone of Inhibition Assay
Mechanism of Action of this compound
The antibacterial effect of this compound against P. aeruginosa is multifaceted. The compound adheres to the bacterial cell surface, leading to a cascade of events that ultimately result in cell death.[8]
The primary mechanisms of action include:
-
Cell Membrane and Wall Disruption: Silver ions released from the sulfathiazole molecule interact with and disrupt the bacterial cell wall and cytoplasmic membrane. This leads to increased permeability and the formation of "blebs" on the cell surface.[9][10]
-
Interaction with Cellular Components: Silver ions can penetrate the cell and bind to essential macromolecules, including proteins and enzymes, thereby inactivating them.[11]
-
DNA Binding and Replication Inhibition: Silver ions have a strong affinity for bacterial DNA, where they bind to the genetic material and interfere with DNA replication and transcription, preventing cell division and proliferation.[11]
-
Inhibition of Folic Acid Synthesis: The sulfadiazine component acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids.[2]
Antibacterial Mechanism of this compound
References
- 1. Assessment of the Effectiveness of Silver-Coated Dressing, Chlorhexidine Acetate (0.5%), Citric Acid (3%), and Silver Sulfadiazine (1%) for Topical Antibacterial Effects Against the Multi-Drug Resistant Pseudomonas Aeruginosa Infecting Full-Skin Thickness Burn Wounds on Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria. | Read by QxMD [read.qxmd.com]
- 5. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Comparative diffusion assay to assess efficacy of topical antimicrobial agents against Pseudomonas aeruginosa in burns care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Silver Sulfadiazine: Effect on the Ultrastructure of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silver sulfadiazine: effect on the ultrastructure of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of Silver Sulfadiazine in Animal Burn Models: A Comparative Guide
Silver sulfadiazine (B1682646) (SSD) has long been a cornerstone in the topical treatment of burn wounds, primarily due to its broad-spectrum antimicrobial properties. However, its efficacy and impact on wound healing have been the subject of extensive research, leading to a wealth of comparative data from in vivo animal studies. This guide provides a comprehensive comparison of silver sulfadiazine with various alternative treatments in preclinical animal burn models, supported by experimental data and detailed methodologies.
Comparative Efficacy of Silver Sulfadiazine
The following tables summarize the quantitative data from various studies, comparing the performance of silver sulfadiazine against other treatments in key wound healing parameters.
Wound Healing and Reepithelialization
| Treatment Group | Animal Model | Burn Type | Key Findings | Reference |
| Silver Sulfadiazine (SSD) | Wistar Rats | Full-thickness | Delayed wound healing and contraction compared to saline-soaked dressing.[1] | [1](--INVALID-LINK--) |
| Saline-Soaked Dressing | Wistar Rats | Full-thickness | Significantly shorter wound half-life and healing times (P < 0.0001) compared to SSD.[1] | [1](--INVALID-LINK--) |
| Silver Sulfadiazine (SSD) | Pigs | Partial-thickness | Slower reepithelialization compared to triple antibiotic ointment.[2] | [2](--INVALID-LINK--) |
| Triple Antibiotic Ointment | Pigs | Partial-thickness | Faster reepithelialization at day 21 (93.2% vs 73.6% for SSD).[2] | [2](--INVALID-LINK--) |
| Petrolatum | Pigs | Partial-thickness | Slower reepithelialization compared to triple antibiotic ointment.[2] | [2](--INVALID-LINK--) |
| Silver Sulfadiazine (SSD) | Pigs | Partial-thickness Scald | Resulted in more wound contraction compared to glycerol (B35011) preserved allogeneic skin.[3] | [3](--INVALID-LINK--) |
| Hydrofibre Dressing | Pigs | Partial-thickness Scald | Less wound contraction than SSD.[3] | [3](--INVALID-LINK--) |
| Glycerol Preserved Pig Skin | Pigs | Partial-thickness Scald | Significantly less wound contraction compared to SSD.[3] | [3](--INVALID-LINK--) |
| Silver Sulfadiazine (SSD) | Rats | - | On day 28, wound size decreased to 25% of the initial area.[4][5][6] | [4](7--INVALID-LINK--,--INVALID-LINK-- |
| Cerium Nitrate (B79036) + SSD (CN+SSD) | Rats | - | On day 28, wound size decreased to 27% of the initial area; no significant difference compared to SSD alone.[4][5][6] | [4](7--INVALID-LINK--,--INVALID-LINK-- |
| SSD Biofilm | Rats | Burn | 75% reduction in wound width by day 14.[8] | [8](--INVALID-LINK--) |
| Marketed SSD Cream | Rats | Burn | 57% reduction in wound width by day 14.[8] | [8](--INVALID-LINK--) |
Antimicrobial Activity
While many studies acknowledge the antimicrobial properties of SSD as a basis for its use, detailed comparative in vivo microbial load data is not always the primary endpoint. However, one in vitro study provides a clear comparison of the efficacy of various topical agents against a panel of bacterial isolates from burn wounds.
| Topical Agent | Activity against Gram-positive & Gram-negative bacteria | Reference |
| Silver Sulfadiazine (SSD) | Excellent activity against all tested pathogens (148/148 isolates).[9] | [9](--INVALID-LINK--) |
| Silver Nitrate | Excellent activity against all tested pathogens (148/148 isolates).[9] | [9](--INVALID-LINK--) |
| Chlorhexidine | Excellent activity against all tested pathogens (148/148 isolates).[9] | [9](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.
Rat Full-Thickness Burn Model (SSD vs. Saline)[1]
-
Animal Model: Adult Wistar albino rats (220–250 g).
-
Burn Induction: Full-thickness burn wounds were created on the dorsum of anesthetized rats.
-
Treatment Groups:
-
Silver sulfadiazine cream.
-
Saline-soaked dressing.
-
-
Treatment Protocol: Wounds were treated for fourteen days.
-
Endpoint Measurement: Wound surface area was measured every three days. Time to 50% and 90% healing was compared.
Porcine Partial-Thickness Burn Model (SSD vs. Triple Antibiotic vs. Petrolatum)[2]
-
Animal Model: Yorkshire pigs.
-
Burn Induction: Partial-thickness burns were created.
-
Treatment Groups:
-
Silver sulfadiazine (SSD).
-
Triple antibiotic ointment.
-
Petrolatum ointment.
-
-
Endpoint Measurement: The primary outcome was the percentage of wound reepithelialization at day 21. Scar depth was measured at day 28.
Porcine Partial-Thickness Scald Model (SSD vs. Hydrofibre vs. Allogeneic Skin)[3]
-
Animal Model: Pigs.
-
Burn Induction: Partial-thickness scalds were created on the flanks.
-
Treatment Groups:
-
Silver sulfadiazine (Flammazine).
-
A hydrofibre dressing.
-
Glycerol preserved pig skin.
-
-
Treatment Protocol: The healing process was monitored for 8 weeks.
-
Endpoint Measurement: Macroscopic parameters included itch behavior, cosmetic appearance of scars, and contraction. Microscopic parameters included inflammatory response, myofibroblast influx, and the number of nerves.
Rat Burn Model (SSD vs. CN+SSD)[4][6]
-
Animal Model: Twenty rats were used.
-
Burn Induction: Burn wounds were induced on the back skin of the animals.
-
Treatment Groups:
-
Silver sulfadiazine (SSD) ointment.
-
Cerium nitrate silver sulfadiazine (CN+SSD) ointment.
-
-
Treatment Protocol: Ointments were administered topically twice a day for 28 days.
-
Endpoint Measurement: Animal weight and wound sizes were measured on days 7, 14, 21, and 28. Rat mortality and wound histopathology were also evaluated.
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows described in the in vivo validation studies of silver sulfadiazine.
Caption: General Experimental Workflow for In Vivo Burn Model Studies.
Caption: Logical Flow of a Comparative Burn Healing Study.
References
- 1. A Comparative Study of the Burn Wound Healing Properties of Saline-Soaked Dressing and Silver Sulfadiazine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reepithelialization of partial thickness porcine burns treated with silver sulfadiazine, triple antibiotic or petrolatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the effects of silver sulfadiazine and cerium nitrate silver sulfadiazine on burn-wound healing and survival rate of rat animal model | Journal of Surgery and Medicine [jsurgmed.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. jsurgmed.com [jsurgmed.com]
- 8. Formulation and In Vivo Evaluation of Biofilm Loaded with Silver Sulfadiazine for Burn Healing [mdpi.com]
- 9. [PDF] A comparative study of the effect of different topical agents on burn wound infections | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthetic Routes of Silver Sulfathiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various synthetic routes for silver sulfathiazole (B1682510), a topical antimicrobial agent. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable synthesis method based on factors such as efficiency, environmental impact, and cost. While several synthetic strategies have been explored for silver sulfonamides, this guide will focus on the most pertinent methods for silver sulfathiazole, including the conventional aqueous method, mechanochemical synthesis, and approaches utilizing microemulsions and electrochemistry.
Comparison of Synthetic Routes
The synthesis of this compound fundamentally involves the reaction of a silver source with sulfathiazole. The different methodologies primarily vary in the choice of silver precursor, solvent system, and the mode of energy input, which in turn influences reaction time, yield, purity, and the physicochemical properties of the final product.
| Synthetic Route | General Description | Typical Reaction Conditions | Advantages | Disadvantages |
| Conventional Aqueous Synthesis | Reaction of a soluble silver salt (e.g., silver nitrate) with sulfathiazole or its sodium salt in an aqueous medium. | Heating an aqueous solution of silver nitrate (B79036) and sulfathiazole at approximately 60°C.[1] For the analogous silver sulfadiazine, the reaction of silver nitrate with the sodium salt is carried out at 45-55°C for about 30 minutes. | Simple and well-established method. | May require heating, potentially leading to higher energy consumption. Control over particle size and morphology can be limited. |
| Mechanochemical Synthesis | Solid-state reaction where mechanical energy (e.g., ball milling) is used to initiate the chemical reaction between solid reactants (e.g., sulfathiazole and a silver salt like silver oxide or silver carbonate). | Grinding of solid reactants at room temperature for a specific duration (e.g., 30-90 minutes for analogous silver-sulfadiazine complexes). | Environmentally friendly ("green") due to the absence of bulk solvents.[2] Can lead to the formation of different polymorphs. Rapid reaction times.[2] | Requires specialized ball milling equipment. Heat generated during milling might affect thermolabile compounds. |
| Microemulsion Synthesis | The reaction is carried out in the aqueous nanodroplets of a water-in-oil microemulsion, which act as nanoreactors. This method is typically used for producing nanoparticles. | Mixing two separate microemulsions containing the aqueous solutions of the silver salt and the sulfathiazole salt. | Allows for precise control over particle size, leading to the formation of nanoparticles with a narrow size distribution. | Involves the use of significant amounts of organic solvents and surfactants, which may be costly and require extensive purification steps. The overall yield of the final product might be lower compared to bulk synthesis methods. |
| Electrochemical Synthesis | Utilizes an electrochemical cell with a sacrificial silver anode that is oxidized to produce silver ions, which then react with sulfathiazole in the electrolyte solution. | Galvanostatic synthesis in a two-electrode cell with a silver anode in an aqueous sulfathiazole solution. | Considered a "green" and fast method. Avoids the use of silver salts as starting materials. Allows for control over crystal size by adjusting the current density. | Requires a specific electrochemical setup. The efficiency may be dependent on the conductivity of the electrolyte and electrode surface phenomena. |
Experimental Protocols
Detailed experimental protocols with quantitative data for the synthesis of this compound are not extensively available in the public domain. However, based on analogous syntheses and general descriptions, the following outlines the likely procedural steps.
Conventional Aqueous Synthesis Protocol
-
Preparation of Reactant Solutions:
-
Dissolve sulfathiazole in an aqueous solution of sodium hydroxide (B78521) to form sodium sulfathiazole. The molar ratio should be 1:1.
-
Separately, prepare an aqueous solution of silver nitrate with a molar equivalent to the sulfathiazole.
-
-
Reaction:
-
Heat the sodium sulfathiazole solution to the desired reaction temperature (e.g., 60°C).[1]
-
Slowly add the silver nitrate solution to the heated sodium sulfathiazole solution under constant stirring.
-
A precipitate of this compound will form.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted salts.
-
Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Mechanochemical Synthesis Protocol (Hypothetical)
-
Reactant Preparation:
-
Ensure both sulfathiazole and the silver salt (e.g., silver(I) oxide or silver carbonate) are in a fine powder form.
-
-
Milling:
-
Place the reactants in a milling jar, typically with milling balls. The molar ratio of sulfathiazole to the silver salt should be stoichiometric (2:1 for Ag₂O or Ag₂CO₃).
-
Mill the mixture at a specified frequency and for a predetermined duration in a ball mill.
-
-
Product Isolation:
-
After milling, the product is directly obtained as a powder.
-
If necessary, washing with a suitable solvent may be performed to remove any unreacted starting materials, although the goal of mechanochemistry is often to achieve a quantitative reaction.
-
Cost Analysis of Precursors
A preliminary cost analysis based on the price of the silver precursor, a significant cost driver, indicates that silver(I) oxide may be a more cost-effective option than silver nitrate for laboratory-scale synthesis, depending on the supplier. However, for industrial-scale production, bulk pricing and process economics would need to be considered.
-
Sulfathiazole: Prices for laboratory-grade sulfathiazole range from approximately $164 to $419 for 500g.
-
Silver Nitrate (ACS Grade): The price for 500g ranges from approximately $1,254 to $1,680.[3][4][5]
-
Silver(I) Oxide: Prices can vary significantly, with listings of around $74 for 25g and $550 for 250g from some suppliers, while others list it at approximately $496 for 25g.[6][7]
Visualizing a Synthetic Pathway
The following diagram illustrates a generalized workflow for the conventional aqueous synthesis of this compound.
Caption: Workflow for the conventional aqueous synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bio-mechanochemical synthesis of silver nanoparticles with antibacterial activity | Semantic Scholar [semanticscholar.org]
- 3. strem.com [strem.com]
- 4. 硝酸银 ACS reagent, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Silver oxide price,buy Silver oxide - chemicalbook [m.chemicalbook.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Silver Sulfathiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of silver sulfathiazole (B1682510) (SSD) in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a detailed overview of their experimental protocols and performance data to aid in method selection, development, and cross-validation.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters for a representative HPLC and UV-Vis Spectrophotometric method for the determination of silver sulfathiazole. This data facilitates a direct comparison of the methods' linearity, accuracy, and sensitivity.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Principle | Isocratic Reversed-Phase HPLC with UV detection. | Formation of a colored complex with Ferrozine after reduction of silver, measured spectrophotometrically. |
| Linearity Range | 0.80 - 100.00 µg/mL[1][2] | 2 - 24 µg/mL[3] |
| Accuracy (% Recovery) | 100.93 ± 0.985%[1][2][4] | 99.7 ± 0.19%[5][6] |
| Limit of Detection (LOD) | Not explicitly stated in reviewed sources | 0.0618 µg/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Wavelength (λmax) | 205 nm[1][2][4] | 562 nm[5][6] |
Experimental Protocols
Detailed methodologies for the HPLC and UV-Vis Spectrophotometric analysis of this compound are provided below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of this compound and other components in cream formulations.[1][2][4]
1. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 5.0, with 0.5 ml/L triethylamine) in a 35:65 v/v ratio.[1][2][4]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase).
-
Perform serial dilutions to obtain standard solutions within the linearity range (0.80-100.00 µg/mL).[1][2]
3. Sample Preparation (for cream):
-
Accurately weigh a portion of the cream and disperse it in a suitable solvent.
-
The sample may require further extraction or dilution to ensure the concentration of this compound falls within the calibration curve range.
4. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
The retention time for this compound is approximately 3.3 minutes under these conditions.[1][2]
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
UV-Vis Spectrophotometric Method
This method determines the silver content in this compound after a chemical reaction to form a colored complex.[5][6]
1. Reagents:
-
Sulfuric acid
-
Nitric acid
-
Formaldehyde (B43269) solution (40%)
-
Sodium hydroxide (B78521) solution (0.1 M)
-
Chloroacetate buffer (pH 3.5)
-
Iron(III) solution (0.006 M)
-
Ferrozine solution
2. Standard Solution Preparation:
-
Prepare a standard solution of silver nitrate (B79036) of a known concentration.
-
Prepare a series of dilutions to create a calibration curve.
3. Sample Preparation (for cream):
-
Accurately weigh a sample of the cream (in the range of 0.5 - 1.0 g).
-
Destroy the organic residues by treating with a mixture of sulfuric and nitric acid.
-
Evaporate the acids.
4. Color Development and Measurement:
-
Reduce the silver ions to metallic silver using formaldehyde in an alkaline solution (pH 11 - 12.5).[5][6]
-
Reoxidize the metallic silver with an iron(III) solution in the presence of Ferrozine at pH 3.5.[5][6]
-
This reaction forms a colored complex.
-
Measure the absorbance of the resulting solution at 562 nm against a reagent blank.[5][6]
-
Calculate the amount of silver, and subsequently this compound, in the sample based on the calibration curve.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods yield comparable results. This is essential when transferring a method between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of the HPLC and UV-Vis spectrophotometric methods for this compound analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Silver Sulfadiazine and Sodium Hyaluronate in the Presence of Methyl and Propyl Paraben in a Pharmaceutical Cream for Burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Spectrophotometric Determination of Silversulfadiazine in Pharmaceutical Dosage Forms [m.x-mol.net]
The Synergistic Power of Silver Sulfathiazole: A Comparative Guide to Enhanced Antibiotic Efficacy
For researchers, scientists, and drug development professionals, the quest for more effective antimicrobial strategies is a constant battle against evolving bacterial resistance. Silver sulfathiazole (B1682510), a well-established topical antimicrobial, is gaining renewed attention for its potential to work in concert with conventional antibiotics, creating a synergistic effect that surpasses the efficacy of individual drug actions. This guide provides an objective comparison of silver sulfathiazole's synergistic performance with various antibiotics, supported by experimental data and detailed methodologies, to inform and guide future research and development in antimicrobial therapies.
Unveiling the Synergistic Action: A Multi-pronged Attack on Bacteria
This compound's power lies in its dual-action mechanism. The silver ions (Ag+) disrupt the bacterial cell membrane and wall, leading to increased permeability.[1] They can also penetrate the cell and bind to essential proteins and DNA, interfering with replication and other vital cellular processes, ultimately leading to cell death.[1] The sulfathiazole component, a sulfonamide antibiotic, inhibits the bacterial synthesis of folic acid, a crucial component for growth and replication.[1]
When combined with other classes of antibiotics, this multi-pronged attack appears to be amplified. The disruption of the cell membrane by silver ions may facilitate the entry of other antibiotics into the bacterial cell, allowing them to reach their targets more effectively. This enhanced uptake is a key proposed mechanism for the observed synergy.
Quantitative Analysis of Synergy: A Tabular Comparison
The synergistic effect of this compound (or its close structural analog, silver sulfadiazine) in combination with various antibiotics is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Synergistic Effect of Silver Sulfadiazine (B1682646) (SSD) with Various Agents against Escherichia coli
| Combination Agent | Bacterial Strain | FICI | Interpretation |
| Blue Light (405 nm) | E. coli BW25113 | 0.375[2] | Synergy |
Table 2: Synergistic Effect of Silver Sulfadiazine (SSD) with Quinolone Antibiotics against Pseudomonas aeruginosa
| Combination Agent | Bacterial Strain | Observation |
| Norfloxacin, Pefloxacin | Pseudomonas aeruginosa | Combination minimized the development of resistant bacteria.[3] |
Table 3: Synergistic Effect of Silver Sulfadiazine (SSD) with Nitric Oxide against Various Pathogens
| Combination Agent | Bacterial Strain | FBC Index | Interpretation |
| Nitric Oxide (PROLI/NO) | Methicillin-resistant Staphylococcus aureus (MRSA) | <0.25[4] | High Synergy |
| Nitric Oxide (PROLI/NO) | Vancomycin-sensitive Enterococcus faecalis (VSEF) | <0.5[4] | Synergy |
| Nitric Oxide (PROLI/NO) | Vancomycin-resistant Enterococcus faecalis (VREF) | <0.5[4] | Synergy |
| Nitric Oxide (PROLI/NO) | Proteus mirabilis | <0.5[4] | Synergy |
Note: FBC (Fractional Bactericidal Concentration) Index is interpreted similarly to FICI, with <0.5 indicating synergy.
Experimental Protocols: Methodologies for Evaluating Synergy
The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of this compound with antibiotics.
Checkerboard Assay
The checkerboard assay is a common in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
1. Preparation of Antimicrobial Agents:
-
Stock solutions of silver sulfadiazine and the antibiotic to be tested are prepared in an appropriate solvent.
-
A series of twofold dilutions of each agent are prepared in a 96-well microtiter plate. Silver sulfadiazine dilutions are typically made along the x-axis, and the antibiotic dilutions along the y-axis.
2. Inoculum Preparation:
-
The bacterial strain of interest is cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Incubation:
-
The prepared microtiter plate is incubated at 37°C for 18-24 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antimicrobial agent (alone or in combination) that completely inhibits visible bacterial growth.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
6. Interpretation of FICI Values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial effect of a drug combination over time.
1. Preparation of Bacterial Culture and Antimicrobial Agents:
-
A standardized inoculum of the test bacterium is prepared as described for the checkerboard assay.
-
The antimicrobial agents are prepared at concentrations corresponding to their MICs (or multiples of their MICs) as determined by previous experiments.
2. Experimental Setup:
-
The bacterial culture is exposed to the antimicrobial agents alone and in combination in a liquid medium. A growth control (no antimicrobial agent) is also included.
3. Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each experimental tube.
-
Serial dilutions of these aliquots are plated on appropriate agar (B569324) plates.
-
The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.
4. Data Analysis:
-
The results are plotted as the log10 CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizing the Mechanisms of Action and Experimental Workflow
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Proposed synergistic mechanism of this compound and antibiotics.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve assay.
Conclusion
The evidence presented in this guide suggests that this compound, when combined with other antibiotics, can exhibit a powerful synergistic effect against a range of pathogenic bacteria. This approach holds promise for combating antibiotic resistance by potentially lowering the required therapeutic doses of conventional antibiotics, thereby reducing the risk of toxicity and the development of resistant strains. Further research is warranted to expand the quantitative data on FICI values for a wider array of antibiotic combinations and to further elucidate the precise molecular mechanisms underlying this synergy. Such investigations will be crucial in translating these in vitro findings into effective clinical strategies for the treatment of challenging bacterial infections.
References
- 1. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]
- 2. Blue Light Improves Antimicrobial Efficiency of Silver Sulfadiazine Via Catalase Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined topical use of silver sulfadiazine and antibiotics as a possible solution to bacterial resistance in burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy of nitric oxide and silver sulfadiazine against Gram-negative, -positive, and antibiotic-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Silver Sulfathiazole and Other Silver Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of silver sulfathiazole (B1682510) and other prominent silver compounds used in medical applications, including silver sulfadiazine (B1682646), silver nitrate (B79036), and silver nanoparticles. The information is compiled from various scientific studies to aid in the evaluation of these compounds for research and development purposes.
Executive Summary
Silver compounds are widely utilized for their antimicrobial properties. However, their potential cytotoxicity to mammalian cells is a critical consideration in the development of safe and effective therapeutic agents. This guide synthesizes available data on the cytotoxic effects of silver sulfathiazole, silver sulfadiazine, silver nitrate, and silver nanoparticles on relevant cell lines such as fibroblasts and keratinocytes. While extensive data exists for silver sulfadiazine and silver nanoparticles, there is a notable scarcity of direct comparative cytotoxicity studies for this compound. The available information suggests that all silver compounds exhibit a degree of cytotoxicity, primarily mediated by the release of silver ions (Ag+), which induce oxidative stress and apoptosis. The extent of this toxicity varies depending on the specific compound, its concentration, the cell type, and the experimental conditions.
Data Presentation: Comparative Cytotoxicity
The following tables summarize quantitative data from various studies on the cytotoxicity of different silver compounds. It is important to note that direct comparison between studies can be challenging due to variations in experimental protocols.
Table 1: Cytotoxicity of Silver Sulfadiazine (SSD)
| Cell Line | Assay | Concentration | Exposure Time | Cell Viability (%) | IC50 | Citation |
| Human Dermal Fibroblasts (HDF) | Neutral Red | 2% SSD | 96 h | Highly cytotoxic | Not specified | [1] |
| Human Dermal Fibroblasts (HDFa) | CyQUANT | 1% SSD in gel | 24 h | < 40% | Not specified | [2] |
| L929 (Mouse Fibroblast) | CyQUANT | 1% SSD in gel | 24 h | < 40% | Not specified | [2] |
| L929 (Mouse Fibroblast) | MTS | 1-10% (w/w) SSD in hydrogel | 48 h | 50-70% | Not specified | [3] |
| Human Keratinocytes | Not specified | 50 x 10-4% | Not specified | Lethal | Not specified | [4] |
| Murine Melanoma (B16) | Not specified | Not specified | Not specified | Not specified | >10 µM | [5] |
| Murine Fibroblasts (10T1/2) | Not specified | Not specified | Not specified | Not toxic at concentrations that inhibit B16 cells | Not specified | [5] |
Table 2: Cytotoxicity of Silver Nanoparticles (AgNPs)
| Cell Line | Assay | Particle Size | Concentration | Exposure Time | Cell Viability (%) | IC50 | Citation |
| HaCaT (Human Keratinocyte) | MTT | Not specified | Not specified | 7 days | Not specified | 6.8 ± 1.3 µM | [6] |
| HaCaT (Human Keratinocyte) | SRB | Not specified | Not specified | 7 days | Not specified | 12 ± 1.2 µM | [6] |
| Human Epidermal Keratinocytes (HEK) | MTT, aB, 96AQ | 20, 50, 80 nm (unwashed) | 0.34 µg/mL | 24 h | Significant decrease | Not specified | [7] |
| Normal Human Dermal Fibroblasts (NHDF) | MTT, LDH | 4.7 nm | Not specified | 24 h | Not specified | 4.17 µg/ml ± 0.64 µg/ml | [8] |
| Normal Human Dermal Fibroblasts (NHDF) | MTT, LDH | 42 nm | Not specified | Not specified | Not specified | 1959 μg/ml ± 7.39 µg/ml | [8] |
Table 3: Cytotoxicity of Silver Nitrate (AgNO3)
| Cell Line | Assay | Concentration | Exposure Time | Cell Viability (%) | IC50 | Citation |
| Primary Human Dermal Fibroblasts | Propidium Iodide | Not specified | 24 h | Not specified | 23 µmol dm−3 | [9] |
| Cultured Keratinocytes | Flow Cytometry | 0.05% | 15 min | 7.6% | Not specified | [10] |
Table 4: Cytotoxicity of this compound
No quantitative in vitro cytotoxicity data, such as IC50 values or specific cell viability percentages, were identified in the reviewed literature for direct comparison with the other silver compounds. One study indicated that the efficacy of silver sulfadiazine is thought to result from the slow and sustained delivery of silver ions, a mechanism likely shared by this compound[11].
Experimental Protocols
A variety of experimental protocols have been employed to assess the cytotoxicity of silver compounds. The following are representative examples of the methodologies cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include primary Human Dermal Fibroblasts (HDF), immortalized human keratinocytes (HaCaT), and mouse fibroblast cell lines (L929).[1][2][6]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Treatment: Silver compounds are applied to cell cultures in various formulations, including solutions, creams, hydrogels, or as coatings on dressings.[2][3] Concentrations and exposure times vary significantly between studies.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically.[6]
-
Neutral Red Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[1]
-
CyQUANT Cell Proliferation Assay: This assay measures the cellular nucleic acid content as an indicator of cell number. A fluorescent dye that binds to nucleic acids is used, and the fluorescence intensity is proportional to the number of cells.[2]
-
LDH Leakage Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[8]
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.
-
Sulphorhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass.[6]
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic effects of silver compounds are primarily attributed to the release of silver ions (Ag+), which can induce cellular damage through multiple pathways. The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for assessing the in vitro cytotoxicity of silver compounds.
Silver-Induced Cytotoxicity Signaling Pathway
Caption: Simplified signaling pathway of silver-induced cytotoxicity.
Conclusion
The available scientific literature provides substantial evidence on the cytotoxicity of silver sulfadiazine, silver nanoparticles, and silver nitrate. These compounds consistently demonstrate dose-dependent toxicity in various in vitro models, primarily through mechanisms involving silver ion release and subsequent oxidative stress. Silver sulfadiazine has been reported to be toxic to fibroblasts and keratinocytes in culture and may delay re-epithelialization[12]. The cytotoxicity of silver nanoparticles is influenced by factors such as size, with smaller particles often exhibiting greater toxicity[8]. Silver nitrate has also been shown to be highly cytotoxic to cultured fibroblasts[9].
A significant gap in the literature exists concerning the comparative cytotoxicity of this compound. Without direct comparative studies, it is challenging to definitively rank its cytotoxicity relative to other silver compounds. However, based on the shared mechanism of action involving the release of silver ions, it is reasonable to hypothesize that this compound also possesses cytotoxic potential.
For researchers and drug development professionals, this guide highlights the importance of thorough in vitro cytotoxicity testing for any new silver-based formulation. The choice of cell lines, assays, and compound concentrations should be carefully considered to generate meaningful and comparable data. Future research should focus on direct, standardized comparisons of various silver compounds, including this compound, to provide a clearer understanding of their relative safety profiles.
References
- 1. Silver Sulfadiazine | C10H9AgN4O2S | CID 441244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different cytotoxicity responses to antimicrobial nanosilver coatings when comparing extract-based and direct-contact assays. (2015) | Eric M. Sussman | 27 Citations [scispace.com]
- 4. Cytoprotection of human dermal fibroblasts against silver sulfadiazine using recombinant growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver nanoparticles exert a long-lasting antiproliferative effect on human keratinocyte HaCaT cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of manufactured silver nanoparticles of different sizes with normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of the Antibacterial and Cytotoxic Properties of Silver Ions by Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]
- 12. Silver Sulfadiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Silver Sulfathiazole Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term stability of silver sulfathiazole (B1682510) (SST) formulations, offering a comparative analysis with relevant alternatives. Due to the limited availability of specific long-term stability data for silver sulfathiazole, this guide leverages the extensive data available for its close structural and functional analog, silver sulfadiazine (B1682646) (SSD), as a primary reference. The experimental protocols and stability profiles presented are therefore largely based on studies of SSD, providing a robust framework for understanding and evaluating the stability of silver-based sulfonamide topical antimicrobial agents.
Introduction
This compound is a topical antimicrobial agent used for the prevention and treatment of wound infections, particularly in burn patients. Its efficacy is attributed to the synergistic action of silver ions, which possess broad-spectrum antimicrobial properties, and sulfathiazole, a sulfonamide antibiotic that inhibits bacterial folic acid synthesis.[1] The long-term stability of SST formulations is a critical factor in ensuring their safety and therapeutic efficacy throughout their shelf life. This guide examines the key parameters of stability, compares SST/SSD with alternative treatments, and provides detailed experimental methodologies for assessment.
Comparative Stability Data
The stability of topical antimicrobial formulations is assessed through various physicochemical parameters over time, often under accelerated conditions to predict long-term shelf life.
Table 1: Accelerated Stability of 1% Silver Sulfadiazine (SSD) Cream
This table summarizes the typical changes observed in a 1% SSD cream formulation during a one-month accelerated stability study at different storage conditions.[2]
| Parameter | Initial (Day 0) | 1 Month at -16°C | 1 Month at 6°C, 56% RH | 1 Month at 20°C, 58% RH | 1 Month at 40°C, 75% RH |
| Appearance | Opaque, white cream | No visible change | No visible change | No visible change | No visible change |
| pH | 5.75 | Data not available | pH increased | pH increased | pH increased |
| Phase Separation | None | None | None | None | None |
Note: While no visible changes were observed in the commercially used AgSD cream, newer formulations containing other silver complexes did show color changes under the same conditions, highlighting the stability of the traditional SSD formulation.[2]
Table 2: Long-Term Stability of Diluted Silver Sulfadiazine (SSD) Suspensions
This study evaluated the chemical stability and antimicrobial efficacy of diluted SSD suspensions over a six-month period at room temperature.[3]
| Formulation | Time Point | SSD Concentration (% of Initial) | Antimicrobial Efficacy (Bactericidal Effect) |
| 1% Powder-based Suspension | 0 Months | 100% | Effective |
| 6 Months | No significant change | Effective | |
| 1% Cream-based Suspension (1:9 dilution) | 0 Months | 100% | Effective |
| 6 Months | No significant change | Bactericidal failure more likely |
Table 3: Comparative Efficacy of Topical Antimicrobials in Reducing Bacterial Counts in Pressure Ulcers
This table compares the effectiveness of silver sulfadiazine with povidone-iodine and saline in reducing bacterial load in chronic pressure ulcers over a three-week period.[4][5]
| Treatment Group | % of Ulcers with Bacterial Counts ≤10⁵/g tissue | Time to Reach Bacterial Counts <10⁵ |
| Silver Sulfadiazine (1%) | 100% | 33% within 3 days, 50% within 1 week |
| Povidone-Iodine | 63.6% | Data not available |
| Physiologic Saline | 78.6% | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of formulation stability.
Accelerated Stability Testing
Objective: To evaluate the physical and chemical stability of the formulation under stressed conditions to predict its shelf life.
Methodology: [2]
-
Sample Preparation: Prepare multiple samples of the this compound formulation in its final intended packaging.
-
Storage Conditions: Place the samples in stability chambers under various temperature and relative humidity (RH) conditions. Common conditions include:
-
Refrigerated: 5°C ± 3°C
-
Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Withdraw samples for analysis at predetermined intervals, such as 0, 1, 3, and 6 months for accelerated studies.[6]
-
Parameters to be Tested:
-
Appearance: Visual inspection for color change, phase separation, and crystallization.
-
pH: Measure the pH of a 1 in 20 dilution of the cream in water using a calibrated pH meter.[2]
-
Viscosity: Measure the viscosity using a rotational viscometer at controlled temperatures.
-
Assay of Active Ingredient: Quantify the concentration of this compound using a stability-indicating HPLC method.
-
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify the amount of this compound and its degradation products in the formulation.
Methodology: (Based on methods for silver sulfadiazine)[7][8]
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 5.0 with 0.5 ml/L triethylamine) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 205 nm.
-
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh a quantity of the cream formulation and disperse it in a suitable solvent. Use sonication or mechanical shaking to ensure complete extraction of the drug. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method should be able to resolve the main drug peak from the peaks of any degradation products.[7]
Visualizations
Antimicrobial Mechanism of Action of this compound
The antimicrobial action of this compound is a dual mechanism involving both the silver ion and the sulfathiazole moiety.
Caption: Dual antimicrobial mechanism of this compound.
Experimental Workflow for Stability Testing
A systematic workflow is essential for conducting a thorough stability assessment of a topical formulation.
Caption: Workflow for long-term and accelerated stability testing.
Logical Relationship of Stability Parameters
The stability of a topical formulation is a multifactorial property where physical, chemical, and microbiological characteristics are interconnected.
References
- 1. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of silver sulfadiazine, povidone-iodine and physiologic saline in the treatment of chronic pressure ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Silver Sulfadiazine, Povidone‐Iodine and Physiologic Saline in the Treatment of Chronic Pressure Ulcers | Semantic Scholar [semanticscholar.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Silver Sulfathiazole: A Guide for Laboratory Professionals
For immediate safety and compliance, it is crucial for researchers, scientists, and drug development professionals to adhere to specific procedures for the disposal of silver sulfathiazole (B1682510). This guide provides a comprehensive, step-by-step approach to ensure the safe handling and disposal of this hazardous material in a laboratory setting.
Silver sulfathiazole is classified as a hazardous waste due to its silver content. The U.S. Environmental Protection Agency (EPA) designates waste containing silver at a concentration of 5.0 mg/L or higher as determined by the Toxicity Characteristic Leaching Procedure (TCLP) as D011 hazardous waste.[1][2] Improper disposal can lead to environmental contamination and significant regulatory penalties. Therefore, it is imperative to manage this waste stream correctly from the point of generation to its final disposal.
Waste Characterization and Segregation
The first critical step is to characterize the waste. Any material, including unused product, contaminated personal protective equipment (PPE), and cleaning materials, that has come into contact with this compound must be considered hazardous waste.
Key Principles for Segregation:
-
Dedicated Waste Container: Establish a designated and clearly labeled hazardous waste container for all this compound waste.
-
Avoid Mixing: Do not mix this compound waste with non-hazardous waste or other types of hazardous waste. Commingling of incompatible waste streams can create dangerous chemical reactions.
-
Solid vs. Liquid: While this compound is often in a cream or solid form, any solutions containing it should also be disposed of as hazardous waste in a compatible liquid waste container.
On-Site Handling and Storage in the Laboratory
Proper handling and storage within the laboratory are essential to maintain a safe working environment and ensure compliance.
Step-by-Step Laboratory Protocol for this compound Waste:
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat or other protective garment
-
-
Waste Collection:
-
Place all solid waste contaminated with this compound, such as used gloves, weighing papers, and contaminated gauze, directly into the designated hazardous waste container.
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbent into the hazardous waste container.[3]
-
Do not flush any this compound down the drain.[4]
-
-
Container Management:
-
Use a container that is compatible with this compound and is in good condition. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Keep the container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
-
Labeling:
-
Properly label the hazardous waste container from the moment the first piece of waste is added. The label must include:
-
Disposal Procedures
The final disposal of this compound waste must be handled by a certified hazardous waste disposal company.
Operational Plan for Final Disposal:
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to schedule a pickup.
-
Manifesting: The hazardous waste will be transported under a hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination.
-
Treatment: The primary treatment method for this compound waste is typically incineration at a permitted facility.[10] This process destroys the organic components and allows for the potential recovery of silver.
Quantitative Data Summary
| Parameter | Regulatory Limit/Value | EPA Waste Code |
| Silver Concentration | ≥ 5.0 mg/L (in TCLP extract) | D011 |
This table summarizes the key quantitative threshold for classifying silver-containing waste as hazardous.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Logical Relationship for Waste Classification
Caption: Decision-making process for the classification of this compound waste.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. actenviro.com [actenviro.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. actenviro.com [actenviro.com]
- 6. hwhenvironmental.com [hwhenvironmental.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. actenviro.com [actenviro.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Silver Sulfadiazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Silver sulfadiazine (B1682646), a topical antibacterial agent. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling Silver sulfadiazine, particularly in its powdered form, a comprehensive approach to safety is crucial. This includes a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area.[1][2][3][4] For operations that may generate dust, appropriate exhaust ventilation should be used to keep airborne contaminants below exposure limits.[5]
Required Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles are necessary if eye contact is possible.[6]
-
Hand Protection: Lightweight, disposable gloves should be worn.[1][5][7][8]
-
Body Protection: A lab coat or full body gown is recommended to prevent skin contact.[1][5]
-
Respiratory Protection: Under normal conditions of use for the cream formulation, a respirator is not typically required.[1] However, if dusts are generated (e.g., handling the powder form) or if ventilation is insufficient, a NIOSH-certified particulate respirator should be used.[5]
Occupational Exposure Limits
Currently, there are no specific international occupational exposure limits established for Silver sulfadiazine itself.[1] However, exposure limits for silver are applicable.
| Component | Limit Type | Organization | Value |
| Silver (Ag) | TWA | ACGIH | 0.01 mg/m³ |
| Silver (Ag) | PEL | OSHA | 0.01 mg/m³ |
TWA (Time-Weighted Average), ACGIH (American Conference of Governmental Industrial Hygienists), PEL (Permissible Exposure Limit), OSHA (Occupational Safety and Health Administration).[5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling Silver sulfadiazine ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the material in a tightly closed, light-impervious container in a cool, dry, and well-ventilated place.[3]
-
Keep the container away from heat and incompatible materials such as strong oxidizing agents.[2]
2. Handling Procedures:
-
Preparation: Designate a specific area for handling. Ensure all necessary PPE and spill cleanup materials are readily available.
-
Weighing/Measuring (Powder): Conduct any operations that may generate dust within a ventilated enclosure (e.g., fume hood).
-
Application (Cream): Always wear sterile, disposable gloves when applying the cream.[7][8]
-
Hygiene: Wash hands thoroughly after handling the product or contaminated equipment.[1][2][6] Do not eat, drink, or smoke in the handling area.[4]
3. Waste Disposal:
-
Dispose of contaminated waste, such as used gloves and wipes, in a properly labeled, sealed container.[1][6]
-
All waste disposal must be in accordance with local, state, and national environmental regulations.[2][9] Do not discharge the substance into the sewer system.
Emergency Protocols: Spills and Exposure
Accidents can happen, and a clear, pre-planned response is critical to mitigate any potential harm.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with gently running water for at least 15 minutes, holding the eyelids open.[1][4] If irritation persists, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin immediately with soap and plenty of water for at least 15 minutes.[1][3][4] Seek medical attention if irritation or an allergic reaction occurs.[1]
-
Inhalation: If dusts or mists are inhaled, move the individual to fresh air.[1][3] If breathing is difficult or adverse effects continue, seek medical attention.[1]
-
Ingestion: If swallowed, do not induce vomiting.[1] Rinse the mouth with water and contact a physician or poison control center for guidance.[1][3]
Spill Response Plan
For small spills (e.g., one tube or jar), basic hygiene precautions are sufficient.[1] For larger spills, a more structured response is necessary.
Small Spill (Cream):
-
Wear lightweight gloves, a lab coat, and eye protection.[1]
-
Wipe up the spilled material with an absorbent pad.
-
Place the waste in a sealed bag for proper disposal.[1]
-
Clean the area with soap and water.
Large Spill or Powder Spill:
-
Response should be handled by trained personnel with a pre-planned procedure.[1][6]
-
Wear appropriate PPE, including gloves, a full-body gown, boots, and splash goggles.[1]
-
Avoid dust formation.[3] Sweep or shovel the material into a suitable, closed container for disposal.[2][3]
-
Decontaminate the area and all equipment used in the cleanup.
Below is a workflow diagram illustrating the logical steps for responding to a Silver sulfadiazine spill.
Caption: Workflow for Silver Sulfadiazine Spill Response.
References
- 1. medline.com [medline.com]
- 2. fishersci.com [fishersci.com]
- 3. Silver sulfadiazine - Safety Data Sheet [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. hmdb.ca [hmdb.ca]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Silver Sulfadiazine: MedlinePlus Drug Information [medlineplus.gov]
- 8. Silver sulfadiazine (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
